Product packaging for 14(15)-EpETE(Cat. No.:)

14(15)-EpETE

Número de catálogo: B1257233
Peso molecular: 318.4 g/mol
Clave InChI: RGZIXZYRGZWDMI-QXBXTPPVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

14(15)-EpETE (14,15-epoxyeicosatetraenoic acid) is a bioactive lipid metabolite produced by the epoxidation of the omega-3 fatty acid Eicosapentaenoic Acid (EPA) by cytochrome P450 (CYP) epoxygenases . This epoxide belongs to a class of fatty acid mediators known for their potent biological activities. Recent research has highlighted its significant role in the gut-brain axis. A 2024 study identified this compound as a gut microbial lipid metabolite that potently inhibits chemotherapy-induced nausea and vomiting (CINV) . The study demonstrated that its mechanism of action involves targeting the glucagon (GCG) / protein kinase A (PKA) signaling pathway. By inhibiting this pathway, this compound reduces the release of the neurotransmitter Substance P (SP), which is a key final common pathway in triggering emesis, thereby ultimately mitigating CINV . Fecal microbiota transplantation (FMT) was shown to exert its therapeutic effect by restoring the production of this compound . Beyond this emerging role, this compound and related epoxyeicosatrienoic acids (EETs) are known to possess anti-inflammatory properties, influencing vascular function and inflammatory signaling cascades . Researchers can utilize this compound to explore these mechanisms in models of inflammation, CINV, and gut-brain axis communication. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O3 B1257233 14(15)-EpETE

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C20H30O3

Peso molecular

318.4 g/mol

Nombre IUPAC

(5Z,8Z,11Z)-13-[3-[(Z)-pent-2-enyl]oxiran-2-yl]trideca-5,8,11-trienoic acid

InChI

InChI=1S/C20H30O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h3-4,6-7,9-10,12-13,18-19H,2,5,8,11,14-17H2,1H3,(H,21,22)/b6-4-,9-7-,12-3-,13-10-

Clave InChI

RGZIXZYRGZWDMI-QXBXTPPVSA-N

SMILES isomérico

CC/C=C\CC1C(O1)C/C=C\C/C=C\C/C=C\CCCC(=O)O

SMILES canónico

CCC=CCC1C(O1)CC=CCC=CCC=CCCCC(=O)O

Descripción física

Solid

Origen del producto

United States

Foundational & Exploratory

The Biosynthesis of 14(15)-Epoxyeicosatrienoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Cytochrome P450-Mediated Epoxidation of Arachidonic Acid

This technical guide provides a comprehensive overview of the biosynthesis of 14(15)-epoxyeicosatrienoic acid (14(15)-EpETE) from arachidonic acid (AA), intended for researchers, scientists, and professionals in drug development. This document delves into the core enzymatic processes, presents quantitative data for key enzymes, details experimental methodologies, and provides visual representations of the associated biochemical pathways.

Introduction to this compound Biosynthesis

This compound, a member of the epoxyeicosatrienoic acid (EET) family, is an important lipid signaling molecule derived from the metabolism of arachidonic acid.[1][2] This process is primarily catalyzed by a specific subset of cytochrome P450 (CYP) enzymes, known as epoxygenases.[1][2] The biosynthesis begins with the liberation of arachidonic acid from the sn-2 position of cellular phospholipids, a reaction mediated by phospholipase A2 (PLA2).[2] The released arachidonic acid is then available as a substrate for various metabolic pathways, including the CYP epoxygenase pathway that leads to the formation of EETs.

EETs, including this compound, are involved in a multitude of physiological processes, functioning as autocrine and paracrine mediators. They have been shown to play roles in vasodilation, anti-inflammatory responses, angiogenesis, and the protection of ischemic tissues in the heart and brain. The biological activity of this compound is tightly regulated, primarily through its rapid conversion to the less active diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), by the enzyme soluble epoxide hydrolase (sEH).

The Enzymatic Core: Cytochrome P450 Epoxygenases

The epoxidation of arachidonic acid to this compound is carried out by several isoforms of cytochrome P450, with the CYP2C and CYP2J subfamilies being the most prominent in humans. These enzymes exhibit both regioselectivity and stereoselectivity, meaning they preferentially produce certain EET isomers and specific enantiomers.

Quantitative Analysis of CYP-Mediated Epoxidation

The efficiency and product distribution of arachidonic acid epoxidation vary significantly between different CYP isoforms. Understanding these quantitative aspects is crucial for elucidating the specific roles of each enzyme in physiological and pathological contexts.

EnzymeSubstrateKm (µM)Vmax (pmol/min/pmol CYP)Major ProductsProduct Ratio (14,15-EET:11,12-EET:8,9-EET)Stereoselectivity for 14,15-EET (% 14(R),15(S)-EET)Reference
CYP2C8Arachidonic Acid13.0 ± 1.511.2 ± 0.514,15-EET, 11,12-EET1.25 : 1.00 : 086.2%
CYP2C9Arachidonic Acid14.2 ± 1.74.4 ± 0.214,15-EET, 11,12-EET, 8,9-EET2.3 : 1.0 : 0.562.5%
CYP2J2Arachidonic Acid--14,15-EET, 11,12-EET, 8,9-EET, 5,6-EET-76% (14R,15S)

Note: Data for CYP2J2 kinetics are complex and exhibit substrate inhibition, making standard Km and Vmax values difficult to determine.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Heterologous Expression and Purification of Human CYP Epoxygenases in E. coli

This protocol describes the expression and purification of recombinant human CYP enzymes, such as CYP2C9, in Escherichia coli, a common method for obtaining purified enzyme for in vitro studies.

Materials:

  • E. coli expression strain (e.g., DH5α, BL21(DE3))

  • Expression vector containing the human CYP cDNA (e.g., pCWori+)

  • Plasmid for co-expression of NADPH-cytochrome P450 oxidoreductase (OxR) (e.g., pACYC-OxR)

  • Luria-Bertani (LB) and Terrific Broth (TB) media

  • Antibiotics (e.g., ampicillin, chloramphenicol)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • δ-Aminolevulinic acid (δ-ALA)

  • Tris-EDTA-sucrose (TES) buffer

  • Lysozyme

  • Ultracentrifuge

  • Bradford protein assay reagents

Protocol:

  • Transformation: Co-transform competent E. coli cells with the CYP expression plasmid and the OxR co-expression plasmid. Plate on selective LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Large-Scale Culture and Induction: Inoculate TB medium with the overnight culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches approximately 0.7. Induce protein expression by adding 1 mM IPTG and 0.5 mM δ-ALA. Continue incubation at 30°C for 24 hours with shaking.

  • Cell Harvest: Harvest the bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Membrane Preparation: Resuspend the cell pellet in TES buffer. Add lysozyme and incubate on ice. Lyse the cells by sonication.

  • Isolation of Membrane Fraction: Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris. Transfer the supernatant to an ultracentrifuge and centrifuge at 180,000 x g for 75 minutes at 4°C to pellet the membrane fraction containing the expressed CYP and OxR proteins.

  • Resuspension and Storage: Resuspend the membrane pellet in a 50/50 mixture of TES buffer and water. Determine the protein concentration using the Bradford assay. Store the membrane fractions at -80°C until use.

In Vitro CYP Epoxygenase Activity Assay

This protocol outlines a method to measure the enzymatic activity of purified or membrane-bound CYP epoxygenases using arachidonic acid as the substrate.

Materials:

  • Purified recombinant CYP enzyme or microsomal fractions

  • Arachidonic acid (substrate)

  • NADPH (cofactor)

  • Potassium phosphate buffer (pH 7.4)

  • Internal standards (e.g., deuterated EETs)

  • Organic solvents for extraction (e.g., ethyl acetate)

  • LC-MS/MS system

Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the CYP enzyme (e.g., 10 pmol), potassium phosphate buffer, and arachidonic acid at various concentrations. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Start the enzymatic reaction by adding 1 mM NADPH.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-20 minutes).

  • Termination of Reaction: Stop the reaction by adding an acidic solution (e.g., 0.4 M citric acid) and placing the tube on ice.

  • Extraction of Metabolites: Add an internal standard and extract the lipid metabolites with an organic solvent like ethyl acetate. Vortex and centrifuge to separate the phases.

  • Sample Preparation for Analysis: Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • Quantification by LC-MS/MS: Analyze the sample using a validated LC-MS/MS method to separate and quantify the different EET regioisomers and their corresponding DHETs.

Cell-Based Assay for this compound Biosynthesis

This protocol describes a method to measure the production of this compound in cultured cells, providing a more physiologically relevant system to study its biosynthesis.

Materials:

  • Cultured cells known to express CYP epoxygenases (e.g., endothelial cells, human carcinoma cells)

  • Cell culture medium and supplements

  • Arachidonic acid

  • Agonists to stimulate PLA2 activity (optional, e.g., bradykinin, calcium ionophore A23187)

  • Internal standards (e.g., deuterated 14,15-EET)

  • Organic solvents for extraction (e.g., ethyl acetate)

  • Solid-phase extraction (SPE) columns

  • LC-MS/MS system

Protocol:

  • Cell Culture: Culture the cells to near confluence in appropriate multi-well plates.

  • Stimulation and Substrate Addition: Replace the culture medium with a serum-free medium. If desired, stimulate the cells with an agonist to induce the release of endogenous arachidonic acid. Alternatively, add exogenous arachidonic acid to the medium.

  • Incubation: Incubate the cells for a specific time period (e.g., 15-60 minutes) at 37°C.

  • Sample Collection: Collect the cell culture medium. Add an internal standard to the medium.

  • Extraction and Purification: Acidify the medium and perform a solid-phase extraction to isolate the lipid metabolites. Elute the metabolites with an appropriate solvent.

  • Sample Preparation for Analysis: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • Quantification by LC-MS/MS: Analyze the sample using a validated LC-MS/MS method to quantify the amount of this compound and other EET isomers produced by the cells.

Signaling Pathways and Visualizations

This compound exerts its biological effects through various signaling pathways, often initiated by interaction with cell surface receptors. The following diagrams, generated using the DOT language, illustrate the key pathways involved in this compound biosynthesis and its downstream signaling.

Biosynthesis and Metabolism of this compound

14(15)-EpETE_Biosynthesis Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid (AA) Membrane_Phospholipids->Arachidonic_Acid Activation EpETE_14_15 This compound Arachidonic_Acid->EpETE_14_15 Epoxidation cPLA2 cPLA2 cPLA2->Membrane_Phospholipids Ca2+ CYP2C_2J CYP2C/2J Epoxygenases CYP2C_2J->Arachidonic_Acid sEH sEH EpETE_14_15->sEH Signaling Downstream Signaling EpETE_14_15->Signaling DHET_14_15 14,15-DHET (less active) sEH->DHET_14_15 Hydration

Caption: Biosynthesis and metabolism of this compound from arachidonic acid.

Downstream Signaling of this compound in Vascular Smooth Muscle

14(15)-EpETE_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular EpETE_14_15 This compound GPCR Putative GPCR EpETE_14_15->GPCR Binds G_alpha_s Gαs GPCR->G_alpha_s Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to BKCa BKCa Channel Hyperpolarization Hyperpolarization BKCa->Hyperpolarization K+ efflux leads to G_alpha_s->AC Activates PKA PKA cAMP->PKA Activates PKA->BKCa Phosphorylates & Activates Vasodilation Vasodilation Hyperpolarization->Vasodilation Causes

Caption: this compound signaling pathway leading to vasodilation.

Experimental Workflow for Cell-Based Biosynthesis Assay

Experimental_Workflow Start Start: Cell Culture Stimulation Stimulation with Agonist / AA Addition Start->Stimulation Incubation Incubation (37°C) Stimulation->Incubation Sample_Collection Sample Collection (Medium) Incubation->Sample_Collection Extraction Solid-Phase Extraction Sample_Collection->Extraction Add Internal Standard Analysis LC-MS/MS Quantification Extraction->Analysis Elute & Reconstitute End End: Data Analysis Analysis->End

Caption: Workflow for a cell-based this compound biosynthesis assay.

Conclusion

The biosynthesis of this compound from arachidonic acid is a critical pathway in the generation of lipid signaling molecules with diverse physiological functions. The cytochrome P450 epoxygenases, particularly members of the CYP2C and CYP2J families, are the key enzymes responsible for this conversion, exhibiting distinct kinetic properties and product specificities. The detailed experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to investigate this important biosynthetic pathway and its role in health and disease. Further research into the regulation of these enzymes and the downstream signaling of this compound will continue to be a vital area of study for the development of novel therapeutic strategies.

References

The Multifaceted Role of 14(15)-Epoxyeicosatrienoic Acid in the Cardiovascular System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

14(15)-Epoxyeicosatrienoic acid (14,15-EpETE), a cytochrome P450-derived metabolite of arachidonic acid, has emerged as a critical signaling molecule within the cardiovascular system. This guide provides a comprehensive overview of its biological roles, encompassing vasodilation, anti-inflammatory effects, and cardioprotection. We delve into the intricate signaling pathways, present quantitative data from key studies, and provide detailed experimental methodologies to facilitate further research and drug development in this promising area.

Introduction: The Significance of 14(15)-EpETE

Epoxyeicosatrienoic acids (EETs) are a family of lipid mediators that play a pivotal role in maintaining cardiovascular homeostasis. Among the four regioisomers, this compound has garnered significant attention for its potent and diverse biological activities. Produced primarily by CYP2C and CYP2J epoxygenases in the endothelium and cardiomyocytes, this compound acts as a local signaling molecule, influencing vascular tone, inflammation, and cardiac function.[1][2][3] Its levels are tightly regulated by soluble epoxide hydrolase (sEH), which converts it to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[4][5] This dynamic regulation underscores the therapeutic potential of targeting the EET pathway, particularly through sEH inhibition, to augment the beneficial effects of this compound.

Vasodilatory Effects and Regulation of Blood Pressure

This compound is a potent vasodilator, contributing to the regulation of vascular tone and blood pressure. Its effects are particularly prominent in the microcirculation and are mediated through a complex interplay of signaling pathways in both endothelial and vascular smooth muscle cells.

Mechanisms of Vasodilation

The vasodilatory action of this compound is primarily achieved through the hyperpolarization of vascular smooth muscle cells. This is accomplished via the activation of specific potassium channels, leading to a decrease in intracellular calcium concentration and subsequent relaxation.

  • Activation of Large-Conductance Ca2+-Activated K+ (BKCa) Channels: A primary mechanism involves the activation of BKCa channels on vascular smooth muscle cells. This leads to potassium efflux, hyperpolarization, and vasorelaxation.

  • Involvement of ATP-Sensitive K+ (KATP) Channels: In some vascular beds, such as mesenteric resistance arteries, 14,15-EpETE also activates KATP channels, contributing to its vasodilatory effect.

  • Role of Prostaglandin EP2 Receptors: Studies in rat mesenteric arteries have revealed that the vasodilatory response to 14,15-EpETE is mediated through the activation of prostaglandin EP2 receptors, which are coupled to a Gs-protein and the subsequent activation of the cAMP-PKA pathway.

Quantitative Data on Vasodilatory Potency

The following table summarizes the vasodilatory potency of this compound from various studies.

Vascular BedSpeciesAgonistEC50 / ConcentrationEffectReference
Mesenteric Artery (secondary branches)Rat (WKY)14,15-EETLower EC50 than in primary branchesVasodilation
Mesenteric ArteryRat11,12-EET87 nMActivation of KATP channels
Bovine Coronary ArteriesBovine14(S),15(R)-EETMore potent than 14(R),15(S)-EETVasodilation

Anti-Inflammatory Properties in the Vasculature

Chronic inflammation is a key driver of cardiovascular diseases such as atherosclerosis. This compound exhibits significant anti-inflammatory properties, thereby protecting the vasculature from inflammatory insults.

Inhibition of NF-κB Signaling

A central mechanism of the anti-inflammatory action of this compound is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammatory gene expression, including adhesion molecules and pro-inflammatory cytokines. By inhibiting NF-κB activation, 14,15-EpETE can suppress the expression of vascular cell adhesion molecule-1 (VCAM-1), which is crucial for the recruitment of leukocytes to the endothelium, a critical step in the development of atherosclerotic plaques. However, it is important to note that some studies have shown that 14,15-EET can, under certain conditions, enhance monocyte adhesion to endothelial cells, suggesting a complex and context-dependent role in vascular inflammation.

Modulation of Other Inflammatory Pathways

Beyond NF-κB, 14,15-EpETE has been shown to modulate other inflammatory pathways. For instance, it can activate STAT3, a transcription factor with anti-inflammatory properties in certain contexts.

Cardioprotective Effects

This compound exerts direct protective effects on the heart, mitigating injury from ischemic events and playing a role in cardiac remodeling.

Protection Against Ischemia-Reperfusion Injury

Studies have demonstrated that 14,15-EpETE can protect the myocardium from ischemia-reperfusion injury. This protection is mediated, at least in part, by the activation of mitochondrial ATP-sensitive potassium (mitoKATP) channels, which helps to preserve mitochondrial function and reduce apoptosis.

Role in Cardiac Hypertrophy

The role of 14,15-EpETE in cardiac hypertrophy is complex. Some studies suggest that decreased levels of 14,15-EpETE are associated with the development of diabetic cardiac hypertrophy. Supplementation with 14,15-EpETE has been shown to ameliorate cardiomyocyte hypertrophy, potentially through the upregulation of peroxisome proliferator-activated receptors (PPARs).

Signaling Pathways of this compound

The diverse biological effects of this compound are mediated by a network of signaling pathways. The following diagrams illustrate the key pathways involved in its vasodilatory and anti-inflammatory actions.

Caption: Signaling pathway of this compound-induced vasodilation.

Caption: Anti-inflammatory signaling of this compound via NF-κB inhibition.

Experimental Protocols

To facilitate further investigation into the cardiovascular roles of this compound, detailed methodologies for key experiments are provided below.

Vascular Reactivity Studies

Objective: To assess the vasodilatory effect of this compound on isolated blood vessels.

Methodology:

  • Vessel Preparation: Isolate mesenteric arteries from rats and cut them into 2 mm rings.

  • Mounting: Mount the arterial rings in a wire myograph system containing Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.

  • Equilibration and Pre-constriction: Allow the rings to equilibrate for 60 minutes under a resting tension of 3 mN. Pre-constrict the vessels with phenylephrine (1 µM) to induce a stable contraction.

  • Concentration-Response Curve: Add cumulative concentrations of this compound (e.g., 10 nM to 10 µM) to the bath and record the relaxation response.

  • Data Analysis: Express the relaxation as a percentage of the pre-constriction induced by phenylephrine. Calculate the EC50 value from the concentration-response curve.

  • Inhibitor Studies: To investigate the signaling pathway, pre-incubate the vessels with specific inhibitors (e.g., EP2 antagonist AH6809, BKCa channel inhibitor iberiotoxin) before constructing the this compound concentration-response curve.

Cell Culture and NF-κB Activity Assay

Objective: To determine the effect of this compound on NF-κB activation in endothelial cells.

Methodology:

  • Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in appropriate growth medium.

  • Treatment: Pre-treat the cells with this compound (e.g., 100 nM) for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 30 minutes.

  • Nuclear Extraction: Isolate nuclear extracts from the treated cells using a nuclear extraction kit.

  • NF-κB DNA Binding Assay: Use a commercially available ELISA-based NF-κB p65 transcription factor assay kit to measure the binding of NF-κB to its consensus DNA sequence in the nuclear extracts.

  • Data Analysis: Quantify the absorbance at the appropriate wavelength and compare the NF-κB activity in the different treatment groups.

Conclusion and Future Directions

This compound is a pleiotropic signaling molecule with significant protective effects in the cardiovascular system. Its vasodilatory, anti-inflammatory, and cardioprotective properties make it an attractive therapeutic target. Future research should focus on elucidating the precise molecular interactions of this compound with its receptors and downstream signaling partners. Furthermore, the development of stable this compound analogs and potent, selective sEH inhibitors holds great promise for the treatment of a range of cardiovascular diseases, including hypertension, atherosclerosis, and ischemic heart disease. This guide provides a solid foundation for researchers and drug development professionals to advance our understanding and therapeutic application of this important endogenous mediator.

References

14(15)-Epoxyeicosatrienoic Acid (14,15-EpETE) Signaling in Endothelial Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

14(15)-Epoxyeicosatrienoic acid (14,15-EpETE) is a bioactive lipid mediator synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases, predominantly CYP2C and CYP2J isoforms, within endothelial cells.[1][2][3] As an autocrine and paracrine signaling molecule, it plays a pivotal role in regulating vascular homeostasis. This technical guide provides a comprehensive overview of the signaling pathways governed by 14(15)-EpETE in endothelial cells, its impact on key cellular functions, and detailed methodologies for its study. While its role in promoting angiogenesis is well-documented, its influence on inflammation is more complex, with conflicting reports suggesting both pro- and anti-inflammatory activities. This guide will delve into these nuances, presenting the current state of knowledge to aid researchers and drug development professionals in this field.

Core Signaling Pathways of this compound in Endothelial Cells

This compound exerts its effects on endothelial cells through a complex network of signaling pathways. While a specific high-affinity receptor has yet to be definitively identified, evidence points towards the involvement of G-protein coupled receptors (GPCRs), which then initiate downstream cascades.[4][5]

Pro-Angiogenic Signaling

This compound is a recognized pro-angiogenic factor, stimulating endothelial cell proliferation, migration, and tube formation. These processes are critical for the formation of new blood vessels. The primary signaling pathways implicated in this compound-induced angiogenesis include:

  • PI3K/Akt Pathway: This pathway is central to cell survival, proliferation, and migration. This compound has been shown to activate this pathway, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, can phosphorylate a variety of downstream targets, including endothelial nitric oxide synthase (eNOS), promoting cell survival and proliferation.

  • MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) branch, is another key pathway in cell proliferation and differentiation. This compound can induce the phosphorylation and activation of ERK, contributing to its pro-angiogenic effects.

  • VEGF Receptor Signaling Crosstalk: Vascular endothelial growth factor (VEGF) is a potent angiogenic factor. This compound signaling can exhibit crosstalk with the VEGF signaling pathway. For instance, VEGF can increase the expression of CYP epoxygenases, leading to enhanced EET production. Conversely, the pro-angiogenic effects of this compound may require the presence of VEGF.

dot

digraph "Pro_Angiogenic_Signaling" {
  graph [rankdir="LR", splines=ortho, nodesep=0.4];
  node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
  edge [arrowhead=vee, penwidth=1.5];

"this compound" [fillcolor="#FBBC05", fontcolor="#202124"]; GPCR [label="Putative GPCR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; VEGFR [label="VEGF Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Migration [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tube_Formation [label="Tube Formation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"this compound" -> GPCR; GPCR -> PI3K -> Akt; GPCR -> ERK; Akt -> Proliferation; ERK -> Proliferation; Akt -> Migration; ERK -> Migration; Akt -> Tube_Formation; ERK -> Tube_Formation; VEGFR -> PI3K; VEGFR -> ERK; }

Caption: Dual role of this compound in inflammation.

Regulation of Endothelial Barrier Function

The integrity of the endothelial barrier is crucial for regulating the passage of fluids and solutes between the blood and surrounding tissues. While direct quantitative data on the effect of this compound on endothelial barrier function as measured by transendothelial electrical resistance (TEER) is limited, its involvement in signaling pathways that regulate barrier function, such as the PI3K/Akt and cAMP/PKA pathways, suggests a potential role.

Cytoprotective Signaling

This compound has been shown to protect endothelial cells from apoptosis, particularly in the context of oxygen-glucose deprivation and reperfusion injury. This cytoprotective effect is mediated, at least in part, by the activation of the SIRT1/FOXO3a signaling pathway, which is involved in the regulation of mitochondrial autophagy.

Quantitative Data on this compound Effects

The following tables summarize the available quantitative data on the effects of this compound and other relevant EETs on endothelial cells. It is important to note that specific EC50 and IC50 values for this compound are not always available in the literature, and in such cases, data for other regioisomers are provided for context.

Table 1: Receptor Binding and Vasorelaxation

ParameterLigandValueCell/Tissue TypeReference
Binding Affinity (Kd) [3H]-14,15-EET5.7 nMGuinea pig monocytes
[3H]-14,15-EET13.84 nMU937 cells
Vasorelaxation (ED50) 14,15-EET2.2 µMBovine coronary artery

Table 2: Effects on Angiogenesis

ParameterLigandConcentrationEffectCell TypeReference
Proliferation 14,15-EET1-10 µMSignificant increase in 3H-thymidine incorporationRat glomerular mesangial cells
Migration & Tube Formation 14,15-EETNot specifiedNo effectPulmonary murine endothelial cells
5,6- & 8,9-EETNot specifiedIncreased migration and tube formationPulmonary murine endothelial cells

Table 3: Effects on Inflammation

ParameterLigandConcentrationEffectCell TypeReference
VCAM-1 Inhibition (IC50) 11,12-EET20 nMInhibition of TNF-α induced VCAM-1 expressionHuman endothelial cells
VCAM-1 Expression 14,15-EETNot specifiedNo activityHuman endothelial cells
Monocyte Adhesion 14,15-EETNot specifiedIncreased adherenceEndothelial cells

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on endothelial cells.

Endothelial Cell Culture and Stimulation
  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Growth Medium (EGM) supplemented with growth factors and 10% fetal bovine serum (FBS). Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Passaging: When cells reach 80-90% confluency, they are detached using a suitable dissociation reagent (e.g., TrypLE) and subcultured at a ratio of 1:3 to 1:5.

  • Stimulation with this compound: For experiments, cells are typically serum-starved for 4-6 hours prior to stimulation. This compound, dissolved in a suitable solvent (e.g., ethanol or DMSO), is then added to the culture medium at the desired final concentration. A vehicle control (solvent only) should always be included. Incubation times will vary depending on the specific endpoint being measured (e.g., 15-30 minutes for phosphorylation events, 6-24 hours for protein expression or functional assays).

Western Blotting for Phosphorylated Akt and ERK
  • Cell Lysis: After stimulation with this compound, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (typically 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated Akt (Ser473) or phosphorylated ERK1/2 (Thr202/Tyr204). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane should be stripped and re-probed with antibodies against total Akt and total ERK to normalize for protein loading.

In Vitro Angiogenesis (Tube Formation) Assay
  • Matrigel Coating: A 96-well plate is coated with Matrigel and allowed to polymerize at 37°C for 30-60 minutes.

  • Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in serum-free or low-serum medium containing this compound or vehicle control.

  • Incubation: The plate is incubated at 37°C for 4-18 hours.

  • Visualization and Quantification: The formation of capillary-like structures (tubes) is observed and photographed using an inverted microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

dot```dot digraph "Tube_Formation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Coat_Plate [label="Coat 96-well plate\nwith Matrigel", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Polymerize [label="Polymerize Matrigel\n(37°C, 30-60 min)", fillcolor="#FBBC05", fontcolor="#202124"]; Seed_Cells [label="Seed Endothelial Cells\nwith this compound or control", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate [label="Incubate\n(37°C, 4-18 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; Visualize [label="Visualize and Photograph\nTube Formation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quantify [label="Quantify Tube Length,\nJunctions, and Loops", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> Coat_Plate -> Polymerize -> Seed_Cells -> Incubate -> Visualize -> Quantify -> End; }

References

The Discovery of 14(15)-Epoxyeicosatrienoic Acid (14(15)-EpETE) as a Cytochrome P450 Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosanoids, a class of signaling molecules derived from the oxidation of 20-carbon fatty acids, play pivotal roles in a myriad of physiological and pathological processes. While the cyclooxygenase (COX) and lipoxygenase (LOX) pathways of arachidonic acid metabolism have been extensively studied, a third major enzymatic pathway, mediated by the cytochrome P450 (CYP) superfamily of enzymes, has emerged as a critical contributor to cellular signaling. This technical guide provides an in-depth exploration of the discovery and characterization of 14(15)-epoxyeicosatrienoic acid (14(15)-EpETE), a key metabolite of the CYP epoxygenase pathway. We will delve into the experimental protocols that were instrumental in its identification, present quantitative data on its formation and metabolism, and visualize the intricate signaling pathways it modulates.

Biosynthesis and Metabolism of this compound

Arachidonic acid, a polyunsaturated fatty acid typically esterified in cell membrane phospholipids, is liberated by the action of phospholipase A2. Once in the cytoplasm, it can be metabolized by CYP epoxygenases. These enzymes, primarily members of the CYP2C and CYP2J subfamilies, introduce an epoxide across one of the four double bonds of arachidonic acid, leading to the formation of four regioisomeric epoxyeicosatrienoic acids (EETs): 5,6-EpETE, 8,9-EpETE, 11,12-EpETE, and 14,15-EpETE.[1][2] The formation of 14,15-EpETE is a prominent transformation in many tissues.[3]

The biological activity of this compound is tightly regulated by its subsequent metabolism. The primary route of inactivation is hydrolysis of the epoxide to the corresponding vicinal diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), a reaction catalyzed by the enzyme soluble epoxide hydrolase (sEH).[1] This conversion significantly attenuates the biological effects of the parent epoxide.

Experimental Workflow for Identifying this compound

The discovery of this compound as a CYP metabolite involved a series of meticulous experiments designed to incubate cells or microsomal fractions with arachidonic acid, extract the resulting lipid metabolites, and identify them using sophisticated analytical techniques.

experimental_workflow cluster_cell_culture Cell Culture/Microsome Preparation cluster_incubation Incubation cluster_extraction Extraction cluster_analysis Analysis cell_culture Cell Culture (e.g., endothelial cells) or Microsome Isolation (e.g., from liver) incubation Incubation with Arachidonic Acid (+/- CYP Inhibitors) cell_culture->incubation extraction Lipid Extraction (Solid-Phase or Liquid-Liquid) incubation->extraction hplc HPLC Separation extraction->hplc gcms GC-MS/LC-MS/MS Analysis hplc->gcms identification Identification of this compound gcms->identification

A generalized experimental workflow for the discovery of this compound.

Quantitative Data on this compound Formation

The formation of 14,15-EpETE is dependent on the specific CYP isoform present. Different isoforms exhibit distinct regioselectivity, producing varying ratios of the four EET regioisomers.

Table 1: Regioselectivity of Human CYP Isoforms in Arachidonic Acid Epoxidation

CYP Isoform5,6-EpETE (%)8,9-EpETE (%)11,12-EpETE (%)14,15-EpETE (%)Reference
CYP2C8MinorMinor~43~57[1]
CYP2C9Minor~15~50~35
CYP2J2~10~25~35~30

The formation of this compound can be significantly reduced by chemical inhibitors of cytochrome P450 enzymes.

Table 2: Inhibition of this compound Formation by CYP Inhibitors

InhibitorTarget CYP IsoformsApproximate Inhibition (%)Reference
KetoconazoleCYP3A4, others>80%
FurafyllineCYP1A2Varies with concentration
QuinidineCYP2D6Varies with concentration
FluvoxamineCYP2C19, CYP1A2Varies with concentration

Detailed Experimental Protocols

Cell Culture and Incubation

This protocol is adapted for cultured endothelial cells, a common system for studying EET biosynthesis.

Materials:

  • Human umbilical vein endothelial cells (HUVECs)

  • Endothelial cell growth medium (e.g., EGM-2)

  • Phosphate-buffered saline (PBS)

  • Arachidonic acid (AA) solution (in ethanol)

  • CYP inhibitors (e.g., ketoconazole, optional)

  • 6-well culture plates

Procedure:

  • Cell Seeding: Seed HUVECs in 6-well plates and grow to 80-90% confluency in endothelial cell growth medium.

  • Starvation (Optional): To reduce basal eicosanoid production, replace the growth medium with a serum-free medium for 2-4 hours prior to the experiment.

  • Inhibitor Pre-incubation (Optional): If using CYP inhibitors, add the desired concentration to the cells and incubate for 30 minutes at 37°C.

  • Arachidonic Acid Incubation: Add arachidonic acid to a final concentration of 10 µM. Incubate for 15-30 minutes at 37°C.

  • Termination: Terminate the incubation by placing the plate on ice and immediately proceeding to lipid extraction.

Lipid Extraction (Solid-Phase Extraction)

This protocol provides a robust method for extracting eicosanoids from aqueous samples like cell culture media or cell lysates.

Materials:

  • C18 Solid-Phase Extraction (SPE) cartridges

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (1M)

  • Nitrogen gas stream or vacuum concentrator

Procedure:

  • Sample Acidification: Acidify the collected cell culture medium or cell lysate to pH 3.5-4.0 with 1M HCl. This protonates the carboxylic acid groups of the eicosanoids, enhancing their retention on the C18 stationary phase.

  • Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading: Load the acidified sample onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water followed by 5 mL of hexane to remove highly nonpolar impurities.

  • Elution: Elute the eicosanoids from the cartridge with 5 mL of ethyl acetate.

  • Drying: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a small volume (e.g., 100 µL) of methanol or the initial mobile phase for HPLC analysis.

HPLC-MS/MS Analysis

This protocol outlines the parameters for the separation and detection of this compound and its metabolite 14(15)-DHET.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30-95% B

    • 15-17 min: 95% B

    • 17.1-20 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) 319.2 -> Product ion (m/z) 219.2

    • 14(15)-DHET: Precursor ion (m/z) 337.2 -> Product ion (m/z) 197.1

  • Collision Energy and other parameters: Optimize for the specific instrument used.

Signaling Pathways of this compound

This compound exerts a range of biological effects, including vasodilation, anti-inflammatory actions, and pro-angiogenic properties. One of the key signaling pathways activated by this compound is the Phosphoinositide 3-kinase (PI3K)-Akt pathway, which is crucial for cell survival and proliferation.

PI3K_Akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EpETE This compound Receptor Putative Receptor EpETE->Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates pAkt p-Akt (Active) Downstream Downstream Effectors (e.g., Bad, GSK3β) pAkt->Downstream Phosphorylates Transcription Gene Transcription Downstream->Transcription Regulates

The PI3K-Akt signaling pathway activated by this compound.

Conclusion

The discovery of this compound as a cytochrome P450 metabolite has unveiled a new dimension of lipid signaling. The experimental approaches detailed in this guide have been fundamental to our understanding of its biosynthesis, metabolism, and biological functions. For researchers in academia and the pharmaceutical industry, a thorough comprehension of these methodologies is essential for the continued exploration of the CYP epoxygenase pathway and the development of novel therapeutics targeting this system for a range of cardiovascular, inflammatory, and proliferative diseases. The quantitative data and pathway visualizations provided herein serve as a valuable resource for both seasoned investigators and newcomers to this exciting field of research.

References

A Deep Dive into the Physiological Functions of 14(15)-Epoxyeicosatrienoic Acid (14,15-EET)

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

14(15)-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid mediator derived from arachidonic acid through the cytochrome P450 (CYP) epoxygenase pathway. This non-classic eicosanoid plays a crucial role in a multitude of physiological processes, acting as a potent signaling molecule in the cardiovascular, renal, and immune systems. Its functions are primarily autocrine and paracrine in nature, exerting local effects on cellular function.[1][2] This technical guide provides an in-depth exploration of the physiological functions of 14,15-EET, its signaling pathways, and its therapeutic potential. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of its complex mechanisms of action.

Biosynthesis and Metabolism of 14,15-EET

14,15-EET is synthesized from arachidonic acid by a specific subset of cytochrome P450 enzymes known as epoxygenases.[1][3] In humans, CYP2C8, CYP2C9, and CYP2J2 are the primary enzymes responsible for its production.[3] The synthesis is initiated by the release of arachidonic acid from membrane phospholipids by phospholipase A2.

The biological activity of 14,15-EET is tightly regulated by its rapid metabolism. The primary route of inactivation is the conversion of the epoxide to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) by the enzyme soluble epoxide hydrolase (sEH). This short half-life underscores the transient and local nature of 14,15-EET signaling. Inhibition of sEH has emerged as a key therapeutic strategy to enhance and prolong the beneficial effects of endogenous EETs.

AA Arachidonic Acid (from membrane phospholipids) PLA2 Phospholipase A2 AA->PLA2 releases CYP Cytochrome P450 Epoxygenases (e.g., CYP2C8, CYP2C9, CYP2J2) AA->CYP epoxidation EET 14(15)-EET CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH hydrolysis DHET 14,15-DHET (less active) sEH->DHET

Figure 1: Biosynthesis and metabolism of 14(15)-EET.

Physiological Functions of 14,15-EET

Cardiovascular System

14,15-EET exerts significant and beneficial effects on the cardiovascular system, contributing to the regulation of blood pressure, vascular tone, and cardiac protection.

  • Vasodilation and Blood Pressure Regulation: 14,15-EET is a potent vasodilator, causing relaxation of vascular smooth muscle. This effect is primarily mediated by the activation of large-conductance calcium-activated potassium (BKCa) channels, leading to hyperpolarization of the cell membrane and subsequent relaxation. By promoting vasodilation and inhibiting the kidney's retention of salt and water, 14,15-EET contributes to the lowering of blood pressure. Its actions are often considered to counterbalance the vasoconstrictive effects of another arachidonic acid metabolite, 20-hydroxyeicosatetraenoic acid (20-HETE).

  • Cardioprotection: 14,15-EET is recognized for its cardioprotective properties. Studies have shown that it can protect the heart from ischemic injury by reducing infarct size. This protection is thought to involve the activation of specific signaling pathways that reduce apoptosis and inflammation within the myocardium.

  • Anti-inflammatory Effects in the Vasculature: 14,15-EET possesses anti-inflammatory properties within the vascular system. It can inhibit the expression of adhesion molecules and inflammatory cytokines, thereby reducing the recruitment of inflammatory cells to the vessel wall.

Renal System

In the kidneys, 14,15-EET plays a crucial role in regulating renal blood flow, tubular transport, and blood pressure.

  • Renal Hemodynamics: 14,15-EET contributes to the regulation of renal blood flow by causing vasodilation of renal arteries. This action helps to maintain adequate perfusion of the kidneys.

  • Tubular Function: 14,15-EET can inhibit sodium and water reabsorption in the renal tubules, contributing to its blood pressure-lowering effects. It has also been shown to inhibit renin release, a key enzyme in the renin-angiotensin-aldosterone system that regulates blood pressure.

  • Renoprotection: Studies suggest that 14,15-EET has protective effects in the kidney, attenuating renal injury in various models of kidney disease.

Anti-inflammatory and Immune Modulation

Beyond the cardiovascular and renal systems, 14,15-EET exhibits broad anti-inflammatory effects.

  • Inhibition of Inflammatory Cytokines: 14,15-EET can suppress the production of pro-inflammatory cytokines such as IL-6, IL-8, and MCP-1.

  • Modulation of Inflammatory Signaling Pathways: The anti-inflammatory actions of 14,15-EET are mediated through the inhibition of key inflammatory signaling pathways, including the NF-κB pathway.

Signaling Pathways of 14,15-EET

14,15-EET exerts its diverse physiological effects by activating a variety of signaling pathways. While a specific high-affinity receptor has yet to be definitively identified, several mechanisms of action have been elucidated.

  • Activation of Ion Channels: A primary mechanism of 14,15-EET-induced vasodilation is the activation of BKCa channels in vascular smooth muscle cells. This leads to potassium efflux, hyperpolarization, and subsequent relaxation.

  • G-Protein Coupled Receptors (GPCRs): Evidence suggests that some effects of 14,15-EET may be mediated through GPCRs. For instance, it has been shown to activate Gsα subunits, leading to downstream signaling events.

  • Peroxisome Proliferator-Activated Receptors (PPARs): 14,15-EET and its metabolite 14,15-DHET can activate PPARα. PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.

  • Receptor Tyrosine Kinases: 14,15-EET has been shown to transactivate the epidermal growth factor receptor (EGFR), leading to the activation of downstream signaling cascades such as the PI3K/Akt and ERK pathways. These pathways are involved in cell proliferation, survival, and migration.

  • cAMP/PKA and CaMKII Pathways: In the central nervous system, 14,15-EET can enhance synaptic potentiation through the cAMP-PKA and CaMKII signaling cascades.

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus EET 14(15)-EET GPCR GPCR EET->GPCR EGFR EGFR EET->EGFR transactivation BKCa BKCa Channel EET->BKCa activation PPAR PPARα EET->PPAR and its metabolite 14,15-DHET Gs Gsα GPCR->Gs PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK hyperpolarization hyperpolarization BKCa->hyperpolarization K+ efflux AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA various_effects Cellular Responses (proliferation, survival, etc.) PKA->various_effects phosphorylation Akt Akt PI3K->Akt Akt->various_effects phosphorylation ERK->various_effects phosphorylation CaMKII CaMKII Gene Gene Expression PPAR->Gene VSM_relaxation Vascular Smooth Muscle Relaxation hyperpolarization->VSM_relaxation leads to start Start isolate Isolate Arterial Rings start->isolate mount Mount in Organ Bath isolate->mount preconstrict Pre-constrict with U46619 mount->preconstrict add_EET Add 14,15-EET (cumulative concentrations) preconstrict->add_EET record Record Isometric Tension add_EET->record analyze Analyze Data (EC50, Max Relaxation) record->analyze end End analyze->end

References

The Intricate Dance of 14(15)-EpETE in Renal Epithelial Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of 14(15)-epoxyeicosatrienoic acid (14,15-EpETE) in renal epithelial cells. As a key metabolite of the cytochrome P450 epoxygenase pathway, 14(15)-EpETE plays a crucial role in regulating renal function, particularly in modulating ion transport and cellular signaling. This document synthesizes current research to offer a comprehensive overview of its molecular interactions, signaling cascades, and physiological effects, supported by experimental data and detailed methodologies.

Core Mechanism: Regulation of Ion Transport

The primary role of this compound in renal epithelial cells is the modulation of ion transport, which is fundamental to maintaining electrolyte and fluid balance. This regulation is primarily achieved through its interaction with key ion channels and transporters.

Inhibition of the Epithelial Sodium Channel (ENaC)

A significant body of evidence points to this compound as a potent inhibitor of the epithelial sodium channel (ENaC), a critical component for sodium reabsorption in the distal nephron.[1][2][3][4] Inhibition of ENaC by this compound leads to a decrease in sodium uptake from the tubular fluid, promoting natriuresis and contributing to the regulation of blood pressure.[4] Studies in polarized M1 renal cortical collecting duct cells have shown that this compound inhibits amiloride-sensitive sodium transport. This effect is comparable to that of epidermal growth factor (EGF), suggesting a shared signaling pathway.

The inhibitory action of this compound on ENaC is mediated through a complex signaling cascade involving the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. This signaling leads to the threonine phosphorylation of the β and γ subunits of ENaC, resulting in decreased channel activity. The involvement of the ERK1/2 pathway highlights a convergence of signaling between this compound and growth factors in the regulation of renal sodium handling.

Modulation of Potassium Channels

In addition to its effects on sodium transport, this compound also influences potassium channel activity in renal epithelial cells. While some studies suggest that other EET regioisomers, such as 11,12-EET, are more potent modulators of specific potassium channels in the collecting duct, this compound's role in the broader context of renal potassium handling is an area of ongoing investigation. The activation of large-conductance Ca2+-activated K+ (BKCa) channels by EETs in vascular smooth muscle cells suggests a potential, though less characterized, role in renal epithelial cells.

Signaling Pathways Activated by this compound

The physiological effects of this compound are orchestrated through the activation of specific intracellular signaling pathways.

EGF Receptor and ERK1/2 Signaling

A key signaling axis for this compound in renal epithelial cells involves the epidermal growth factor receptor (EGFR) and the downstream mitogen-activated protein kinase (MAPK) cascade, specifically the ERK1/2 pathway. The inhibitory effect of this compound on ENaC is abolished by inhibitors of both MEK/ERK1/2 and EGFR signaling, indicating that this compound's action is dependent on the transactivation of the EGFR. This suggests that this compound may function as an intracellular second messenger in response to growth factor signaling.

This compound This compound EGFR EGF Receptor This compound->EGFR Transactivation MEK MEK EGFR->MEK ERK1_2 ERK1/2 MEK->ERK1_2 ENaC ENaC (βγ subunits) ERK1_2->ENaC Phosphorylates Phosphorylation Threonine Phosphorylation ENaC->Phosphorylation Inhibition Inhibition of Na+ Transport Phosphorylation->Inhibition

Figure 1: this compound signaling pathway leading to ENaC inhibition.

Peroxisome Proliferator-Activated Receptor γ (PPARγ)

Evidence also suggests that this compound can act as a ligand for peroxisome proliferator-activated receptor γ (PPARγ). Activation of PPARγ in renal cells is associated with anti-inflammatory and anti-fibrotic effects. In the context of renal epithelial cells, PPARγ activation can influence cellular proliferation and apoptosis. While the direct effects of this compound-mediated PPARγ activation on ion transport are less clear, this pathway represents an important area of its biological activity with therapeutic potential.

Quantitative Data on this compound Action

The following tables summarize the quantitative data from key studies on the effects of this compound in renal epithelial cells.

ParameterCell LineValueReference
IC50 for 86Rb Uptake Inhibition LLC-PK175 nM
Inhibition of Amiloride-Sensitive JNa+ M1 cells~27-29%

Table 1: Potency of this compound in Renal Epithelial Cells

EET RegioisomerEffect on Ion Transport in MDCK C7 CellsReference
5,6-EET Increased short-circuit current (apical application)
8,9-EET Small increase in short-circuit current
11,12-EET No effect on ion transport
14,15-EET No effect on ion transport

Table 2: Comparative Effects of EET Regioisomers on Ion Transport in a Distal Tubule Cell Line

Note: The lack of effect of this compound in MDCK C7 cells in this particular study highlights the cell-type-specific actions of EETs.

Detailed Experimental Protocols

To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.

Measurement of Short-Circuit Current (Isc) in Polarized Epithelial Cells

This protocol is adapted from studies investigating the effects of EETs on ion transport in polarized renal epithelial cells like MDCK or M1 cells.

Objective: To measure the net ion transport across a polarized epithelial monolayer.

Materials:

  • Polarized renal epithelial cells (e.g., MDCK C7 or M1 cells) cultured on permeable supports (e.g., Transwell® inserts).

  • Ussing chamber system.

  • Voltage-clamp amplifier.

  • Ag/AgCl electrodes and agar bridges.

  • Ringer's solution.

  • This compound and other test compounds (e.g., amiloride, inhibitors).

Procedure:

  • Mount the permeable support with the confluent cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.

  • Fill both compartments with pre-warmed and gassed Ringer's solution.

  • Short-circuit the transepithelial potential difference to zero using the voltage-clamp amplifier. The current required to do this is the short-circuit current (Isc).

  • Allow the baseline Isc to stabilize.

  • Add this compound to the apical or basolateral compartment at the desired concentration.

  • Record the change in Isc over time.

  • Inhibitors or other compounds can be added before or after this compound to investigate the mechanism of action.

cluster_0 Cell Culture cluster_1 Ussing Chamber Setup cluster_2 Experiment Culture Culture polarized epithelial cells on permeable supports Mount Mount cell monolayer in Ussing chamber Culture->Mount Fill Fill chambers with Ringer's solution Mount->Fill Clamp Apply voltage clamp (short-circuit) Fill->Clamp Stabilize Stabilize baseline Isc Clamp->Stabilize Add_EET Add this compound Stabilize->Add_EET Record Record Isc change Add_EET->Record

Figure 2: Experimental workflow for short-circuit current measurement.

Western Blotting for Phosphorylated ENaC Subunits

This protocol is based on studies investigating the signaling pathways involved in ENaC regulation.

Objective: To detect the phosphorylation of ENaC subunits in response to this compound treatment.

Materials:

  • Renal epithelial cells.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels.

  • PVDF membranes.

  • Primary antibodies (anti-phospho-ENaC β, anti-phospho-ENaC γ, total ENaC antibodies, and loading control like β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Treat cultured renal epithelial cells with this compound for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against the phosphorylated and total ENaC subunits.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the change in phosphorylation.

Conclusion

This compound is a multifaceted signaling molecule in renal epithelial cells, with its primary mechanism of action centered on the inhibition of ENaC-mediated sodium transport through an EGFR- and ERK1/2-dependent pathway. Its ability to also activate PPARγ adds another layer of complexity to its biological functions, suggesting roles in inflammation and cellular homeostasis. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the this compound pathway for the management of renal and cardiovascular diseases. Further research is warranted to fully elucidate the intricate interplay of this compound with other signaling pathways and its precise role in different segments of the nephron.

References

14(15)-Epoxyeicosatetraenoic Acid (14(15)-EpETE): A Comprehensive Technical Guide to its Role in the Inflammatory Response

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14(15)-Epoxyeicosatetraenoic acid (14(15)-EpETE), an epoxy fatty acid derived from the cytochrome P450 (CYP) epoxygenase pathway of arachidonic acid metabolism, has emerged as a critical signaling molecule in the complex network of inflammatory pathways.[1][2] Unlike the pro-inflammatory prostaglandins and leukotrienes, this compound, along with other epoxyeicosatrienoic acids (EETs), generally exerts potent anti-inflammatory effects, making it and its metabolic pathway attractive targets for novel therapeutic interventions in a range of inflammatory diseases.[3][4] This technical guide provides an in-depth overview of the synthesis, metabolism, and signaling mechanisms of this compound in the inflammatory response, supplemented with detailed experimental protocols and quantitative data for researchers in the field.

Core Concepts: Synthesis and Metabolism of this compound

The biological activity of this compound is tightly regulated by its synthesis and degradation.

Synthesis: this compound is synthesized from arachidonic acid by CYP epoxygenases, primarily belonging to the CYP2C and CYP2J subfamilies.[1] CYP2J2, in particular, is a predominant human epoxygenase that produces all four EET regioisomers, with 14,15-EET often being a major product.

Metabolism: The primary route of this compound inactivation is through hydrolysis by the soluble epoxide hydrolase (sEH) to form the corresponding, and generally less biologically active, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET). The rapid metabolism by sEH means that this compound acts as a transient, local signaling molecule. Inhibition of sEH is a key strategy to enhance and prolong the anti-inflammatory effects of endogenous this compound.

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-inflammatory effects through multiple signaling pathways, often in a cell-type-specific manner.

Inhibition of the NF-κB Pathway

A central mechanism of this compound's anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of pro-inflammatory gene expression. 14,15-EET has been shown to inhibit the tumor necrosis factor-alpha (TNF-α)-induced degradation of the inhibitory protein IκBα in human lung tissue. This prevents the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.

NF_kB_Inhibition_by_14_15_EpETE cluster_pathway NF-κB Signaling Pathway TNFa TNF-α IKK IKK TNFa->IKK IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB P IkBa_p P-IκBα NFkB NF-κB IkBa_NFkB->NFkB Release Proteasome Proteasome IkBa_p->Proteasome Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation Nucleus Nucleus Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB_n->Proinflammatory_Genes Activation 14_15_EpETE This compound 14_15_EpETE->IkBa_p Inhibits Degradation

Figure 1: this compound inhibits the NF-κB pathway by preventing IκBα degradation.

Activation of PPARs

Peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, are nuclear receptors with well-established anti-inflammatory properties. This compound has been identified as a ligand for PPARγ. Upon activation, PPARγ can interfere with the activity of pro-inflammatory transcription factors like NF-κB. The binding of 14,15-EET to the ligand-binding domain of PPARγ has a Kd of 1.1 ± 0.5 μM.

PPARg_Activation_by_14_15_EpETE 14_15_EpETE This compound PPARg PPARγ 14_15_EpETE->PPARg Binds and Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE Binds to NFkB_inhibition Inhibition of NF-κB Pathway PPARg_RXR->NFkB_inhibition Anti_inflammatory_Genes Anti-inflammatory Gene Expression PPRE->Anti_inflammatory_Genes

Figure 2: this compound activates PPARγ, leading to anti-inflammatory gene expression.

Modulation of STAT3 Signaling

Signal transducer and activator of transcription 3 (STAT3) is another transcription factor that can mediate anti-inflammatory responses. 14,15-EET has been shown to promote the phosphorylation and nuclear translocation of STAT3. The activation of STAT3 is a mechanism shared by the anti-inflammatory cytokine IL-10, suggesting a potential convergence of anti-inflammatory pathways.

Interaction with G-Protein Coupled Receptors (GPCRs)

There is evidence suggesting that this compound can act through GPCRs. Studies have shown that 14,15-EET can induce vasorelaxation via the prostaglandin EP2 receptor, which is coupled to a Gs protein and activates the cAMP/PKA signaling pathway. High-affinity binding sites for 14,15-EET have also been identified on mononuclear cells, suggesting the existence of a specific GPCR.

Effects on Inflammatory Cells and Mediators

The anti-inflammatory effects of this compound are manifested through its actions on various immune and vascular cells.

  • Endothelial Cells: this compound can modulate the expression of adhesion molecules on endothelial cells, which is a critical step in leukocyte recruitment to sites of inflammation. However, reports on its effects are conflicting, with some studies showing inhibition of VCAM-1 expression, while others report an increase in monocyte adhesion. These discrepancies may be due to cell-type and context-specific effects.

  • Leukocytes: this compound can influence leukocyte chemotaxis and activation. While some studies suggest it can inhibit the adherence of certain leukocytes, others indicate a role for its metabolite, 14,15-DHET, in monocyte chemotaxis.

  • Macrophages: In LPS-induced inflammatory models, 14,15-EET has been shown to suppress the release of pro-inflammatory cytokines like IL-1β and TNF-α from macrophages.

  • Smooth Muscle Cells: In vascular smooth muscle, this compound can inhibit the expression of aromatase, an enzyme involved in local estrogen synthesis which can have pro-inflammatory effects.

Quantitative Data Summary

The following tables summarize key quantitative data on the biological activities of this compound.

ParameterValueCell/SystemReference
PPARγ Binding Affinity (Kd) 1.1 ± 0.5 μMMouse PPARγ ligand-binding domain
PPARγ Activation 4.28-fold increase in luciferase activityTca-8113 cells
Cellular Levels (basal) 13 ± 1 pmol/g proteinBovine aortic endothelial cells
Cellular Levels (after 15 min laminar flow) 20 ± 5 pmol/g proteinBovine aortic endothelial cells
Vasorelaxation (ED50) 2.2 μMBovine coronary artery

Table 1: Quantitative data on this compound binding, activation, and levels.

Cell TypeInflammatory StimulusThis compound ConcentrationEffectReference
Tca-8113 carcinoma cells-100 nMIncreased percentage of cells in S-G2-M phase
Human lung tissueTNF-αNot specifiedInhibited IκBα degradation
Murine fibroblastsTGF-β11 μMInhibited proliferation
Rat aortic smooth muscle cellsDibutyryl cAMP1 μMInhibited aromatase activity by 80-100%

Table 2: Effects of this compound on various cellular responses in inflammatory models.

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies for studying the role of this compound in inflammation.

Quantification of this compound and its Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of this compound and its metabolites in biological samples.

1. Sample Preparation (from plasma):

  • Spike plasma samples with a deuterated internal standard (e.g., 14,15-EET-d11).
  • Perform lipid extraction using a modified Bligh and Dyer method or solid-phase extraction (SPE).
  • To measure total this compound (free and esterified), perform saponification to release the ester-bound lipids.
  • Derivatize the fatty acids to enhance ionization efficiency and chromatographic separation.

2. LC Separation:

  • Utilize a reverse-phase C18 column (e.g., Waters Acquity UPLC BEH shield C18).
  • Employ a gradient elution with mobile phases such as water and acetonitrile containing formic acid.

3. MS/MS Detection:

  • Operate the mass spectrometer in positive or negative ionization mode, depending on the derivatization method.
  • Use Selected Reaction Monitoring (SRM) for high sensitivity and specificity, monitoring the specific mass transitions for this compound and its internal standard.

14,15-EET/DHET ELISA

Enzyme-linked immunosorbent assays (ELISAs) offer a higher-throughput alternative for the quantification of 14,15-DHET, the stable metabolite of this compound. Commercial kits are available for this purpose.

General Protocol:

  • Sample Preparation: Collect biological samples in the presence of an antioxidant like triphenylphosphine (TPP) to prevent auto-oxidation. For total this compound measurement, chemically convert this compound to 14,15-DHET prior to the assay.

  • Competitive ELISA:

    • Add standards and samples to a 96-well plate pre-coated with an anti-14,15-DHET antibody.

    • Add a fixed amount of HRP-conjugated 14,15-DHET to each well (except blanks).

    • Incubate to allow competition between the sample/standard 14,15-DHET and the HRP-conjugated 14,15-DHET for binding to the antibody.

    • Wash the plate to remove unbound reagents.

    • Add a TMB substrate and measure the color development at 450 nm after stopping the reaction. The signal intensity is inversely proportional to the amount of 14,15-DHET in the sample.

In Vitro Leukocyte-Endothelial Adhesion Assay

This assay quantifies the adhesion of leukocytes to a monolayer of endothelial cells, a key event in the inflammatory response.

Adhesion_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_adhesion Adhesion and Quantification Coat_Plate Coat 96-well plate with gelatin Seed_Endothelial Seed endothelial cells and grow to confluence Coat_Plate->Seed_Endothelial Treat_Endothelial Treat endothelial cells with inflammatory stimulus (e.g., TNF-α) +/- this compound Seed_Endothelial->Treat_Endothelial Add_Leukocytes Add labeled leukocytes to the endothelial monolayer Treat_Endothelial->Add_Leukocytes Label_Leukocytes Label leukocytes with a fluorescent dye (e.g., LeukoTracker™) Label_Leukocytes->Add_Leukocytes Incubate Incubate to allow adhesion Add_Leukocytes->Incubate Wash Wash to remove non-adherent cells Incubate->Wash Quantify Lyse cells and quantify fluorescence Wash->Quantify

Figure 3: Workflow for a leukocyte-endothelial adhesion assay.

In Vivo LPS-Induced Inflammation Model in Mice

This model is widely used to study systemic inflammation and the effects of anti-inflammatory compounds.

  • Animals: Use a standard mouse strain such as C57BL/6J.

  • LPS Administration: Inject lipopolysaccharide (LPS) from E. coli intraperitoneally (i.p.) at a dose that induces a robust inflammatory response (e.g., 1.5 x 10^15 endotoxin units/kg).

  • This compound Treatment: Administer this compound (or an sEH inhibitor to increase endogenous levels) prior to or concurrently with the LPS challenge.

  • Endpoint Analysis:

    • Collect blood at various time points to measure plasma cytokine levels (e.g., TNF-α, IL-1β, IL-6) by ELISA or multiplex assay.

    • Harvest tissues (e.g., lung, liver) for histological analysis of inflammation and measurement of myeloperoxidase (MPO) activity as an index of neutrophil infiltration.

    • Assess behavioral changes and mortality.

Conclusion and Future Directions

This compound is a potent endogenous lipid mediator with predominantly anti-inflammatory properties. Its mechanisms of action, primarily through the inhibition of the NF-κB pathway and activation of PPARγ, make it a promising target for the development of novel anti-inflammatory therapeutics. The stabilization of endogenous this compound through the inhibition of soluble epoxide hydrolase represents a particularly attractive strategy.

Future research should focus on further elucidating the specific receptors and downstream signaling events that mediate the diverse effects of this compound in different cell types and inflammatory contexts. The development of stable, orally active this compound analogs and highly specific sEH inhibitors will be crucial for translating the therapeutic potential of this pathway into clinical applications for a wide range of inflammatory disorders.

References

The Role of 14(15)-Epoxyeicosatrienoic Acid in Neurite Outgrowth and Neuronal Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14(15)-epoxyeicosatrienoic acid (14,15-EpETE), an epoxy fatty acid derived from arachidonic acid through the action of cytochrome P450 (CYP) epoxygenases, is emerging as a critical signaling molecule in the central nervous system.[1][2][3] This lipid mediator plays a significant role in promoting neurite outgrowth and neuronal differentiation, processes fundamental to neural development and regeneration.[1][2] Its therapeutic potential is underscored by the observation that inhibiting its degradation via soluble epoxide hydrolase (sEH) enhances neuronal recovery and protects against neuroinflammation. This technical guide provides an in-depth overview of the mechanisms of action of 14(15)-EpETE, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways.

Data Presentation: Quantitative Effects of this compound on Neurite Outgrowth

The following tables summarize the quantitative data from key studies investigating the effects of this compound on neurite outgrowth in various neuronal cell models.

Table 1: Effect of this compound on PC12 Cell Differentiation and Neurite Length

Treatment Condition (48 hours)Concentration% Differentiated Cells (relative to control)Average Neurite Length (relative to control)Reference
NGF (50 ng/mL) + 14,15-EpETE100 nmol L⁻¹240%140%
NGF (50 ng/mL) + 14,15-DHET100 nmol L⁻¹No significant effectNo significant effect

PC12 cells were treated with Nerve Growth Factor (NGF) to induce differentiation. Data is presented as a percentage of the NGF-only control group.

Table 2: Effect of this compound on Primary Rat Hippocampal Neurons

Treatment Condition (24 hours)ConcentrationAverage Neurite Length (relative to control)Reference
14,15-EpETE100 nmol L⁻¹150%
14,15-DHET100 nmol L⁻¹No significant effect
RN-1747 (TRPV4 agonist)10 µmol L⁻¹Enhanced neurite outgrowth

Primary neurons were cultured for 24 hours before the addition of the treatment compounds.

Signaling Pathways of this compound in Neuronal Cells

This compound exerts its effects on neurite outgrowth through a sophisticated signaling cascade primarily involving the activation of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, leading to an influx of calcium ions.

This compound-TRPV4 Signaling Pathway

Arachidonic acid, abundant in the brain, is metabolized by CYP2C enzymes into this compound. This epoxide then acts on the TRPV4 channel, a non-selective cation channel. The activation of TRPV4 results in an increased intracellular calcium concentration, a key second messenger that triggers downstream signaling events culminating in the enhancement of neurite outgrowth. The biological activity of this compound is terminated by its hydrolysis into the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) by the enzyme soluble epoxide hydrolase (sEH). Inhibition of sEH, therefore, prolongs the pro-neuritogenic effects of this compound.

References

Methodological & Application

Application Note: Quantification of 14(15)-EpETE in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of 14(15)-epoxyeicosatetraenoic acid (14(15)-EpETE) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a bioactive lipid metabolite of eicosapentaenoic acid (EPA) with significant roles in cardiovascular and inflammatory signaling pathways. The described methodology, employing liquid-liquid extraction for sample preparation and multiple reaction monitoring (MRM) for detection, is suitable for clinical research and drug development applications.

Introduction

14(15)-epoxyeicosatetraenoic acid (this compound) is an epoxy fatty acid generated from the metabolism of eicosapentaenoic acid (EPA) by cytochrome P450 (CYP) epoxygenases. Like its arachidonic acid-derived counterparts, the epoxyeicosatrienoic acids (EETs), this compound is involved in various physiological processes, including vasodilation, anti-inflammation, and the modulation of ion channels. Recent studies have highlighted its potential role in mitigating cisplatin-induced nausea by targeting the glucagon (GCG)/PKA signaling pathway[1]. Given its therapeutic potential and function as a biomarker, a robust and reliable method for its quantification in biological matrices such as plasma is essential for researchers, scientists, and drug development professionals. This application note details a comprehensive LC-MS/MS method for the accurate measurement of this compound in human plasma.

Signaling Pathway of this compound

This compound is a product of the cytochrome P450 (CYP) pathway metabolism of EPA. It acts as a signaling molecule, exerting its effects through various pathways. One notable pathway involves the inhibition of substance P release by targeting the GCG/PKA signaling cascade[1]. Additionally, as an epoxy fatty acid, it is metabolized by soluble epoxide hydrolase (sEH) into the less active 14,15-dihydroxyeicosatetraenoic acid (14,15-DHETrE).

14(15)-EpETE_Signaling_Pathway This compound Signaling Pathway EPA Eicosapentaenoic Acid (EPA) CYP450 Cytochrome P450 Epoxygenase EPA->CYP450 Metabolism EpETE This compound CYP450->EpETE sEH Soluble Epoxide Hydrolase (sEH) EpETE->sEH Metabolism GCG_Receptor Glucagon Receptor (GCGR) EpETE->GCG_Receptor Targets GCG_PKA_Pathway GCG/PKA Signaling Pathway EpETE->GCG_PKA_Pathway Inhibits Physiological_Effects Physiological Effects (e.g., anti-emetic) EpETE->Physiological_Effects Leads to DHETrE 14,15-DHETrE (less active) sEH->DHETrE GCG_Receptor->GCG_PKA_Pathway Activates Substance_P Substance P Release GCG_PKA_Pathway->Substance_P Induces Substance_P->Physiological_Effects Contributes to Cisplatin-induced Nausea LCMSMS_Workflow LC-MS/MS Workflow for this compound Quantification start Start: Human Plasma Sample add_is 1. Add Internal Standard (e.g., 14,15-EET-d11) start->add_is lle 2. Liquid-Liquid Extraction (Ethyl Acetate) add_is->lle evaporate 3. Evaporate to Dryness lle->evaporate reconstitute 4. Reconstitute in Mobile Phase evaporate->reconstitute lc_injection 5. Inject into LC-MS/MS reconstitute->lc_injection separation 6. Chromatographic Separation (C18 Column) lc_injection->separation ms_detection 7. MS/MS Detection (MRM Mode) separation->ms_detection data_analysis 8. Data Analysis & Quantification ms_detection->data_analysis end End: this compound Concentration data_analysis->end

References

Application Note and Protocol for Measuring 14(15)-EpETE-Induced Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

14(15)-Epoxyeicosatrienoic acid (14(15)-EpETE), a cytochrome P450 epoxygenase metabolite of arachidonic acid, is a signaling molecule involved in various physiological and pathophysiological processes.[1][2][3] Notably, emerging evidence indicates its significant role in promoting cell proliferation, particularly in tumor cells.[1][4] Understanding the mechanisms by which this compound stimulates cell growth is crucial for cancer research and the development of novel therapeutics. This application note provides a detailed protocol for an in vitro assay to measure this compound-induced cell proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Additionally, it outlines the key signaling pathways involved and presents a framework for data analysis and interpretation.

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells in the well. This straightforward and widely used assay is well-suited for studying the proliferative effects of compounds like this compound in a high-throughput format.

Signaling Pathway of this compound-Induced Cell Proliferation

This compound has been shown to stimulate cell proliferation through the activation of several key signaling cascades. Studies have demonstrated that this compound can activate the epidermal growth factor receptor (EGFR), leading to the subsequent phosphorylation and activation of downstream pathways, including the extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways. Furthermore, this compound has been identified as a ligand for the peroxisome proliferator-activated receptor gamma (PPARγ), suggesting a role for this nuclear receptor in mediating its proliferative effects. The intricate interplay of these pathways ultimately leads to cell cycle progression and increased cell numbers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 14_15_EpETE This compound EGFR EGFR 14_15_EpETE->EGFR PPARg PPARγ 14_15_EpETE->PPARg PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation ERK->Proliferation PPARg->Proliferation

Caption: Signaling pathway of this compound-induced cell proliferation.

Experimental Protocol: MTT Assay

This protocol provides a step-by-step guide for measuring this compound-induced cell proliferation in a 96-well plate format.

Materials:

  • Cell line of interest (e.g., Tca-8113 human carcinoma cells)

  • Complete cell culture medium

  • This compound (and vehicle control, e.g., ethanol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well clear flat-bottom microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Cell Treatment:

    • Prepare serial dilutions of this compound in serum-free or low-serum medium. Suggested concentrations range from 10 nM to 1 µM. A vehicle control (medium with the same concentration of ethanol used to dissolve this compound) should be included.

    • Carefully remove the medium from the wells and replace it with 100 µL of the prepared treatment solutions.

    • Include wells with medium only as a background control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light. During this time, viable cells will convert the soluble MTT to insoluble formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Experimental Workflow

The following diagram illustrates the key steps of the MTT assay for measuring this compound-induced cell proliferation.

G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_attach Incubate overnight for attachment seed_cells->incubate_attach treat_cells Treat cells with this compound and controls incubate_attach->treat_cells incubate_treat Incubate for 24-72 hours treat_cells->incubate_treat add_mtt Add MTT solution to each well incubate_treat->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize shake Shake to dissolve formazan solubilize->shake read_absorbance Read absorbance at 570 nm shake->read_absorbance end End read_absorbance->end

References

Application Notes and Protocols for Studying the Effects of 14(15)-EpETE on Hypertension in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for investigating the therapeutic potential of 14(15)-epoxyeicosatrienoic acid (14(15)-EpETE) and its stable analogs in the context of hypertension. Detailed protocols for key experiments are provided to ensure reproducibility and accuracy in research settings.

Introduction to this compound and its Role in Blood Pressure Regulation

This compound is a cytochrome P450-derived metabolite of arachidonic acid that plays a crucial role in cardiovascular homeostasis. It is an endothelium-derived hyperpolarizing factor that elicits vasodilation, reduces inflammation, and possesses anti-fibrotic properties, making it a promising therapeutic target for hypertension and associated end-organ damage.[1][2][3][4] The biological activity of this compound is terminated by soluble epoxide hydrolase (sEH), which converts it to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET).[1] Consequently, both stable analogs of this compound and inhibitors of sEH are being explored as potential antihypertensive therapies.

Animal Models for Studying this compound in Hypertension

The selection of an appropriate animal model is critical for elucidating the mechanisms of hypertension and evaluating the efficacy of novel therapeutics. The two most relevant and widely used models for studying the effects of this compound are the Spontaneously Hypertensive Rat (SHR) and the Angiotensin II (Ang II)-induced hypertension model.

Spontaneously Hypertensive Rat (SHR)

The SHR is a genetic model of essential hypertension that closely mimics the development of the disease in humans. Blood pressure in these rats begins to rise at 5-6 weeks of age and they subsequently develop complications such as cardiac hypertrophy and renal dysfunction.

Angiotensin II (Ang II)-Induced Hypertension

This model involves the continuous infusion of Ang II, a potent vasoconstrictor, to induce a hypertensive state. This model is particularly useful for studying the renin-angiotensin system (RAS)-dependent mechanisms of hypertension and the ability of this compound to counteract these effects.

Data Presentation: Efficacy of a this compound Analog in a Hypertensive Animal Model

The following table summarizes the quantitative data from a study investigating the preventative effects of a stable 14,15-EpETE analog (EET-A) in young Spontaneously Hypertensive Rats (SHR).

Treatment GroupAnimal ModelDuration of TreatmentDosage and AdministrationMean Systolic Blood Pressure (mmHg ± SEM)Reference
ControlYoung SHR (6 weeks old)4 weeksVehicle in drinking water156 ± 5
EET-A + AAAYoung SHR (6 weeks old)4 weeks10 mg/kg/day of EET-A and 10 mg/kg/day of AAA (a 20-HETE antagonist) in drinking water134 ± 2

Experimental Protocols

Protocol 1: Induction of Angiotensin II-Induced Hypertension in Mice

This protocol describes the subcutaneous implantation of osmotic minipumps for the continuous delivery of Angiotensin II.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Angiotensin II (lyophilized powder)

  • Sterile 0.9% saline

  • Osmotic minipumps (e.g., Alzet)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Warming pad

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane and place it on a warming pad to maintain body temperature.

  • Pump Preparation: Prepare the Angiotensin II solution by dissolving it in sterile saline to the desired concentration. A commonly used dose is 1.46 mg/kg/day to achieve a stable systolic blood pressure of around 160 mmHg. Fill the osmotic minipumps with the Angiotensin II solution according to the manufacturer's instructions.

  • Surgical Implantation: Make a small subcutaneous incision on the back of the mouse, between the shoulder blades. Create a subcutaneous pocket using blunt dissection.

  • Pump Insertion: Insert the filled osmotic minipump into the subcutaneous pocket.

  • Wound Closure: Close the incision with surgical sutures or wound clips.

  • Post-Operative Care: Monitor the animal until it has fully recovered from anesthesia. Provide appropriate post-operative analgesia as per institutional guidelines.

  • Blood Pressure Monitoring: Begin blood pressure measurements at baseline and continue throughout the study period.

Protocol 2: Administration of this compound Analog (EET-A)

This protocol is based on a study using a stable 14,15-EpETE analog in SHR rats.

Materials:

  • Spontaneously Hypertensive Rats (SHR)

  • 14,15-EpETE analog (EET-A)

  • Drinking water

Procedure:

  • Dosage Calculation: Determine the daily dose of EET-A. A dose of 10 mg/kg/day has been shown to be effective in preventing hypertension in young SHR.

  • Preparation of Drinking Water: Dissolve the calculated amount of EET-A in the drinking water. The volume of water consumed per day should be monitored to ensure accurate dosing.

  • Administration: Provide the EET-A-containing drinking water to the animals ad libitum. Prepare fresh solutions regularly to ensure stability of the compound.

  • Duration: Continue the treatment for the desired study period, for example, 4 weeks for prevention studies in young SHR.

Protocol 3: Blood Pressure Measurement in Rodents

Accurate blood pressure measurement is crucial for hypertension research. Both non-invasive and invasive methods can be used.

A. Non-Invasive Method: Tail-Cuff Plethysmography

  • Principle: A cuff is placed around the tail of the conscious animal to occlude blood flow, and the pressure at which blood flow returns upon deflation is measured.

  • Procedure:

    • Acclimatize the animals to the restraining device and the procedure for several days before the actual measurement to minimize stress-induced variations in blood pressure.

    • Place the rat or mouse in a restrainer.

    • Place the tail cuff and a sensor on the tail.

    • The system automatically inflates and deflates the cuff, and the sensor detects the return of blood flow.

    • Record multiple readings and average them to get a reliable measurement.

B. Invasive Method: Radiotelemetry

  • Principle: A small, implantable transmitter is surgically placed to allow for continuous, direct measurement of blood pressure in conscious, freely moving animals. This is considered the gold standard for blood pressure monitoring in animal studies.

  • Procedure:

    • Surgical Implantation: Under anesthesia, implant the telemetry transmitter's catheter into the carotid artery or abdominal aorta. The body of the transmitter is placed in a subcutaneous pocket.

    • Recovery: Allow the animal to recover from surgery for at least one week before starting measurements.

    • Data Acquisition: The transmitter wirelessly sends blood pressure data to a receiver placed under the animal's cage. Data can be collected continuously.

Protocol 4: Histological Analysis of End-Organ Damage

Materials:

  • Formalin (10% neutral buffered)

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stain

  • Masson's trichrome stain

Procedure:

  • Tissue Collection and Fixation: At the end of the study, euthanize the animals and perfuse the circulatory system with saline followed by 10% neutral buffered formalin. Collect target organs such as the heart and kidneys and immerse them in formalin for at least 24 hours.

  • Tissue Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut 4-5 µm thick sections from the paraffin blocks using a microtome and mount them on glass slides.

  • Staining:

    • H&E Staining: For general morphology and assessment of cellular injury.

    • Masson's Trichrome Staining: To visualize collagen deposition and assess fibrosis.

  • Microscopic Examination: Examine the stained sections under a microscope to evaluate the extent of tissue damage, such as cardiac hypertrophy, fibrosis, and renal glomerulosclerosis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of this compound and a typical experimental workflow for studying its effects in a hypertensive animal model.

G cluster_0 This compound Signaling Pathway in Vascular Smooth Muscle Cells EET This compound EP2 EP2 Receptor EET->EP2 Activates AC Adenylate Cyclase EP2->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates BKCa BK(Ca) Channel (Large Conductance Ca2+-activated K+ channel) PKA->BKCa Opens Hyperpolarization Hyperpolarization BKCa->Hyperpolarization Leads to Vasodilation Vasodilation Hyperpolarization->Vasodilation Causes

Caption: Signaling pathway of this compound-induced vasodilation.

G cluster_1 Experimental Workflow Animal_Model Select Animal Model (e.g., SHR or Ang II-induced) Treatment Administer this compound or Analog (e.g., in drinking water) Animal_Model->Treatment BP_Measurement Monitor Blood Pressure (Tail-cuff or Radiotelemetry) Treatment->BP_Measurement Tissue_Collection Tissue Collection at Endpoint (Heart, Kidneys, Vasculature) BP_Measurement->Tissue_Collection Analysis Analysis (Histology, Western Blot, etc.) Tissue_Collection->Analysis Data_Interpretation Data Interpretation and Conclusion Analysis->Data_Interpretation

Caption: General experimental workflow for in vivo studies.

References

Application Notes and Protocols: Utilizing 14(15)-EpETE as a Biomarker for Soluble Epoxide Hydrolase (sEH) Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a critical enzyme in the metabolism of endogenous lipid signaling molecules.[1] It plays a key role in converting epoxyeicosatrienoic acids (EETs), which are generated from arachidonic acid by cytochrome P450 (CYP) enzymes, into their corresponding dihydroxyeicosatrienoic acids (DHETs).[1][2] Among the various EETs, 14(15)-epoxyeicosatrienoic acid (14(15)-EpETE) and its metabolite, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), have emerged as significant biomarkers for assessing in vivo sEH activity.[3][4]

EETs, including this compound, are known to possess potent anti-inflammatory, vasodilatory, and analgesic properties. Conversely, their diol metabolites, such as 14,15-DHET, are generally considered less biologically active or may even exhibit pro-inflammatory effects. The enzymatic hydration by sEH is the primary route of EET metabolism, thus making the ratio of the product (14,15-DHET) to the substrate (this compound) a reliable indicator of sEH enzyme activity.

Inhibition of sEH has become an attractive therapeutic strategy for a range of conditions, including hypertension, inflammation, pain, and cardiovascular diseases. Therefore, the accurate measurement of sEH activity through biomarkers like the 14,15-DHET/14(15)-EpETE ratio is crucial for the development and clinical evaluation of sEH inhibitors. These application notes provide detailed protocols for the quantification of this compound and 14,15-DHET in biological samples, primarily human plasma, to serve as a robust biomarker for sEH activity.

Signaling Pathway

The enzymatic conversion of this compound to 14,15-DHET is a key step in the arachidonic acid cascade. This pathway highlights the role of sEH in modulating the levels of bioactive lipid mediators.

sEH_Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EpETE This compound (Anti-inflammatory, Vasodilatory) CYP450->EpETE Epoxidation sEH Soluble Epoxide Hydrolase (sEH) EpETE->sEH DHET 14,15-DHET (Less Active/Pro-inflammatory) sEH->DHET Hydration Inhibitor sEH Inhibitors Inhibitor->sEH Inhibition

sEH-mediated metabolism of this compound.

Experimental Protocols

Accurate quantification of this compound and 14,15-DHET is paramount for their use as biomarkers. The following protocols outline the key steps from sample collection to analysis.

Protocol 1: Blood Sample Collection and Plasma Preparation

Proper sample handling is critical to prevent ex vivo formation or degradation of eicosanoids.

Materials:

  • Vacutainer tubes containing K2EDTA as an anticoagulant.

  • sEH inhibitor solution (e.g., 100 mM trans-4-[4-(3-adamantan-1-yl-ureido)cyclohexyloxy]-benzoic acid (t-AUCB) in a suitable solvent).

  • Centrifuge capable of refrigeration.

  • Cryovials for plasma storage.

Procedure:

  • Collect whole blood into K2EDTA-containing vacutainer tubes.

  • Immediately after collection, add an sEH inhibitor to the blood sample to prevent ex vivo enzymatic activity. For example, add t-AUCB to a final concentration of 10 µM.

  • Gently invert the tube several times to ensure proper mixing.

  • Place the tube on ice and process within 30 minutes of collection.

  • Centrifuge the blood sample at 2,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant (plasma) without disturbing the buffy coat.

  • Transfer the plasma into labeled cryovials.

  • Immediately store the plasma samples at -80°C until analysis.

Protocol 2: Extraction of this compound and 14,15-DHET from Plasma

Two common methods for extracting these lipids from plasma are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Materials:

  • Plasma sample.

  • Deuterated internal standards (e.g., 14,15-EET-d11 and 14,15-DHET-d11).

  • Ethyl acetate.

  • Acetonitrile.

  • Formic acid.

  • Vortex mixer.

  • Centrifuge.

  • Evaporator (e.g., nitrogen evaporator).

  • Reconstitution solvent (e.g., methanol/water mixture).

Procedure:

  • Thaw the plasma sample on ice.

  • To 100 µL of plasma, add the internal standards (e.g., 14,15-EET-d11 and 14,15-DHET-d11) to a final concentration appropriate for the LC-MS/MS system.

  • Add 10 µL of 1% formic acid to acidify the sample.

  • Add 500 µL of ethyl acetate to the sample.

  • Vortex vigorously for 1 minute to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction (steps 4-7) with another 500 µL of ethyl acetate and combine the organic layers.

  • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 60:40 water/acetonitrile with 0.02% acetic acid).

Materials:

  • Plasma sample.

  • Deuterated internal standards (e.g., 14,15-EET-d11 and 14,15-DHET-d11).

  • SPE cartridges (e.g., C18 reverse-phase).

  • Methanol.

  • Water (LC-MS grade).

  • Elution solvent (e.g., ethyl acetate or methanol).

  • SPE vacuum manifold.

  • Evaporator.

  • Reconstitution solvent.

Procedure:

  • Thaw the plasma sample on ice.

  • Spike 100 µL of plasma with internal standards.

  • Dilute the plasma sample with 900 µL of water.

  • Condition the C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

  • Load the diluted plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of 10% methanol in water to remove polar impurities.

  • Elute the analytes with 1 mL of methanol or ethyl acetate.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound and 14,15-DHET.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Tandem mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions (Example):

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 40% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

MS/MS Conditions (Example):

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) 319.2 -> Product ion (m/z) 195.1

    • 14,15-DHET: Precursor ion (m/z) 337.2 -> Product ion (m/z) 211.1

    • 14,15-EET-d11 (IS): Precursor ion (m/z) 330.2 -> Product ion (m/z) 206.1

    • 14,15-DHET-d11 (IS): Precursor ion (m/z) 348.2 -> Product ion (m/z) 222.1

  • Collision Energy and other parameters: Optimize for the specific instrument.

Data Analysis:

  • Generate a calibration curve using known concentrations of this compound and 14,15-DHET standards spiked into a surrogate matrix (e.g., charcoal-stripped plasma).

  • Quantify the analytes in the samples by comparing the peak area ratios of the analyte to its corresponding internal standard against the calibration curve.

  • Calculate the 14,15-DHET/14(15)-EpETE ratio to determine the in vivo sEH activity.

Experimental Workflow

The overall workflow from sample collection to data analysis is a multi-step process that requires careful execution to ensure data quality and reproducibility.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Collection Blood Collection (K2EDTA + sEH Inhibitor) Centrifugation Centrifugation (Plasma Separation) Collection->Centrifugation Storage Plasma Storage (-80°C) Centrifugation->Storage Extraction Extraction (LLE or SPE) Storage->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Quantification Quantification LCMS->Quantification Ratio Ratio Calculation (14,15-DHET / this compound) Quantification->Ratio

Workflow for measuring sEH activity.

Data Presentation

The following tables summarize representative quantitative data for this compound and 14,15-DHET concentrations and their ratios in human plasma from various studies. These values can serve as a reference for researchers.

Table 1: Plasma Concentrations of this compound and 14,15-DHET in Healthy Humans

AnalyteConcentration (ng/mL)Reference
This compound10.7
14,15-DHET1.65 ± 1.54

Note: Concentrations can vary depending on the analytical method and study population.

Table 2: Effect of sEH Inhibition on Plasma this compound and 14,15-DHET Levels

TreatmentThis compound (ng/mL)14,15-DHET (ng/mL)14,15-DHET/14(15)-EpETE RatioReference
PlaceboNot ReportedNot ReportedNot Reported
sEH Inhibitor (GSK2256294)No Significant ChangeNo Significant ChangeSignificantly Decreased

Note: While absolute concentrations may not always change significantly, the ratio of the diol to the epoxide is a more sensitive marker of sEH inhibition.

Table 3: Plasma Concentrations of 14,15-DHET in a Disease Context (Coronary Heart Disease)

Group14,15-DHET (ng/mL)Reference
Healthy Controls1.65 ± 1.54
Coronary Heart Disease Patients2.53 ± 1.60

Conclusion

The quantification of this compound and its metabolite 14,15-DHET, and more importantly their ratio, provides a robust and reliable biomarker for assessing in vivo soluble epoxide hydrolase activity. The detailed protocols and reference data presented in these application notes are intended to guide researchers, scientists, and drug development professionals in accurately measuring this important biomarker. The use of standardized and validated methods is essential for obtaining high-quality data that can be confidently used in basic research, clinical studies, and the development of novel therapeutics targeting the sEH pathway. As our understanding of the role of sEH in health and disease continues to grow, the importance of biomarkers like the 14,15-DHET/14(15)-EpETE ratio will undoubtedly increase.

References

Application Notes: Development of a Fluoroimmunoassay for 14,15-DHET Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14,15-dihydroxyeicosatrienoic acid (14,15-DHET) is a biologically active lipid metabolite derived from the hydrolysis of 14,15-epoxyeicosatrienoic acid (14,15-EET) by the soluble epoxide hydrolase (sEH).[1][2][3][4] While initially considered an inactive degradation product, 14,15-DHET has been identified as a potent endogenous activator of peroxisome proliferator-activated receptor-alpha (PPARα), a key regulator of lipid metabolism and inflammation.[1] Its precursor, 14,15-EET, is generated from arachidonic acid by cytochrome P450 epoxygenases and possesses various beneficial cardiovascular effects. Given the role of the EET-DHET pathway in various physiological and pathological processes, including hypertension and inflammation, robust and sensitive methods for the quantification of 14,15-DHET are crucial for advancing research and drug development in this area.

This document provides detailed application notes and protocols for the development and implementation of a competitive fluoroimmunoassay (FIA) for the detection of 14,15-DHET. Fluoroimmunoassays offer a sensitive, specific, and non-radioactive alternative to traditional methods like ELISA and radioimmunoassays.

Principle of the Assay

Due to its small size, 14,15-DHET is best suited for a competitive immunoassay format. In this assay, a known amount of fluorescently labeled 14,15-DHET (tracer) competes with the unlabeled 14,15-DHET present in the sample for a limited number of binding sites on a specific anti-14,15-DHET antibody. The amount of fluorescent tracer bound to the antibody is inversely proportional to the concentration of 14,15-DHET in the sample. The fluorescence signal is then measured, and the concentration of 14,15-DHET in the unknown sample is determined by comparing the signal to a standard curve generated with known concentrations of 14,15-DHET.

Signaling Pathway of 14,15-DHET Formation and Action

DHET_Pathway cluster_formation Formation cluster_action Action Arachidonic_Acid Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase EET 14,15-EET CYP450->EET Metabolism sEH Soluble Epoxide Hydrolase (sEH) DHET 14,15-DHET sEH->DHET Hydrolysis PPARa PPARα DHET->PPARa Activation Gene_Expression Target Gene Expression PPARa->Gene_Expression Regulation

Caption: Metabolic pathway of 14,15-DHET formation and its subsequent activation of PPARα.

Experimental Protocols

Materials and Reagents
  • Anti-14,15-DHET Antibody (Polyclonal or Monoclonal)

  • 14,15-DHET Standard

  • Fluorescently Labeled 14,15-DHET (e.g., FITC-conjugated 14,15-DHET)

  • Goat Anti-Rabbit IgG Coated Microplates (or other secondary antibody-coated plates depending on the primary antibody host)

  • Assay Buffer (e.g., Phosphate-Buffered Saline with 0.1% BSA)

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Stop Solution (if required for the specific fluorescent probe)

  • Microplate Fluorometer

  • Biological samples (e.g., plasma, urine, cell culture supernatant)

Antibody Selection and Fluorescent Labeling
  • Antibody Selection : A highly specific antibody is crucial for assay performance. A polyclonal antibody raised against 14,15-DHET conjugated to a carrier protein like thyroglobulin has been shown to be effective. The antibody should exhibit minimal cross-reactivity with other eicosanoids, particularly other DHET regioisomers and 14,15-EET.

  • Fluorescent Labeling : The choice of fluorophore is critical and should be based on the available detection instrumentation. Common fluorescent dyes for antibody labeling include fluorescein isothiocyanate (FITC), Alexa Fluor dyes, and cyanine dyes. The labeling process involves the covalent attachment of the fluorescent dye to the 14,15-DHET molecule. Commercially available fluorescent labeling kits provide detailed protocols for this process. Optimization of the molar ratio of dye to 14,15-DHET is necessary to achieve optimal signal without compromising antibody binding.

Assay Protocol: Competitive Fluoroimmunoassay

The following protocol outlines a general procedure for a competitive fluoroimmunoassay. Optimization of incubation times, temperatures, and reagent concentrations is recommended for achieving the best assay performance.

  • Standard Curve Preparation :

    • Prepare a series of 14,15-DHET standards by serially diluting a stock solution in the assay buffer. The concentration range should encompass the expected concentrations in the samples.

  • Sample Preparation :

    • Biological samples may require extraction and purification to remove interfering substances. For urine samples, treatment with β-glucuronidase may be necessary to measure total (free and glucuronidated) 14,15-DHET.

    • Dilute the prepared samples in the assay buffer to fall within the range of the standard curve.

  • Assay Procedure :

    • Add a defined volume of standard or sample to the wells of the secondary antibody-coated microplate.

    • Add a fixed amount of fluorescently labeled 14,15-DHET to each well.

    • Add the anti-14,15-DHET antibody to each well to initiate the competitive binding reaction.

    • Incubate the plate for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 37°C) to allow the binding reaction to reach equilibrium.

    • Wash the plate multiple times with the wash buffer to remove unbound reagents.

    • Measure the fluorescence intensity in each well using a microplate fluorometer at the appropriate excitation and emission wavelengths for the chosen fluorophore.

Data Analysis
  • Standard Curve Generation : Plot the fluorescence intensity against the corresponding concentration of the 14,15-DHET standards. A sigmoidal curve is typically observed.

  • Concentration Determination : Determine the concentration of 14,15-DHET in the unknown samples by interpolating their fluorescence readings from the standard curve.

Experimental Workflow

FIA_Workflow Start Start Prepare_Reagents Prepare Standards & Samples Start->Prepare_Reagents Add_Reagents Add Sample/Standard, Tracer & Antibody to Plate Prepare_Reagents->Add_Reagents Incubate Incubate Add_Reagents->Incubate Wash Wash Plate Incubate->Wash Read_Fluorescence Read Fluorescence Wash->Read_Fluorescence Analyze_Data Analyze Data (Standard Curve) Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: General workflow for the competitive fluoroimmunoassay of 14,15-DHET.

Data Presentation: Assay Performance Characteristics

The performance of the developed fluoroimmunoassay should be thoroughly validated. The following table summarizes key performance parameters and provides expected values based on similar immunoassays for small molecules.

Parameter Description Expected Performance
Detection Limit The lowest concentration of 14,15-DHET that can be reliably distinguished from zero.A fluoroimmunoassay for 14,15-DHET has been reported with a detection limit of 2 pg/0.6 ml.
Dynamic Range The concentration range over which the assay provides accurate and precise measurements.Typically spans 2-3 orders of magnitude. For a dual-label time-resolved fluoroimmunoassay for other analytes, a range of 5 to 1500 µg/L was achieved.
Specificity The ability of the antibody to selectively bind to 14,15-DHET and not to other structurally related molecules.Cross-reactivity with 11,12-DHET and 14,15-EET should be ≤1%, and <0.1% with other DHET regioisomers and arachidonic acid metabolites.
Precision (CV%) The reproducibility of the measurements, expressed as the coefficient of variation (CV).Intra-assay CV < 10%; Inter-assay CV < 15%. For a dual-label time-resolved fluoroimmunoassay, mean within- and between-assay precisions were 4.6% and 6.2% for one analyte, and 5.9% and 7.3% for another.
Accuracy (% Recovery) The closeness of the measured value to the true value, often assessed by spike-and-recovery experiments.85-115%

Conclusion

The development of a competitive fluoroimmunoassay for 14,15-DHET provides a valuable tool for researchers and drug development professionals. This method offers high sensitivity, specificity, and a non-radioactive format for the quantification of this important lipid mediator. Careful optimization of the assay protocol and thorough validation of its performance are essential for obtaining reliable and reproducible results. The protocols and data presented in these application notes serve as a comprehensive guide for the successful implementation of a 14,15-DHET fluoroimmunoassay.

References

Application of 14(15)-Epoxyeicosatrienoic Acid (14(15)-EpETE) in Cancer Cell Apoptosis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14(15)-Epoxyeicosatrienoic acid (14(15)-EpETE) is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) epoxygenases.[1] Its role in cancer biology is complex and multifaceted, exhibiting both pro- and anti-apoptotic effects depending on the cellular context, cancer type, and the presence of other stimuli.[2][3] This document provides detailed application notes and protocols for studying the effects of this compound on cancer cell apoptosis, summarizing key quantitative data and outlining relevant experimental methodologies.

The dual nature of this compound's influence on apoptosis presents a significant area of investigation. In some cancer models, it promotes cell proliferation and survival by activating pro-survival signaling pathways such as the EGFR/PI3K/Akt cascade.[2][4] Conversely, evidence also suggests that modulation of the this compound pathway and its interaction with receptors like PPARγ can be explored for pro-apoptotic therapeutic strategies. Understanding these context-dependent actions is crucial for the development of novel cancer therapies.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound on cancer cells.

Table 1: Effect of this compound on Cell Cycle Distribution in Tca-8113 Human Carcinoma Cells

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control70.3518.2111.44
Vehicle69.8818.6711.45
14,15-EET (100 nM)52.9229.0318.05
14,15-EET + GW9662 (PPARγ antagonist)65.1120.1514.74

Data from a study demonstrating the pro-proliferative effect of this compound on Tca-8113 cells, an effect that is partially reversed by a PPARγ antagonist.

Table 2: Effect of EETs on Arsenic Trioxide (ATO)-Induced Reactive Oxygen Species (ROS) Production in Tca-8113 Cells

Treatment GroupRelative ROS Level
ControlBaseline
ATO (10 µM)Significant Increase
8,9-EET (100 nM) + ATOSignificantly Lower than ATO alone
11,12-EET (100 nM) + ATOSignificantly Lower than ATO alone
14,15-EET (100 nM) + ATOSignificantly Lower than ATO alone

This data highlights the anti-apoptotic potential of this compound through its ability to mitigate oxidative stress induced by a chemotherapeutic agent.

Signaling Pathways

The contradictory effects of this compound on cancer cell apoptosis are governed by the activation of distinct signaling pathways.

Anti-Apoptotic / Pro-Survival Signaling

In many cancer cell types, this compound promotes survival and inhibits apoptosis primarily through the activation of the Epidermal Growth Factor Receptor (EGFR) and its downstream PI3K/Akt and ERK signaling cascades.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 14_15_EpETE This compound EGFR EGFR 14_15_EpETE->EGFR Activates PI3K PI3K EGFR->PI3K Activates ERK ERK EGFR->ERK Activates Akt Akt PI3K->Akt Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation

This compound Anti-Apoptotic Signaling Pathway
Context-Dependent PPARγ Signaling

The interaction of this compound with Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) adds another layer of complexity. While some studies show that this compound can activate PPARγ, leading to proliferative effects in certain cancer cells, the activation of PPARγ by other ligands is often associated with anti-tumor and pro-apoptotic outcomes. This suggests a highly context-dependent role for PPARγ in mediating the effects of this compound.

G 14_15_EpETE This compound PPARg PPARγ 14_15_EpETE->PPARg Activates Gene_Transcription Target Gene Transcription PPARg->Gene_Transcription Outcome Cellular Outcome (Pro- or Anti-apoptotic) Gene_Transcription->Outcome

This compound and PPARγ Signaling

Experimental Protocols

Detailed methodologies for key experiments are provided below. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

G Seed_Cells 1. Seed cells in a 96-well plate Treat_Cells 2. Treat with this compound Seed_Cells->Treat_Cells Add_MTT 3. Add MTT reagent Treat_Cells->Add_MTT Incubate 4. Incubate (3-4 hours) Add_MTT->Incubate Solubilize 5. Add solubilization solution Incubate->Solubilize Measure 6. Measure absorbance (570 nm) Solubilize->Measure

MTT Assay Workflow

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 10 nM - 10 µM) or vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO or other solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

G Treat_Cells 1. Treat cells with this compound Harvest_Cells 2. Harvest and wash cells Treat_Cells->Harvest_Cells Resuspend 3. Resuspend in Annexin V binding buffer Harvest_Cells->Resuspend Stain 4. Add Annexin V-FITC and PI Resuspend->Stain Incubate 5. Incubate (15 min, dark) Stain->Incubate Analyze 6. Analyze by flow cytometry Incubate->Analyze

Annexin V/PI Staining Workflow

Protocol:

  • Cell Treatment: Culture cells to 70-80% confluency and treat with this compound or vehicle control for the desired time.

  • Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Protocol:

  • Cell Lysis: Treat cells with this compound, then lyse the cells using a lysis buffer provided with a commercial caspase-3 activity assay kit.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction: Incubate the cell lysate with a caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or DEVD-AMC for fluorometric assays).

  • Measurement: Measure the signal (absorbance at 405 nm for colorimetric or fluorescence at Ex/Em = 380/460 nm for fluorometric) using a plate reader. The signal is proportional to the caspase-3 activity.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of proteins involved in apoptosis and related signaling pathways.

Protocol:

  • Protein Extraction: Lyse this compound-treated and control cells and quantify the protein concentration.

  • SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The study of this compound in cancer cell apoptosis is a promising field with significant therapeutic implications. The dual functionality of this lipid mediator underscores the importance of a context-specific approach in research. The protocols and data presented here provide a framework for investigating the intricate role of this compound in cancer, with the ultimate goal of leveraging this knowledge for the development of novel anti-cancer strategies. Researchers are encouraged to adapt and optimize these methodologies for their specific experimental systems to further elucidate the complex signaling networks governed by this compound.

References

Application Notes and Protocols for 14(15)-EpETE Calcium Flux Assay in PC12 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14(15)-Epoxyeicosatrienoic acid (14,15-EpETE) is a bioactive lipid metabolite of arachidonic acid, produced by cytochrome P450 (CYP) epoxygenases.[1][2] As a member of the epoxyeicosatrienoic acids (EETs) family, 14(15)-EpETE functions as a signaling molecule in various physiological processes, including vasodilation and anti-inflammatory responses.[1][2][3] Emerging evidence indicates that EETs can modulate intracellular calcium concentrations ([Ca2+]i), a critical second messenger involved in a myriad of cellular functions. This document provides a detailed experimental protocol for conducting a calcium flux assay in PC12 cells upon stimulation with this compound, a valuable tool for studying its effects on neuronal cell signaling and for screening potential therapeutic compounds that target this pathway.

PC12 cells, derived from a pheochromocytoma of the rat adrenal medulla, are a widely used model system in neurobiological research due to their ability to differentiate into neuron-like cells. Understanding the calcium signaling mechanisms in these cells is crucial for elucidating the roles of signaling molecules like this compound in neuronal function.

Signaling Pathway of this compound-Induced Calcium Influx

The precise signaling cascade initiated by this compound leading to an increase in intracellular calcium is an active area of research. Current evidence, primarily from studies in vascular smooth muscle cells, suggests that this compound enhances the influx of extracellular Ca2+ through voltage-dependent L-type calcium channels. Additionally, there is evidence for the involvement of G-protein coupled receptors (GPCRs), such as GPR40, in mediating the effects of EETs on intracellular calcium levels. The pathway may also involve activation of protein kinase A (PKA). The following diagram illustrates a potential signaling pathway for this compound-induced calcium influx.

This compound Signaling Pathway This compound This compound GPCR (e.g., GPR40) GPCR (e.g., GPR40) This compound->GPCR (e.g., GPR40) G-Protein G-Protein GPCR (e.g., GPR40)->G-Protein Adenylate Cyclase Adenylate Cyclase G-Protein->Adenylate Cyclase activates cAMP cAMP Adenylate Cyclase->cAMP PKA PKA cAMP->PKA activates L-type Ca2+ Channel L-type Ca2+ Channel PKA->L-type Ca2+ Channel phosphorylates/ activates Ca2+ Influx Ca2+ Influx L-type Ca2+ Channel->Ca2+ Influx Increased [Ca2+]i Increased [Ca2+]i Ca2+ Influx->Increased [Ca2+]i Downstream Cellular Responses Downstream Cellular Responses Increased [Ca2+]i->Downstream Cellular Responses

Caption: Proposed signaling pathway for this compound-induced calcium influx.

Experimental Protocol: Calcium Flux Assay in PC12 Cells

This protocol details the steps for measuring changes in intracellular calcium in PC12 cells in response to this compound using a fluorescent calcium indicator.

Materials and Reagents
ReagentSupplierCatalog NumberStorage
PC12 CellsATCCCRL-1721Liquid Nitrogen
F-12K MediumATCC30-20044°C
Horse SerumGibco26050088-20°C
Fetal Bovine SerumGibco10437028-20°C
Penicillin-StreptomycinGibco15140122-20°C
This compoundCayman Chemical50651-80°C
Fluo-8 AMAbcamab142773-20°C
Pluronic F-127InvitrogenP3000MPRoom Temperature
IonomycinSigma-AldrichI9657-20°C
EGTASigma-AldrichE3889Room Temperature
Hank's Balanced Salt Solution (HBSS)Gibco140250924°C
Dimethyl sulfoxide (DMSO)Sigma-AldrichD8418Room Temperature
Black-walled, clear-bottom 96-well platesCorning3603Room Temperature

Experimental Workflow

Calcium Flux Assay Workflow cluster_prep Cell Preparation cluster_dye Dye Loading cluster_assay Calcium Flux Measurement A Culture PC12 Cells B Seed cells in 96-well plate A->B C Incubate overnight B->C D Prepare Fluo-8 AM loading solution C->D E Add loading solution to cells D->E F Incubate for 1 hour at 37°C E->F G Establish baseline fluorescence F->G H Add this compound (agonist) G->H I Record fluorescence changes H->I J Add Ionomycin (positive control) I->J K Add EGTA (negative control) I->K

Caption: Workflow for the this compound calcium flux assay in PC12 cells.

Detailed Method

1. Cell Culture and Plating:

  • Culture PC12 cells in F-12K medium supplemented with 10% horse serum, 2.5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed PC12 cells into a black-walled, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.

  • Incubate the plate overnight to allow for cell attachment.

2. Preparation of Reagents:

  • This compound Stock Solution: Prepare a 1 mM stock solution of this compound in ethanol or DMSO. Store at -80°C. Further dilute in HBSS to the desired final concentrations just before use.

  • Fluo-8 AM Loading Solution: Prepare a 2X working solution of Fluo-8 AM in HBSS containing 0.04% Pluronic F-127. For example, add 20 µL of a 2-5 mM Fluo-8 AM stock solution in DMSO and 20 µL of 10% Pluronic F-127 to 10 mL of HBSS.

  • Ionomycin (Positive Control): Prepare a 10 µM working solution in HBSS from a 1 mM stock in DMSO.

  • EGTA (Negative Control): Prepare a 10 mM working solution in HBSS.

3. Dye Loading:

  • Gently remove the culture medium from the wells.

  • Add 100 µL of the 2X Fluo-8 AM loading solution to each well.

  • Incubate the plate at 37°C for 1 hour in the dark.

  • After incubation, remove the loading solution and wash the cells twice with 100 µL of HBSS.

  • Add 100 µL of HBSS to each well.

4. Calcium Flux Measurement:

  • Place the 96-well plate into a fluorescence microplate reader equipped with an automated injection system.

  • Set the instrument to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

  • Record a baseline fluorescence reading for 10-20 seconds.

  • Inject the desired concentration of this compound (e.g., 20 µL of a 6X stock to achieve a 1X final concentration) and continue recording the fluorescence signal for at least 2-5 minutes to capture the peak response and subsequent decline.

  • For the positive control, inject ionomycin to elicit a maximal calcium response.

  • For the negative control, inject EGTA to chelate extracellular calcium and confirm the signal is dependent on calcium influx.

Data Analysis and Presentation

The change in intracellular calcium is typically expressed as a ratio of the fluorescence intensity (F) to the initial baseline fluorescence (F0). The peak F/F0 value is used to determine the magnitude of the calcium response.

Example Data Table:

TreatmentConcentrationPeak Fluorescence (F/F0)
Vehicle (DMSO)0.1%1.05 ± 0.05
This compound100 nM1.50 ± 0.10
This compound1 µM2.20 ± 0.15
This compound10 µM2.80 ± 0.20
Ionomycin1 µM4.50 ± 0.30
This compound (10 µM) + EGTA (2 mM)-1.10 ± 0.08

Data are represented as mean ± standard deviation.

Troubleshooting and Considerations

  • Cell Health: Ensure PC12 cells are healthy and not over-confluent, as this can affect their response to stimuli.

  • Dye Loading: The optimal concentration of Fluo-8 AM and loading time may need to be determined empirically for your specific experimental conditions. Inadequate loading can result in a low signal-to-noise ratio.

  • Agonist Concentration: The concentration range for this compound should be optimized. A dose-response curve is recommended to determine the EC50.

  • Controls: The inclusion of positive (ionomycin) and negative (vehicle, EGTA) controls is essential for data interpretation.

  • Instrumentation: Ensure the plate reader is configured correctly for kinetic reading and that the injection does not introduce air bubbles.

By following this detailed protocol, researchers can effectively investigate the impact of this compound on calcium signaling in PC12 cells, contributing to a better understanding of its role in neuronal function and providing a platform for drug discovery efforts.

References

Application Notes and Protocols for Semi-Automated LC/MS/MS Analysis of 14(15)-EpETE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the high-throughput quantification of 14(15)-epoxyeicosatrienoic acid (14(15)-EpETE), also known as 14,15-EET, using a semi-automated liquid chromatography-tandem mass spectrometry (LC/MS/MS) method. This compound is a bioactive lipid mediator derived from arachidonic acid via the cytochrome P450 (CYP) epoxygenase pathway.[1] It plays crucial roles in various physiological processes, including vasodilation and anti-inflammation, making it a key target in drug development.[1][2]

Biological Significance and Signaling Pathways

This compound is an endogenous signaling molecule with diverse biological effects, including vasodilation, anti-inflammatory actions, and cardioprotection.[3] Its biological activity is primarily terminated through conversion to the less active diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), by the soluble epoxide hydrolase (sEH).[3] Consequently, sEH is a significant therapeutic target for enhancing the beneficial effects of this compound.

The signaling mechanisms of this compound are complex and involve multiple pathways. It has been shown to activate G-protein coupled receptors (GPCRs), leading to the activation of Gαs, induction of cAMP, and subsequent protein kinase A (PKA) signaling. Additionally, this compound can activate peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ. Other implicated pathways include the epidermal growth factor receptor (EGFR), extracellular signal-regulated kinase (ERK), and phosphatidylinositol 3-kinase (PI3K)/AKT pathways.

G cluster_0 This compound Signaling Pathways cluster_1 GPCR Pathway cluster_2 PPAR Pathway cluster_3 Growth Factor Receptor Pathway EpETE This compound GPCR GPCR EpETE->GPCR PPAR PPARα / PPARγ EpETE->PPAR EGFR EGFR EpETE->EGFR Gas Gαs GPCR->Gas cAMP cAMP Gas->cAMP PKA PKA cAMP->PKA Cellular Response Cellular Response PKA->Cellular Response Gene Expression Gene Expression PPAR->Gene Expression PI3K_AKT PI3K/AKT EGFR->PI3K_AKT ERK ERK EGFR->ERK Proliferation / Anti-apoptosis Proliferation / Anti-apoptosis PI3K_AKT->Proliferation / Anti-apoptosis ERK->Proliferation / Anti-apoptosis

Overview of this compound signaling pathways.

Experimental Protocols

This protocol outlines a semi-automated, high-throughput method for the quantification of this compound in human plasma, adapted for a 96-well plate format.

Sample Preparation: Liquid-Liquid Extraction
  • Sample Thawing and Internal Standard Spiking:

    • Thaw human plasma samples on ice.

    • In a 96-well plate, add 100 µL of plasma to each well.

    • Spike each sample with a deuterated internal standard (e.g., 14,15-EET-d11) to a final concentration of 10 ng/mL.

  • Protein Precipitation and Extraction:

    • Add 200 µL of ice-cold acetonitrile to each well to precipitate proteins.

    • Vortex the plate for 1 minute.

    • Add 500 µL of ethyl acetate for liquid-liquid extraction.

    • Vortex the plate for 2 minutes.

  • Phase Separation and Collection:

    • Centrifuge the 96-well plate at 3000 x g for 10 minutes at 4°C.

    • Carefully transfer the upper organic layer to a new 96-well plate.

  • Drying and Reconstitution:

    • Evaporate the solvent in the collection plate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., water-acetonitrile-formic acid [63:37:0.02; v/v/v]).

LC/MS/MS Analysis

The chromatographic separation is performed using a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer.

Table 1: LC/MS/MS Instrumentation and Parameters

ParameterRecommended Setting
LC System UPLC/HPLC System
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.5 mL/min
Injection Volume 5.0 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Drying Gas Temp. 230°C
Nebulizer Pressure 30 psi
Capillary Voltage 4500 V

Table 2: MRM Transitions for this compound and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound319.2219.2
This compound-d11330.2229.2

Note: The specific MRM transitions should be optimized for the instrument in use.

G cluster_workflow Semi-Automated LC/MS/MS Workflow for this compound Analysis Sample Plasma Sample (100 µL) Spike Spiking Sample->Spike IS Internal Standard (e.g., 14,15-EET-d11) IS->Spike LLE Liquid-Liquid Extraction (Acetonitrile, Ethyl Acetate) Spike->LLE Centrifuge Centrifugation (3000 x g, 10 min) LLE->Centrifuge Dry Evaporation (Nitrogen) Centrifuge->Dry Reconstitute Reconstitution (Mobile Phase) Dry->Reconstitute LCMS LC/MS/MS Analysis Reconstitute->LCMS Data Data Processing & Quantification LCMS->Data

Experimental workflow for this compound analysis.

Data Presentation and Quantitative Performance

A semi-automated and relatively high-throughput assay in a 96-well plate format has been developed and validated for the simultaneous quantitation of 14,15-EET and its metabolite 14,15-DHET in human plasma. The method demonstrates good precision and accuracy, making it well-suited for the analysis of clinical samples with a turnaround of approximately 200 samples per day.

Table 3: Summary of Quantitative Performance

ParameterTypical ValueReference
Linearity Range 0.05 - 50 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL for EETs
Intra-assay Variation 1.6 - 13.2%
Inter-assay Variation 1.6 - 13.2%
Recovery 70 - 120%

Note: These values are representative and may vary depending on the specific laboratory conditions and instrumentation.

Conclusion

This semi-automated LC/MS/MS method provides a robust and high-throughput platform for the quantitative analysis of this compound in biological matrices. The detailed protocol and established performance characteristics make it a valuable tool for researchers and drug development professionals investigating the role of the CYP epoxygenase pathway in health and disease. The provided signaling pathway diagrams offer a visual guide to the complex biological functions of this compound, aiding in the interpretation of quantitative findings.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of 14(15)-EpETE in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 14(15)-epoxyeicosatetraenoic acid (14(15)-EpETE) in biological samples for accurate analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in biological samples?

A1: this compound is a bioactive lipid mediator, an epoxyeicosanoid, synthesized from eicosapentaenoic acid (EPA) by cytochrome P450 (CYP) enzymes. It possesses various biological activities, including anti-inflammatory effects. The primary challenge in its analysis is its rapid in-vivo and ex-vivo hydrolysis by the enzyme soluble epoxide hydrolase (sEH) into the less active 14,15-dihydroxyeicosatetraenoic acid (14,15-DHET). This rapid degradation can lead to an underestimation of its true endogenous levels, making accurate quantification difficult.

Q2: How can I prevent the degradation of this compound during sample collection and processing?

A2: To prevent degradation, it is crucial to inhibit the activity of soluble epoxide hydrolase (sEH) immediately upon sample collection. This is achieved by adding a specific sEH inhibitor to the collection tubes. Additionally, keeping the samples on ice and processing them as quickly as possible is essential. For long-term storage, samples should be kept at -80°C to minimize both enzymatic and non-enzymatic degradation[1].

Q3: What are the recommended sEH inhibitors and at what concentration should they be used?

A3: Several potent and selective sEH inhibitors are available. A commonly used inhibitor is 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA) or its more soluble derivatives. The optimal concentration of the inhibitor should be determined based on the specific inhibitor and the biological matrix, but a final concentration in the low nanomolar to micromolar range is typically effective. It is recommended to consult the manufacturer's guidelines and relevant literature for the specific inhibitor being used.

Q4: What is the best method for extracting this compound from biological samples like plasma or tissue?

A4: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be used for the extraction of this compound. SPE is often preferred as it can provide a cleaner extract by effectively removing interfering substances like phospholipids, which is particularly beneficial for improving the detection of low-level eicosanoids[2][3]. A detailed protocol for SPE is provided in the Experimental Protocols section.

Q5: What is the most suitable analytical technique for the quantification of this compound?

A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound and other eicosanoids. This technique allows for the separation of this compound from its isomers and its metabolite, 14,15-DHET, ensuring accurate measurement[4][5].

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no detectable this compound - Degradation during sample handling: Inefficient inhibition of sEH. - Inefficient extraction: Incorrect choice of extraction solvent or SPE cartridge, or improper pH. - Instrumental issues: Low sensitivity of the mass spectrometer.- Optimize sEH inhibition: Ensure immediate addition of a potent sEH inhibitor at an appropriate concentration upon sample collection. Keep samples on ice at all times. - Optimize extraction protocol: Evaluate different extraction solvents or SPE sorbents. Ensure the pH of the sample is optimized for the retention of this compound on the SPE column. Collect and analyze all fractions (flow-through, wash, and elution) to identify where the analyte is being lost. - Check instrument performance: Verify the sensitivity of the LC-MS/MS system using a pure standard of this compound.
High variability between replicate samples - Inconsistent sample collection or processing: Variation in the time between collection and processing, or inconsistent addition of sEH inhibitor. - Inconsistent extraction procedure: Variations in solvent volumes, mixing times, or elution from the SPE cartridge.- Standardize sample handling: Establish a strict and consistent protocol for sample collection, including the precise timing of inhibitor addition and processing steps. - Standardize extraction: Use calibrated pipettes and ensure consistent execution of each step of the extraction protocol. Consider using an automated extraction system for high-throughput analysis.
High background or interfering peaks in the chromatogram - Matrix effects: Co-elution of other lipids or endogenous compounds that suppress or enhance the ionization of this compound. - Contamination: Introduction of contaminants from collection tubes, solvents, or labware.- Improve sample cleanup: Utilize a more selective SPE protocol or a two-step extraction process. Optimize the chromatographic separation to resolve this compound from interfering compounds. - Use high-purity reagents and clean labware: Use LC-MS grade solvents and pre-screen all collection tubes and labware for potential contaminants.
Low recovery of the internal standard - Degradation of the internal standard: If a deuterated this compound is used as an internal standard, it can also be susceptible to degradation. - Errors in addition of the internal standard: Inaccurate pipetting of the internal standard solution.- Add internal standard just before extraction: To minimize its degradation, add the internal standard to the sample immediately before the extraction process. - Verify pipetting accuracy: Regularly calibrate pipettes used for adding the internal standard.

Experimental Protocols

Protocol 1: Blood Sample Collection and Plasma Preparation for this compound Analysis
  • Preparation: Pre-label EDTA-containing blood collection tubes. Prepare a stock solution of a suitable sEH inhibitor (e.g., AUDA) in an appropriate solvent (e.g., DMSO).

  • Inhibitor Addition: Immediately before blood collection, add the sEH inhibitor stock solution to the collection tube to achieve the desired final concentration upon filling with blood. Gently mix.

  • Blood Collection: Collect the blood sample directly into the prepared tube.

  • Mixing and Cooling: Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant and inhibitor. Immediately place the tube on ice.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood sample at 1,500 x g for 15 minutes at 4°C to separate the plasma.

  • Plasma Aliquoting and Storage: Carefully collect the plasma supernatant, avoiding the buffy coat and red blood cells. Aliquot the plasma into pre-labeled cryovials and immediately snap-freeze in liquid nitrogen.

  • Long-term Storage: Store the plasma aliquots at -80°C until analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma
  • Sample Thawing: Thaw the plasma samples on ice.

  • Internal Standard Spiking: Add an appropriate deuterated internal standard for this compound to the plasma sample and vortex briefly.

  • Protein Precipitation and Acidification: Add four volumes of ice-cold methanol containing an antioxidant like butylated hydroxytoluene (BHT) to the plasma sample. Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and acidify with 1% formic acid to a pH of ~3-4.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the acidified supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 15% methanol in water to remove polar impurities.

  • Elution: Elute the this compound and other lipids with 3 mL of methanol into a clean collection tube.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase for analysis.

Protocol 3: LC-MS/MS Parameters for this compound Analysis
  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is suitable for the separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (90:10, v/v).

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to a high percentage to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is commonly used.

  • MRM Transitions: The specific multiple reaction monitoring (MRM) transitions for this compound and its deuterated internal standard should be optimized by infusing pure standards. A common transition for this compound is m/z 319 -> 167.

Signaling Pathways and Workflows

This compound Metabolic Pathway

The following diagram illustrates the enzymatic conversion of EPA to this compound and its subsequent hydrolysis to 14,15-DHET by soluble epoxide hydrolase.

This compound Metabolism Eicosapentaenoic Acid (EPA) Eicosapentaenoic Acid (EPA) This compound This compound Eicosapentaenoic Acid (EPA)->this compound CYP450 Epoxygenase sEH Soluble Epoxide Hydrolase (sEH) This compound->sEH 14,15-DHET 14,15-DHET sEH->14,15-DHET

Caption: Metabolic pathway of this compound from EPA and its hydrolysis by sEH.

Experimental Workflow for this compound Analysis

This diagram outlines the key steps in the analytical workflow for measuring this compound in biological samples.

This compound Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Collection\n(with sEH inhibitor) Sample Collection (with sEH inhibitor) Plasma/Tissue\nHomogenization Plasma/Tissue Homogenization Sample Collection\n(with sEH inhibitor)->Plasma/Tissue\nHomogenization Internal Standard\nSpiking Internal Standard Spiking Plasma/Tissue\nHomogenization->Internal Standard\nSpiking Solid-Phase\nExtraction (SPE) Solid-Phase Extraction (SPE) Internal Standard\nSpiking->Solid-Phase\nExtraction (SPE) Evaporation &\nReconstitution Evaporation & Reconstitution Solid-Phase\nExtraction (SPE)->Evaporation &\nReconstitution LC-MS/MS\nAnalysis LC-MS/MS Analysis Evaporation &\nReconstitution->LC-MS/MS\nAnalysis Data Processing\n& Quantification Data Processing & Quantification LC-MS/MS\nAnalysis->Data Processing\n& Quantification

Caption: A streamlined workflow for the analysis of this compound.

References

Technical Support Center: Accurate Quantification of 14(15)-EpETE Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate quantification of 14(15)-Epoxyeicosatetraenoic acid (14(15)-EpETE) isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges and specific issues encountered during the experimental workflow for this compound quantification.

Q1: What are the primary challenges in accurately quantifying this compound isomers?

A1: The accurate quantification of this compound isomers is challenging due to several factors:

  • Chemical Instability: The epoxide group in this compound is susceptible to hydrolysis to the less biologically active 14,15-dihydroxyeicosatetraenoic acid (14,15-DHET), especially under acidic conditions.[1] They are also prone to auto-oxidation.

  • Isomeric Complexity: this compound exists as a pair of enantiomers, (14R,15S)-EpETE and (14S,15R)-EpETE. These stereoisomers can have different biological activities and are difficult to separate using standard chromatographic techniques, often requiring specialized chiral columns.[2][3]

  • Low Endogenous Concentrations: this compound is present at very low levels (in the pM to nM range) in biological fluids and tissues, requiring highly sensitive analytical methods for detection and quantification.[4]

  • Rapid Metabolism: In vivo, this compound is rapidly metabolized by soluble epoxide hydrolase (sEH) to 14,15-DHET.[2] This necessitates immediate sample processing and the use of sEH inhibitors to obtain accurate measurements of the parent epoxide.

  • Matrix Effects: Biological samples are complex matrices that can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry-based methods.

Q2: My this compound recovery is low after sample extraction. What are the possible causes and solutions?

A2: Low recovery of this compound can be attributed to several factors during sample preparation. Here’s a troubleshooting guide:

Potential Cause Troubleshooting Steps & Solutions
Degradation during storage/handling Ensure samples are collected in the presence of antioxidants (e.g., butylated hydroxytoluene - BHT) and sEH inhibitors. Snap-freeze samples in liquid nitrogen immediately after collection and store at -80°C until analysis.
Inefficient extraction method Both liquid-liquid extraction (LLE) with solvents like ethyl acetate and solid-phase extraction (SPE) with C18 cartridges are commonly used. Optimize the extraction solvent and pH. For SPE, ensure proper conditioning and washing of the cartridge to prevent premature elution of the analyte.
Hydrolysis to 14,15-DHET Avoid acidic conditions during extraction and storage. Maintain a neutral or slightly basic pH whenever possible.
Adsorption to labware Use silanized glassware or polypropylene tubes to minimize non-specific binding of these lipophilic molecules.
Incomplete elution from SPE cartridge Ensure the elution solvent is strong enough to desorb this compound from the stationary phase. Methanol or ethyl acetate are commonly used. Optimize the elution volume.

Q3: I am having difficulty separating the this compound regioisomers and enantiomers. What chromatographic strategies can I employ?

A3: Separating the various isomers of EpETEs is crucial for accurate quantification and understanding their distinct biological roles.

  • Regioisomer Separation: Reverse-phase liquid chromatography (LC) using a C18 column is typically effective for separating the four main regioisomers of EpETrE (5,6-, 8,9-, 11,12-, and 14,15-EpETrE). Optimization of the mobile phase gradient (e.g., acetonitrile/water with a formic acid modifier) is key to achieving good resolution.

  • Enantiomer Separation: The separation of this compound enantiomers requires chiral chromatography. This can be achieved using a chiral stationary phase (CSP) column, such as those based on cellulose or amylose derivatives (e.g., Chiralcel OB or OD). The mobile phase for chiral separations often consists of a non-polar solvent like hexane with a polar modifier such as isopropanol or ethanol.

Q4: I am observing significant ion suppression in my LC-MS/MS analysis of this compound. How can I mitigate this?

A4: Ion suppression is a common issue in LC-MS/MS analysis of complex biological samples and can lead to inaccurate quantification.

Mitigation Strategy Description
Improve Sample Cleanup Utilize more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components such as phospholipids.
Optimize Chromatography Adjust the LC gradient to achieve better separation of this compound from co-eluting matrix components that may be causing ion suppression.
Use a Stable Isotope-Labeled Internal Standard A deuterated internal standard for this compound will co-elute with the analyte and experience similar ion suppression, allowing for accurate correction during data analysis.
Dilute the Sample Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing ion suppression. However, ensure that the analyte concentration remains above the limit of quantification.
Modify MS Source Parameters Optimize electrospray ionization (ESI) source parameters such as capillary voltage, gas flow rates, and temperature to enhance the ionization of this compound relative to interfering species.
Change Ionization Mode If analyzing in negative ion mode, consider switching to positive ion mode (or vice-versa) if the interfering species are less efficiently ionized in the alternative mode.

Quantitative Data Summary

The following table summarizes reported concentrations of this compound in various human biological samples. It is important to note that concentrations can vary significantly based on the patient population, sample handling, and analytical methodology.

Biological Matrix Analyte Reported Concentration Analytical Method Reference
Human Plasma14,15-EET10.7 ng/mLUPLC-MS/MS
Human Plasma14,15-trans-EET1.7 ng/mLUPLC-MS/MS
Human Breast Cancer Tissue14,15-EET4145.9 ng/mg protein (median)ELISA
Adjacent Noncancerous Breast Tissue14,15-EET1634.4 ng/mg protein (median)ELISA
Human Plasma (Healthy Controls)14,15-DHET1.65 ± 1.54 ng/mLELISA
Human Plasma (CHD Patients)14,15-DHET2.53 ± 1.60 ng/mLELISA

*14,15-DHET is the stable metabolite of 14,15-EpETE and is often measured as a surrogate marker.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Pre-treatment: To 1 mL of plasma, add an antioxidant (e.g., 10 µL of 0.2 mg/mL BHT in methanol) and a soluble epoxide hydrolase inhibitor (e.g., 10 µL of 10 µM AUDA). Add a deuterated internal standard for this compound.

  • Protein Precipitation: Add 2 mL of ice-cold methanol, vortex for 30 seconds, and centrifuge at 3000 x g for 10 minutes at 4°C.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by washing with 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 10% methanol in water to remove polar impurities.

  • Elution: Elute the this compound with 2 mL of methanol or ethyl acetate into a clean collection tube.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial LC mobile phase for analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This is an example of a typical LC-MS/MS method. Specific parameters will need to be optimized for the instrument used.

  • LC System: UPLC or HPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-20 min: Return to 30% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • MRM Transitions:

    • This compound: Precursor ion (m/z) 319.2 -> Product ion (m/z) 219.2

    • d11-14(15)-EpETE (Internal Standard): Precursor ion (m/z) 330.2 -> Product ion (m/z) 229.2

  • MS Parameters: Optimize source temperature, gas flows, capillary voltage, and collision energy for maximum sensitivity.

Visualizations

Signaling Pathways of this compound

This compound exerts its biological effects through various signaling pathways, often initiated by interaction with G-protein coupled receptors (GPCRs). This can lead to the activation of adenylyl cyclase, an increase in intracellular cAMP, and subsequent activation of Protein Kinase A (PKA). Additionally, this compound has been shown to activate other important signaling cascades, including the PI3K/Akt and ERK pathways.

14_15_EpETE_Signaling_Pathways cluster_0 Cell Membrane cluster_1 Intracellular Signaling This compound This compound GPCR GPCR This compound->GPCR Binds G_protein G-protein GPCR->G_protein Activates PI3K PI3K GPCR->PI3K Activates ERK ERK GPCR->ERK Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Biological_Effects Biological Effects (e.g., Vasodilation, Anti-inflammation, Cell Proliferation, Anti-apoptosis) PKA->Biological_Effects Akt Akt PI3K->Akt Activates Akt->Biological_Effects ERK->Biological_Effects

Caption: Signaling pathways activated by this compound.

Experimental Workflow for this compound Quantification

The accurate quantification of this compound from biological samples involves a multi-step workflow, from sample collection and preparation to instrumental analysis and data processing.

Experimental_Workflow Sample_Collection 1. Sample Collection (with antioxidants & sEH inhibitors) Sample_Prep 2. Sample Preparation (SPE or LLE) Sample_Collection->Sample_Prep LC_Separation 3. LC Separation (Reverse-phase or Chiral) Sample_Prep->LC_Separation MS_Detection 4. MS/MS Detection (MRM mode) LC_Separation->MS_Detection Data_Analysis 5. Data Analysis (Quantification against internal standard) MS_Detection->Data_Analysis

Caption: Experimental workflow for this compound quantification.

Logical Relationship of Troubleshooting Ion Suppression

This diagram illustrates the logical steps to consider when troubleshooting ion suppression in the LC-MS/MS analysis of this compound.

Troubleshooting_Ion_Suppression Start Problem: Ion Suppression (Low signal, poor reproducibility) Check_Sample_Prep Improve Sample Cleanup? (e.g., more selective SPE) Start->Check_Sample_Prep Optimize_LC Optimize Chromatography? (e.g., gradient modification) Check_Sample_Prep->Optimize_LC If suppression persists End Problem Resolved Check_Sample_Prep->End Yes Use_IS Use Stable Isotope-Labeled Internal Standard? Optimize_LC->Use_IS If suppression persists Optimize_LC->End Yes Dilute_Sample Dilute Sample? Use_IS->Dilute_Sample If suppression persists Use_IS->End Yes Dilute_Sample->End If signal is sufficient

Caption: Troubleshooting logic for ion suppression.

References

Technical Support Center: Optimizing Liquid-Liquid Extraction of 14(15)-EpETE from Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the liquid-liquid extraction (LLE) of 14(15)-epoxyeicosatetraenoic acid (14(15)-EpETE) from plasma samples. This resource offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure accurate and reproducible quantification of this important lipid mediator.

Frequently Asked Questions (FAQs)

Q1: What are the most critical pre-analytical steps to consider before this compound extraction?

A1: Proper sample handling is crucial to prevent the degradation of this compound. Key considerations include:

  • Anticoagulant Selection: Use EDTA-containing tubes for plasma collection to chelate divalent cations and inhibit enzymatic activity.

  • Temperature Control: Process blood samples on ice and centrifuge at low temperatures (e.g., 4°C) to minimize enzymatic degradation.

  • Prompt Processing: Separate plasma from blood cells as soon as possible. Delays can lead to changes in the lipid profile.

  • Storage: If not analyzed immediately, store plasma samples at -80°C to ensure long-term stability. Avoid repeated freeze-thaw cycles, which can lead to the formation of eicosanoids.

  • Addition of Inhibitors: Consider adding antioxidants like butylated hydroxytoluene (BHT) or enzyme inhibitors during sample collection to prevent exogenous formation of eicosanoids.

Q2: Which LLE solvent system is best for extracting this compound from plasma?

A2: The choice of solvent depends on the specific requirements of your analysis. Here's a comparison of commonly used solvents:

  • Ethyl Acetate: This is a widely used solvent for the extraction of eicosanoids, including this compound, from plasma. It offers good recovery and is compatible with subsequent analysis by LC-MS/MS.[1]

  • Chloroform/Methanol (Folch and Bligh & Dyer Methods): These traditional methods are effective for a broad range of lipids. The Folch method, with its higher solvent-to-sample ratio, generally provides higher recovery for total lipids compared to the Bligh & Dyer method, especially in samples with high lipid content. However, chloroform is a toxic solvent, and these methods can be more labor-intensive.

  • Methyl-tert-butyl ether (MTBE)/Methanol (Matyash Method): This system is a less toxic alternative to chloroform-based methods. The lipid-containing organic phase is the upper layer, which simplifies its collection and reduces the risk of contamination from the protein interface.

Q3: How does pH affect the extraction efficiency of this compound?

A3: this compound is a carboxylic acid, and its charge state is pH-dependent. To ensure it is in its neutral, more organic-soluble form, the pH of the aqueous plasma sample should be acidified to below the pKa of this compound (which is acidic) before extraction. This protonation increases its partitioning into the organic solvent, thereby improving extraction recovery. However, highly acidic conditions should be avoided as they can lead to the degradation of the epoxide.

Q4: How can I prevent the hydrolysis of this compound to 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) during sample preparation?

A4: The hydrolysis of this compound to its less active diol, 14,15-DHET, is primarily catalyzed by soluble epoxide hydrolase (sEH) present in plasma. To minimize this conversion:

  • Work Quickly and at Low Temperatures: Perform all sample preparation steps on ice to reduce enzyme activity.

  • Use of sEH Inhibitors: While not always necessary for routine analysis if samples are handled properly, the addition of a specific sEH inhibitor can be considered for studies where minimal conversion is critical.

  • Immediate Protein Precipitation: The addition of organic solvents like methanol or ethanol at the beginning of the extraction process denatures proteins, including sEH, effectively stopping enzymatic activity.

Q5: Should I use an internal standard for this compound quantification?

A5: Yes, using a stable isotope-labeled internal standard is highly recommended for accurate quantification. A deuterated analog, such as 14,15-EET-d11, is ideal. The internal standard should be added to the plasma sample before the extraction process to account for any analyte loss during sample preparation and for variations in instrument response.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low Recovery of this compound 1. Incomplete extraction due to incorrect solvent polarity or volume. 2. Suboptimal pH of the plasma sample. 3. Degradation of this compound during extraction. 4. Inefficient phase separation.1. Ensure the solvent-to-sample ratio is adequate (e.g., 5:1 solvent to plasma). Consider a more polar solvent if using a highly nonpolar one. 2. Acidify the plasma sample to a pH below the pKa of this compound before adding the organic solvent. 3. Work on ice, minimize extraction time, and consider adding an antioxidant like BHT to the extraction solvent. 4. Centrifuge at a sufficient speed and for an adequate duration to achieve a clear separation of the aqueous and organic layers.
High Variability Between Replicates 1. Inconsistent sample handling and processing. 2. Inaccurate pipetting of small volumes. 3. Incomplete solvent evaporation and reconstitution.1. Standardize all steps of the protocol, including incubation times and temperatures. 2. Use calibrated pipettes and ensure proper technique, especially when adding the internal standard. 3. Ensure the organic extract is completely dried down before reconstitution. Vortex thoroughly to ensure the analyte is fully redissolved in the reconstitution solvent.
Presence of Interfering Peaks in Chromatogram 1. Co-extraction of other plasma components. 2. Contamination from plasticware or solvents.1. Optimize the washing steps in your extraction protocol. Consider a solid-phase extraction (SPE) cleanup step after LLE if interference is significant. 2. Use high-purity, LC-MS grade solvents and pre-screen all plasticware for potential leachables.
High Levels of 14,15-DHET Detected 1. Enzymatic hydrolysis of this compound by soluble epoxide hydrolase (sEH). 2. Acid-catalyzed hydrolysis during extraction.1. Ensure rapid sample processing at low temperatures. Immediately add a protein-precipitating solvent like methanol. 2. Avoid using strong acids for pH adjustment. Use a milder acid and only adjust to the necessary pH.

Quantitative Data Summary

Table 1: Comparison of Recovery for Different Lipid Extraction Methods from Plasma

Extraction MethodAverage Recovery (%)Key AdvantagesKey Disadvantages
Ethyl Acetate LLE Good (Specific data for this compound not widely published, but generally effective for eicosanoids)Simple, effective for eicosanoids, compatible with LC-MS.[1]May have lower recovery for broader lipid classes compared to biphasic methods.
Folch (Chloroform:Methanol) 86% (for general lipids)High recovery for a broad range of lipids.Uses toxic chloroform, more labor-intensive.
Bligh & Dyer (Chloroform:Methanol) Varies with lipid content; can be lower than Folch for high-lipid samples.Faster than Folch, uses less solvent.Uses toxic chloroform, potentially lower recovery than Folch.
Matyash (MTBE:Methanol) 73% (for general lipids)Less toxic than chloroform, upper organic phase is easier to collect.May have lower recovery for some lipid classes compared to Folch.

Note: Recovery percentages for Folch, Bligh & Dyer, and Matyash methods are for general lipid classes and may not be specific to this compound. The actual recovery of this compound can be determined by spiking a known amount of the standard into a blank plasma matrix and calculating the percentage recovered after extraction.

Experimental Protocols

Detailed Protocol for Liquid-Liquid Extraction of this compound from Human Plasma

This protocol is based on a validated method using ethyl acetate for the extraction of this compound and its metabolite 14,15-DHET.[1]

Materials:

  • Human plasma (collected in EDTA tubes)

  • This compound standard

  • Deuterated internal standard (e.g., 14,15-EET-d11)

  • Ethyl acetate (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid

  • Deionized water

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge (capable of 4°C)

  • Nitrogen evaporator

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add the deuterated internal standard at a known concentration.

  • Protein Precipitation and Acidification: Add 200 µL of cold methanol containing 0.1% formic acid to the plasma sample. The formic acid helps to acidify the sample and improve the extraction of the acidic analyte. Vortex for 30 seconds to precipitate proteins.

  • Liquid-Liquid Extraction: Add 1 mL of ethyl acetate to the tube.

  • Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.

  • Phase Separation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C. This will result in a clear separation of the upper organic layer (ethyl acetate) and the lower aqueous/protein layer.

  • Collection of Organic Phase: Carefully transfer the upper organic layer to a clean tube, being careful not to disturb the protein pellet at the interface.

  • Solvent Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS analysis (e.g., methanol/water mixture). Vortex to ensure the analyte is fully dissolved.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualizations

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Plasma Sample Plasma Sample Add Internal Standard Add Internal Standard Plasma Sample->Add Internal Standard Protein Precipitation & Acidification Protein Precipitation & Acidification Add Internal Standard->Protein Precipitation & Acidification Add Ethyl Acetate Add Ethyl Acetate Protein Precipitation & Acidification->Add Ethyl Acetate Vortex Vortex Add Ethyl Acetate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Organic Layer Collect Organic Layer Centrifuge->Collect Organic Layer Evaporate Solvent Evaporate Solvent Collect Organic Layer->Evaporate Solvent Reconstitute Reconstitute Evaporate Solvent->Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Reconstitute->LC-MS/MS Analysis

Caption: Liquid-liquid extraction workflow for this compound from plasma.

Troubleshooting_Emulsion Emulsion Formation Emulsion Formation Reduce Vortexing Speed Reduce Vortexing Speed Emulsion Formation->Reduce Vortexing Speed Centrifuge at Higher Speed/Longer Time Centrifuge at Higher Speed/Longer Time Reduce Vortexing Speed->Centrifuge at Higher Speed/Longer Time Successful Separation Successful Separation Reduce Vortexing Speed->Successful Separation If resolved Add Salt (Salting Out) Add Salt (Salting Out) Centrifuge at Higher Speed/Longer Time->Add Salt (Salting Out) Centrifuge at Higher Speed/Longer Time->Successful Separation If resolved Filter through Phase Separator Paper Filter through Phase Separator Paper Add Salt (Salting Out)->Filter through Phase Separator Paper Add Salt (Salting Out)->Successful Separation If resolved Filter through Phase Separator Paper->Successful Separation If resolved

Caption: Troubleshooting decision tree for emulsion formation during LLE.

Signaling_Pathway Arachidonic Acid Arachidonic Acid Cytochrome P450 Epoxygenase Cytochrome P450 Epoxygenase Arachidonic Acid->Cytochrome P450 Epoxygenase This compound This compound Cytochrome P450 Epoxygenase->this compound Soluble Epoxide Hydrolase (sEH) Soluble Epoxide Hydrolase (sEH) This compound->Soluble Epoxide Hydrolase (sEH) Biological Effects Biological Effects This compound->Biological Effects 14,15-DHET (less active) 14,15-DHET (less active) Soluble Epoxide Hydrolase (sEH)->14,15-DHET (less active)

Caption: Simplified metabolic pathway of this compound.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 14(15)-EpETE

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the LC-MS/MS analysis of 14(15)-epoxyeicosatrienoic acid (14(15)-EpETE).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum, tissue homogenate).[1] These effects can manifest as ion suppression or enhancement, leading to inaccurate and imprecise quantification.[2] For lipid mediators like this compound, which are often present at low concentrations, matrix effects from abundant phospholipids and other lipids can be particularly problematic.[3]

Q2: How can I quantify the extent of matrix effects in my this compound assay?

A2: The matrix effect can be quantitatively assessed by comparing the peak area of this compound in a post-extraction spiked sample (blank matrix extract with a known amount of analyte added) to the peak area of the analyte in a neat solution at the same concentration.[2] A value of 100% indicates no matrix effect, less than 100% signifies ion suppression, and greater than 100% indicates ion enhancement. The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended to compensate for these effects.[4]

Q3: Which sample preparation technique is best for minimizing matrix effects for this compound?

A3: The choice of sample preparation is critical. While protein precipitation (PPT) is simple, it is often the least effective at removing interfering matrix components. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) generally provide cleaner extracts. For eicosanoids, a class of molecules that includes this compound, SPE is often preferred for its selectivity and ability to remove a significant portion of the matrix, particularly phospholipids.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Steps
Secondary Interactions Lower the mobile phase pH to protonate residual silanols on the column. Consider using a column with high-purity silica or a different stationary phase.
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the column. The use of a guard column is recommended.
Inappropriate Sample Solvent Dissolve the sample in a solvent that is weaker than or matches the initial mobile phase composition to avoid peak distortion.
Column Overload Reduce the injection volume or dilute the sample.
Issue 2: Low Signal Intensity or Complete Signal Loss
Potential Cause Troubleshooting Steps
Significant Ion Suppression Optimize the sample preparation method to remove more matrix components (see Data Presentation section). Modify the chromatographic gradient to separate this compound from co-eluting interferences.
Analyte Degradation This compound is an epoxide and can be susceptible to hydrolysis. Ensure samples are processed promptly and stored at low temperatures. The use of antioxidants during sample preparation may be beneficial.
Instrument Contamination Clean the ion source. Check for and resolve any leaks in the LC system.
Incorrect MS/MS Parameters Optimize the precursor and product ion selection, collision energy, and other MS parameters for this compound and its internal standard.
Issue 3: High Background Noise
Potential Cause Troubleshooting Steps
Contaminated Mobile Phase Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily.
Carryover Implement a robust needle wash protocol in the autosampler method, using a strong organic solvent. Inject blank samples between high-concentration samples to assess for carryover.
Matrix Interferences Improve sample cleanup to remove a broader range of interfering compounds.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the performance of different sample preparation methods for the analysis of eicosanoids, providing a guide for selecting a suitable method for this compound.

Sample Preparation Method Analyte Recovery Matrix Effect Reduction Throughput Reference
Protein Precipitation (PPT) Moderate to HighLowHigh
Liquid-Liquid Extraction (LLE) Variable (analyte dependent)Moderate to HighLow to Moderate
Solid-Phase Extraction (SPE) HighHighModerate

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is adapted for the extraction of eicosanoids from a biological matrix.

  • Sample Pre-treatment: To 1 mL of plasma, add an antioxidant (e.g., butylated hydroxytoluene) and a stable isotope-labeled internal standard for this compound.

  • Protein Precipitation: Add 3 mL of cold methanol, vortex for 30 seconds, and centrifuge at 4°C to pellet the precipitated proteins.

  • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of 15% methanol in water, and finally 5 mL of hexane to remove nonpolar lipids.

  • Elution: Elute the this compound with 5 mL of ethyl acetate.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma

This protocol is a general method for the extraction of lipids.

  • Sample Preparation: To 1 mL of plasma, add an antioxidant and a stable isotope-labeled internal standard.

  • Extraction: Add 3 mL of a 1:1 (v/v) mixture of chloroform and methanol. Vortex thoroughly for 2 minutes.

  • Phase Separation: Add 1 mL of water to induce phase separation. Vortex for 1 minute and then centrifuge to separate the aqueous and organic layers.

  • Collection: Carefully collect the lower organic layer containing the lipids.

  • Dry Down and Reconstitution: Evaporate the organic solvent to dryness under nitrogen and reconstitute the sample in the initial mobile phase.

Visualizations

Signaling Pathway of this compound

This compound Signaling Pathway AA Arachidonic Acid CYP Cytochrome P450 (CYP2C, CYP2J) AA->CYP Metabolism EpETE This compound CYP->EpETE sEH Soluble Epoxide Hydrolase (sEH) EpETE->sEH Metabolism GPCR G-Protein Coupled Receptors (GPCR) EpETE->GPCR Activation EGFR EGFR EpETE->EGFR Activation DHET 14(15)-DHET (Less Active) sEH->DHET Gas Gαs GPCR->Gas PKA Protein Kinase A (PKA) Gas->PKA Cellular_Effects Cellular Effects (e.g., Vasodilation, Anti-inflammation, Cell Proliferation) PKA->Cellular_Effects PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt ERK ERK Pathway EGFR->ERK PI3K_Akt->Cellular_Effects ERK->Cellular_Effects

Caption: Biosynthesis, metabolism, and major signaling pathways of this compound.

Experimental Workflow for Overcoming Matrix Effects

LC-MS_MS_Workflow Sample Biological Sample (e.g., Plasma) IS_Spike Spike with Internal Standard Sample->IS_Spike Extraction Sample Preparation (SPE, LLE, or PPT) IS_Spike->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Troubleshooting Troubleshooting (Peak Shape, Sensitivity) Data_Analysis->Troubleshooting Troubleshooting->Extraction Optimize Troubleshooting->LC_Separation Optimize

Caption: A systematic workflow for LC-MS/MS analysis with integrated troubleshooting.

Logical Relationship for Troubleshooting Ion Suppression

Troubleshooting_Logic Start Ion Suppression Observed Check_IS Is a Stable Isotope-Labeled Internal Standard Used? Start->Check_IS Implement_IS Implement SIL-IS Check_IS->Implement_IS No Optimize_Chrom Optimize Chromatography (Gradient, Column) Check_IS->Optimize_Chrom Yes Revalidate Re-validate Method Implement_IS->Revalidate Improve_Cleanup Improve Sample Cleanup (e.g., SPE) Optimize_Chrom->Improve_Cleanup Improve_Cleanup->Revalidate End Problem Resolved Revalidate->End

Caption: Decision tree for addressing ion suppression in LC-MS/MS analysis.

References

selecting appropriate internal standards for 14(15)-EpETE quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting appropriate internal standards and troubleshooting the quantification of 14(15)-Epoxyeicosatetraenoic acid (14(15)-EpETE) by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for this compound quantification?

A1: The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-d8. However, a commercially available deuterated standard specifically for this compound is not readily found. A widely accepted alternative is a deuterated analog of a closely related compound, such as (±)14(15)-EET-d11, which is commercially available. This internal standard closely mimics the chemical and physical properties of this compound during sample extraction, chromatography, and ionization, thus providing reliable quantification.

Q2: Where can I purchase standards for this compound and its recommended internal standard?

A2: Analytical standards for this compound and the deuterated internal standard for the related compound, (±)14(15)-EET-d11, can be purchased from suppliers like Cayman Chemical. It is crucial to obtain a certificate of analysis for each standard to ensure its purity and concentration.

Q3: What are the recommended storage conditions for this compound and its internal standard?

A3: Both this compound and its deuterated internal standard are susceptible to degradation. They should be stored at -20°C or lower in an organic solvent, such as ethanol, and protected from light and air to prevent oxidation and hydrolysis.[1] It is advisable to aliquot the standards upon receipt to minimize freeze-thaw cycles. For biological samples, immediate processing after collection is recommended. If storage is necessary, samples should be flash-frozen and stored at -80°C.

Q4: What are the key signaling pathways involving this compound?

A4: While research on this compound is ongoing, its signaling pathways are expected to be similar to the well-studied arachidonic acid-derived analog, 14,15-EET. These pathways include the activation of G-protein coupled receptors (GPCRs), leading to downstream effects through secondary messengers like cAMP. Key signaling cascades implicated include the epidermal growth factor receptor (EGFR), extracellular signal-regulated kinase (ERK), and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[2] These pathways are involved in regulating cellular processes like proliferation, apoptosis, and inflammation.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)

  • Possible Cause: Column overload, improper mobile phase composition, or column degradation.

  • Troubleshooting Steps:

    • Reduce Injection Volume/Concentration: High concentrations of the analyte or matrix components can lead to peak distortion.

    • Optimize Mobile Phase: Ensure the pH and organic solvent composition are optimal for the analyte and column chemistry. For reversed-phase chromatography, a mobile phase containing a low concentration of a weak acid (e.g., 0.1% formic acid) can improve peak shape.

    • Check Column Health: A void at the column inlet or contamination can cause peak tailing. Try flushing the column or replacing it if the problem persists.[3]

    • Ensure Proper Equilibration: Insufficient column equilibration between injections can lead to inconsistent peak shapes. Ensure at least 10 column volumes of the initial mobile phase pass through the column before the next injection.

Issue 2: Low Signal Intensity or Poor Sensitivity

  • Possible Cause: Inefficient ionization, matrix effects (ion suppression), or analyte degradation.

  • Troubleshooting Steps:

    • Optimize MS Parameters: Infuse a standard solution of this compound to optimize ionization source parameters (e.g., capillary voltage, gas flows, temperature).

    • Evaluate Matrix Effects: Prepare samples in a matrix-free solvent and compare the signal intensity to that of samples in the biological matrix. If ion suppression is significant, improve the sample cleanup procedure (see Issue 3).

    • Check for Analyte Degradation: Epoxy fatty acids are sensitive to acidic conditions and temperature. Ensure samples are kept cold and that the pH of the extraction solvent is appropriate. The use of antioxidants like butylated hydroxytoluene (BHT) during sample preparation can mitigate oxidation.

    • Consider Derivatization: Although more complex, derivatization of the carboxylic acid group can enhance ionization efficiency in some cases.

Issue 3: High Background Noise or Interferences

  • Possible Cause: Contamination from solvents, glassware, or the sample matrix itself.

  • Troubleshooting Steps:

    • Use High-Purity Solvents and Reagents: Ensure all solvents are LC-MS grade and reagents are of high purity to minimize background noise.

    • Thorough Sample Cleanup: Employ a robust sample preparation method like solid-phase extraction (SPE) to remove interfering substances such as phospholipids and other lipids from the biological matrix.

    • Clean the LC-MS System: If contamination is suspected, flush the LC system with appropriate cleaning solutions and clean the mass spectrometer's ion source.

    • Optimize Chromatographic Separation: Adjust the gradient to better separate this compound from co-eluting matrix components.

Issue 4: Inconsistent or Non-reproducible Results

  • Possible Cause: Variability in sample preparation, inconsistent internal standard addition, or instrument instability.

  • Troubleshooting Steps:

    • Standardize Sample Preparation: Ensure consistent timing and technique for all sample preparation steps, especially the addition of the internal standard. The internal standard should be added at the very beginning of the sample preparation process to account for any analyte loss during extraction.

    • Verify Pipette Accuracy: Use calibrated pipettes for accurate addition of the internal standard and other reagents.

    • Monitor System Suitability: Inject a standard sample periodically throughout the analytical run to monitor the stability of the LC-MS system. Variations in retention time or peak area of the internal standard can indicate a problem.

    • Check for Analyte Stability in Autosampler: If samples are left in the autosampler for an extended period, degradation may occur. Evaluate the stability of this compound under the autosampler conditions.

Quantitative Data Summary

The following table summarizes the key mass spectrometry parameters for the quantification of this compound using a deuterated internal standard of a related compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound317.2207.1-19
(±)14(15)-EET-d11 (Internal Standard)330.3218.2-20

Note: These values are starting points and should be optimized for your specific instrument and experimental conditions.[4]

Experimental Protocols

Detailed Methodology for this compound Quantification in Plasma

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Thaw Plasma: Thaw frozen plasma samples on ice.

  • Add Internal Standard: To 100 µL of plasma, add 10 µL of a 100 ng/mL solution of (±)14(15)-EET-d11 in ethanol.

  • Acidify Sample: Add 10 µL of 1% acetic acid to the plasma sample.

  • Condition SPE Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load Sample: Load the acidified plasma sample onto the conditioned SPE cartridge.

  • Wash Cartridge: Wash the cartridge with 1 mL of 15% methanol in water to remove polar interferences.

  • Elute Analyte: Elute the this compound and internal standard with 1 mL of methyl formate.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 30% B

    • 1-10 min: 30-95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: As listed in the quantitative data summary table.

Visualizations

Signaling Pathway of this compound (Hypothesized)

G cluster_membrane Cell Membrane GPCR GPCR G_alpha Gαs GPCR->G_alpha EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras EpETE This compound EpETE->GPCR EpETE->EGFR AC Adenylyl Cyclase G_alpha->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cell_Response Cellular Responses (Proliferation, Anti-apoptosis, Anti-inflammation) PKA->Cell_Response Akt Akt PI3K->Akt Akt->Cell_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Response

Caption: Hypothesized signaling pathways of this compound.

Experimental Workflow for this compound Quantification

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard ((±)14(15)-EET-d11) Plasma->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Evap Evaporation & Reconstitution SPE->Evap LC LC Separation (C18 Column) Evap->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Quant Quantification Integration->Quant

Caption: Experimental workflow for this compound quantification.

Logical Relationship for Internal Standard Selection

G Analyte This compound (Analyte) Ideal_IS Ideal Internal Standard (this compound-d8) Analyte->Ideal_IS Ideally matched with Practical_IS Practical Internal Standard ((±)14(15)-EET-d11) Analyte->Practical_IS Practically substituted by Rationale1 Identical chemical and physical properties Ideal_IS->Rationale1 Availability Limited commercial availability Ideal_IS->Availability Rationale2 Structurally very similar, commercially available Practical_IS->Rationale2

Caption: Logic for selecting an internal standard for this compound.

References

minimizing the hydrolysis of 14(15)-EpETE to 14,15-DHET during sample prep

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the hydrolysis of 14(15)-epoxyeicosatetraenoic acid (14(15)-EpETE) to 14,15-dihydroxyeicosatetraenoic acid (14,15-DHET) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during sample preparation?

A1: The primary cause of this compound degradation is hydrolysis of the epoxide group, leading to the formation of the less biologically active 14,15-DHET. This hydrolysis can be both chemical (acid or base-catalyzed) and enzymatic (mediated by soluble epoxide hydrolase, sEH).

Q2: What is soluble epoxide hydrolase (sEH) and how does it affect my samples?

A2: Soluble epoxide hydrolase (sEH) is an enzyme present in various tissues that rapidly metabolizes EpETEs to their corresponding DHETs.[1] If not inhibited, sEH activity in your biological sample can lead to significant ex vivo hydrolysis of this compound during sample collection and processing.

Q3: How does pH influence the stability of this compound?

A3: this compound is susceptible to both acid- and base-catalyzed hydrolysis. Acidic conditions (pH < 6) and alkaline conditions (pH > 8) can significantly increase the rate of non-enzymatic hydrolysis to 14,15-DHET. Therefore, maintaining a neutral pH (around 7.4) is crucial for preserving the integrity of this compound.

Q4: What are the best practices for sample collection to minimize hydrolysis?

A4: To minimize hydrolysis at the point of collection, it is recommended to:

  • Collect samples on ice and process them as quickly as possible.

  • Immediately add a cocktail of inhibitors to the collection tube. This should include an anticoagulant (e.g., EDTA), an antioxidant (e.g., butylated hydroxytoluene - BHT), and a soluble epoxide hydrolase (sEH) inhibitor.

  • Centrifuge samples at low temperatures (4°C) to separate plasma or serum.

  • Immediately freeze the resulting plasma, serum, or tissue samples at -80°C until analysis.

Q5: Can I use a standard solid-phase extraction (SPE) protocol for eicosanoids?

A5: Many standard eicosanoid SPE protocols involve an acidification step to protonate the carboxylic acid group for better retention on C18 columns. This acidic condition will promote the hydrolysis of this compound. It is crucial to use a modified SPE protocol that avoids acidic pH. Neutral or slightly basic wash and elution buffers are recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of 14,15-DHET and low or undetectable levels of this compound in freshly processed samples. Enzymatic hydrolysis by soluble epoxide hydrolase (sEH) during sample collection and handling. 1. Add a potent sEH inhibitor (e.g., AUDA, TPPU) to your collection tubes before sample acquisition. 2. Keep samples on ice at all times and process them as quickly as possible. 3. Flash-freeze tissue samples in liquid nitrogen immediately after collection.
Gradual decrease in this compound levels and a corresponding increase in 14,15-DHET during sample extraction. Acid-catalyzed hydrolysis during solid-phase extraction (SPE). 1. Avoid acidification of the sample before loading onto the SPE cartridge. 2. Use a neutral pH loading buffer and wash steps. 3. Consider using a polymeric SPE sorbent that offers good retention of acidic analytes at neutral pH.
Low recovery of this compound from the SPE column. Poor retention on the SPE sorbent at neutral pH. 1. Ensure the SPE cartridge is properly conditioned. 2. Optimize the loading and wash conditions to ensure retention of this compound without co-eluting interferences. 3. Evaluate different SPE sorbent chemistries (e.g., mixed-mode or different polymeric phases).
Inconsistent results between replicate samples. Variable sample handling time and temperature. 1. Standardize the time between sample collection, processing, and freezing. 2. Ensure all samples are handled under identical temperature conditions (preferably on ice). 3. Prepare an inhibitor cocktail master mix to ensure consistent inhibitor concentrations across all samples.
Analyte degradation in the final extract prior to analysis. Improper storage of the final extract. 1. Reconstitute the final extract in a non-aqueous solvent (e.g., methanol or acetonitrile) if possible. 2. Store extracts at -80°C in amber vials to protect from light. 3. Analyze the samples as soon as possible after preparation.

Data Presentation

Table 1: Factors Influencing the Hydrolysis of this compound

FactorCondition Promoting HydrolysisCondition Minimizing Hydrolysis
pH Acidic (pH < 6) and Alkaline (pH > 8)Neutral (pH ~7.4)
Temperature Elevated temperaturesLow temperatures (on ice, 4°C)
Enzymes Presence of active soluble epoxide hydrolase (sEH)Inhibition of sEH with specific inhibitors (e.g., AUDA, TPPU)
Sample Handling Prolonged processing time at room temperatureRapid processing on ice
Extraction Method Acidification steps in SPE protocolsNeutral pH extraction protocols
Storage Storage at -20°C or in aqueous solutionsStorage at -80°C in organic solvents

Table 2: Recommended sEH Inhibitors for Sample Stabilization

InhibitorAbbreviationTypical Working ConcentrationReference
12-(3-Adamantan-1-yl-ureido)dodecanoic acidAUDA10 µM[2]
1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) ureaTPPU1 µM[3]
N,N'-DicyclohexylureaDCU10 µM

Experimental Protocols

Protocol 1: Sample Collection and Processing for Plasma
  • Prepare collection tubes (e.g., EDTA-coated) containing a pre-aliquoted inhibitor cocktail to achieve a final concentration of 10 µM sEH inhibitor (e.g., AUDA) and 0.2 mg/mL BHT upon blood collection.

  • Collect blood samples directly into the prepared tubes and gently invert to mix.

  • Immediately place the tubes on ice.

  • Within 30 minutes of collection, centrifuge the blood at 2,000 x g for 15 minutes at 4°C.

  • Carefully collect the plasma supernatant without disturbing the buffy coat.

  • Aliquot the plasma into cryovials and immediately flash-freeze in liquid nitrogen.

  • Store the plasma samples at -80°C until extraction.

Protocol 2: Neutral Solid-Phase Extraction (SPE) for this compound

This protocol is adapted from methods that avoid acidic conditions to preserve epoxide integrity.

  • Sample Preparation:

    • Thaw frozen plasma or tissue homogenate on ice.

    • Add an internal standard mix containing a deuterated analog of this compound.

    • Dilute the sample with a neutral pH buffer (e.g., phosphate-buffered saline, pH 7.4) to reduce viscosity.

  • SPE Cartridge Conditioning:

    • Use a polymeric reversed-phase SPE cartridge (e.g., Strata-X).

    • Condition the cartridge with 1 column volume of methanol, followed by 1 column volume of water.

    • Equilibrate the cartridge with 1 column volume of neutral pH buffer (e.g., PBS, pH 7.4).

  • Sample Loading:

    • Load the prepared sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 column volume of water to remove salts and polar impurities.

    • Wash the cartridge with 1 column volume of a low percentage of organic solvent in water (e.g., 10% methanol in water) to remove more polar interferences.

  • Elution:

    • Elute the this compound and other lipids with 1-2 column volumes of methanol or acetonitrile.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in an appropriate solvent for your analytical method (e.g., methanol/water for LC-MS).

    • Transfer to an autosampler vial for analysis.

Visualizations

Hydrolysis_Pathway cluster_enzymatic Enzymatic Hydrolysis cluster_chemical Chemical Hydrolysis This compound This compound sEH Soluble Epoxide Hydrolase (sEH) This compound->sEH Acid_Base Acid (H+) or Base (OH-) This compound->Acid_Base 14,15-DHET 14,15-DHET sEH->14,15-DHET Acid_Base->14,15-DHET

Caption: Hydrolysis pathways of this compound to 14,15-DHET.

Sample_Prep_Workflow cluster_collection Sample Collection cluster_processing Initial Processing cluster_extraction Extraction (Neutral pH) Collect Collect Sample (e.g., Blood, Tissue) Inhibit Add Inhibitor Cocktail (sEH inhibitor, Antioxidant) Collect->Inhibit Centrifuge Centrifuge at 4°C Inhibit->Centrifuge Separate Separate Plasma/Serum Centrifuge->Separate Freeze Flash Freeze & Store at -80°C Separate->Freeze Thaw Thaw on Ice Freeze->Thaw Spike Spike Internal Standard Thaw->Spike SPE Solid-Phase Extraction (Neutral pH) Spike->SPE Elute Elute with Organic Solvent SPE->Elute Dry Dry Down Elute->Dry Reconstitute Reconstitute for Analysis Dry->Reconstitute

Caption: Recommended workflow for sample preparation to minimize this compound hydrolysis.

Troubleshooting_Tree Start High 14,15-DHET / Low this compound? Check_sEH Was an sEH inhibitor used? Start->Check_sEH Check_pH Was the extraction pH neutral? Check_sEH->Check_pH Yes Add_sEHi Action: Add sEH inhibitor to sample collection. Check_sEH->Add_sEHi No Use_Neutral_SPE Action: Use a neutral pH SPE protocol. Check_pH->Use_Neutral_SPE No Check_Temp Were samples kept cold? Check_pH->Check_Temp Yes Keep_Cold Action: Ensure all steps are performed on ice or at 4°C. Check_Temp->Keep_Cold No Investigate_Other Consider other factors: - Sample storage - Analyte stability in solvent Check_Temp->Investigate_Other Yes

Caption: Troubleshooting decision tree for high 14,15-DHET levels.

References

Technical Support Center: Enhancing Mass Spectrometry Sensitivity for 14(15)-EpETE Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 14(15)-epoxyeicosatetraenoic acid (14(15)-EpETE) by mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods for detecting low levels of this important lipid mediator.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in detecting low levels of this compound?

A1: The primary challenge is its low endogenous concentration in biological samples.[1] This necessitates highly sensitive and specific analytical methods to distinguish it from a complex biological matrix. Additionally, this compound is one of several regioisomers with similar physicochemical properties, making chromatographic separation crucial for accurate quantification.[2][3]

Q2: What is the recommended sample preparation technique for this compound analysis?

A2: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used. LLE, often using ethyl acetate or a modified Bligh and Dyer method, generally offers high extraction efficiency.[3][4] However, SPE with a reverse-phase sorbent can be more effective at removing interfering matrix components, which is critical for achieving low detection limits. For high-throughput applications, a 96-well plate format for LLE has been successfully validated.

Q3: Should I use positive or negative ionization mode for MS detection?

A3: While native fatty acids are typically analyzed in negative ion mode, derivatization of the carboxylic acid group allows for detection in positive ion mode, which can significantly improve sensitivity and the stability of labile metabolites like EpETEs. Some methods also utilize negative electrospray ionization. The choice depends on the overall analytical strategy, including whether derivatization is performed.

Q4: Why is an internal standard essential for accurate quantification?

A4: An internal standard, ideally a stable isotope-labeled version of the analyte (e.g., 14,15-EET-d11), is crucial to correct for analyte losses during sample preparation and for variations in instrument response (matrix effects). Adding the internal standard at the beginning of the sample preparation process ensures the most accurate correction.

Q5: Can derivatization improve the sensitivity of this compound detection?

A5: Yes, derivatization of the carboxylic acid moiety can improve sensitivity by 50 to 1500-fold compared to underivatized analysis. Charge-reversal derivatization strategies that create a permanently positively charged derivative can significantly enhance ionization efficiency in positive ESI mode.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Signal for this compound Inefficient Extraction: Analyte is lost during sample preparation.Optimize your LLE or SPE protocol. Ensure correct pH and solvent polarity. Consider a comparison of different SPE sorbents.
Analyte Degradation: this compound is unstable and may degrade during sample handling or storage.Keep samples on ice or at 4°C during processing and store extracts at -80°C. Consider adding antioxidants during sample collection.
Suboptimal MS Parameters: Ionization, fragmentation, or detection settings are not optimized.Perform tuning and optimization of MS parameters (e.g., capillary voltage, cone voltage, collision energy) using a this compound standard.
Poor Ionization: The analyte is not efficiently ionized in the chosen mode.If using negative ion mode, consider derivatization to enable positive ion mode detection for enhanced sensitivity.
Poor Peak Shape (Tailing, Fronting, or Splitting) Column Overload: Injecting too much sample mass.Dilute the sample or decrease the injection volume.
Incompatible Sample Solvent: The solvent in which the sample is dissolved is too strong compared to the initial mobile phase.Reconstitute the final extract in a solvent that is the same or weaker than the initial mobile phase.
Column Contamination or Degradation: Buildup of matrix components on the column.Use a guard column and replace it regularly. Flush the analytical column according to the manufacturer's instructions.
High Background Noise Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents.Use high-purity, LC-MS grade solvents and reagents.
System Contamination: Carryover from previous injections or buildup in the LC-MS system.Implement a robust system cleaning protocol. Inject blank samples between experimental samples to check for carryover.
Matrix Effects: Co-eluting endogenous compounds from the sample matrix are suppressing or enhancing the analyte signal.Improve sample cleanup using SPE. Ensure chromatographic separation from interfering species. Utilize a deuterated internal standard to compensate for matrix effects.
Inconsistent Retention Times Changes in Mobile Phase Composition: Inaccurate mobile phase preparation or degradation over time.Prepare fresh mobile phase daily. Ensure accurate mixing of mobile phase components.
Column Temperature Fluctuations: Inconsistent column heating.Use a column oven to maintain a stable temperature.
System Leaks or Pressure Fluctuations: A leak in the LC system can cause pressure drops and retention time shifts.Check all fittings and connections for leaks. Monitor system pressure for stability.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from a method for comprehensive eicosanoid analysis.

  • Internal Standard Spiking: To 100 µL of plasma, add a mixture of deuterated internal standards, including a this compound analog.

  • Column Conditioning: Condition a Strata-X reversed-phase SPE column by washing with 3 mL of methanol followed by equilibration with 3 mL of water.

  • Sample Loading: Load the spiked plasma sample onto the SPE column.

  • Washing: Wash the column with 1 mL of 10% methanol to remove polar impurities.

  • Elution: Elute the eicosanoids with 1 mL of methanol.

  • Drying and Reconstitution: Dry the eluate under a vacuum. Reconstitute the residue in 50 µL of the initial mobile phase (e.g., water/acetonitrile/acetic acid (60:40:0.02; v/v/v)) for LC-MS/MS analysis.

UPLC-MS/MS Parameters

The following are example parameters that can be used as a starting point for method development.

Parameter Value Reference
LC Column Acquity UPLC BEH shield RP18 (2.1x100 mm, 1.7 µm)
Mobile Phase A Acetonitrile/water/acetic acid (60/40/0.02, v/v)
Mobile Phase B Acetonitrile/Isopropanol (50/50, v/v)
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Ionization Mode Positive Electrospray Ionization (ESI) (with derivatization)
Capillary Voltage 3.1 kV
Cone Voltage 25 V
Collision Energy 35 V
Source Temperature 150 °C
Desolvation Temperature 400 °C
MS Mode Selected Reaction Monitoring (SRM)

Example SRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Reference
This compound317207
14,15-DHET-d11 (IS)516183.1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elution spe->elute dry_recon Dry & Reconstitute elute->dry_recon uplc UPLC Separation dry_recon->uplc ms Tandem Mass Spectrometry (MS/MS) uplc->ms data_proc Data Processing ms->data_proc

Caption: General experimental workflow for this compound analysis.

signaling_pathway AA Arachidonic Acid (AA) CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EpETE This compound CYP450->EpETE sEH Soluble Epoxide Hydrolase (sEH) EpETE->sEH Bio_effects Biological Effects (e.g., Vasodilation) EpETE->Bio_effects DHET 14,15-DHET (less active) sEH->DHET

Caption: Simplified metabolic pathway of this compound.

References

addressing cross-reactivity issues in 14(15)-EpETE immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing cross-reactivity and other common issues encountered during 14(15)-epoxyeicosatrienoic acid (14(15)-EpETE) immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate measurement important?

A1: this compound, or 14,15-epoxyeicosatrienoic acid, is a bioactive lipid metabolite of arachidonic acid produced by cytochrome P450 (CYP) epoxygenases. It is involved in various physiological processes, including regulation of inflammation, cardiovascular function, and cell signaling. Accurate measurement of this compound is crucial for understanding its role in health and disease and for the development of novel therapeutics.

Q2: What are the main challenges in accurately measuring this compound with immunoassays?

A2: The primary challenges include:

  • Cross-reactivity: Antibodies may bind to structurally similar molecules, such as other epoxyeicosatrienoic acid (EET) regioisomers, dihydroxyeicosatrienoic acids (DHETs), and other arachidonic acid metabolites.

  • Matrix Effects: Components in biological samples (e.g., plasma, serum) can interfere with the antibody-antigen binding, leading to inaccurate results.

  • Analyte Stability: this compound can be rapidly metabolized in vitro to its corresponding diol, 14,15-DHET, by soluble epoxide hydrolase (sEH).

Q3: What are the common cross-reactants in a this compound immunoassay?

A3: Common cross-reactants include other EET regioisomers (5,6-EET, 8,9-EET, 11,12-EET), their corresponding DHETs, and other structurally related lipids. The degree of cross-reactivity depends on the specificity of the antibody used in the assay. It is common for assays to measure this compound as its more stable hydrolysis product, 14,15-DHET.

Q4: How can I minimize cross-reactivity in my this compound immunoassay?

A4: To minimize cross-reactivity, you can:

  • Purify your sample: Use techniques like Solid-Phase Extraction (SPE) or High-Performance Liquid Chromatography (HPLC) to separate this compound from other interfering lipids before performing the immunoassay.

  • Use a highly specific antibody: Select a well-characterized antibody with low cross-reactivity to other eicosanoids.

  • Perform a competitive binding assay: This can help you to determine the specificity of your antibody against a panel of potential cross-reactants.

Q5: My results are showing high variability. What could be the cause?

A5: High variability can stem from several factors, including inconsistent sample handling and preparation, pipetting errors, temperature fluctuations during incubation, and improper washing steps. Ensuring consistent technique and following the assay protocol precisely are critical.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High Background Signal 1. Insufficient washing. 2. Non-specific binding of antibodies. 3. Contaminated reagents or buffers. 4. Over-incubation.1. Increase the number of wash steps and ensure complete aspiration of wash buffer. 2. Use a different blocking buffer or add a surfactant like Tween-20 to the wash buffer. 3. Prepare fresh buffers and ensure reagents are not contaminated. 4. Adhere strictly to the recommended incubation times.
Low Signal or Poor Sensitivity 1. Inactive antibody or conjugate. 2. Insufficient incubation time or temperature. 3. Analyte degradation. 4. Incorrect wavelength reading.1. Ensure proper storage of antibodies and conjugates. Test their activity with a positive control. 2. Optimize incubation times and ensure the assay is performed at the recommended temperature. 3. Keep samples on ice and add antioxidants or enzyme inhibitors during collection and preparation. 4. Verify the plate reader settings are correct for the substrate used.
Inconsistent Results (High CV%) 1. Pipetting errors. 2. Inconsistent incubation times or temperatures. 3. Edge effects on the microplate. 4. Improper mixing of reagents.1. Use calibrated pipettes and ensure consistent technique. 2. Use a temperature-controlled incubator and time all steps accurately. 3. Avoid using the outer wells of the plate or ensure even temperature distribution. 4. Gently mix all reagents thoroughly before adding to the wells.
Suspected Cross-Reactivity 1. Presence of structurally similar lipids in the sample. 2. Low antibody specificity.1. Implement a sample purification step (SPE or HPLC) prior to the immunoassay. 2. Perform a competitive ELISA to assess the cross-reactivity of the antibody with potential interfering compounds. If cross-reactivity is high, consider using a different antibody.

Data Presentation: Cross-Reactivity of Immunoassays

Many immunoassays for this compound measure its more stable hydrolyzed form, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET). The cross-reactivity of the antibody is a critical parameter for data interpretation.

Table 1: Cross-Reactivity of a 14,15-DHET Fluoroimmunoassay Antibody [1]

CompoundCross-Reactivity (%)
14,15-DHET 100
11,12-DHET≤ 1
This compound≤ 1
8,9-DHET< 0.1
5,6-DHET< 0.1
Other Arachidonic Acid Metabolites< 0.1

Data is crucial for understanding the specificity of the immunoassay. Researchers should always consult the datasheet of their specific immunoassay kit for cross-reactivity information.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) to Reduce Cross-Reactivity

This protocol is designed to extract and purify eicosanoids from biological fluids like plasma or serum, thereby reducing matrix effects and interference from other lipids.

Materials:

  • C18 SPE Cartridges

  • Methanol (HPLC grade)

  • Deionized Water

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Formic Acid

  • Nitrogen gas stream

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA) and an antioxidant (e.g., butylated hydroxytoluene - BHT). Centrifuge immediately at 4°C to separate plasma.

  • Acidification: To 1 mL of plasma, add 10 µL of 1 M formic acid to acidify the sample to a pH of approximately 3.5. This protonates the carboxylic acid group of the eicosanoids, allowing for better retention on the C18 stationary phase.

  • SPE Cartridge Conditioning:

    • Wash the C18 cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of deionized water. Do not let the cartridge run dry.

  • Sample Loading: Load the acidified plasma sample onto the conditioned C18 cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove salts and other polar impurities.

    • Wash the cartridge with 5 mL of hexane to elute highly non-polar lipids.

  • Elution: Elute the eicosanoids, including this compound, from the cartridge with 5 mL of ethyl acetate.

  • Drying: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in an appropriate volume of the immunoassay buffer. The sample is now ready for analysis.

Protocol 2: Competitive ELISA to Determine Antibody Cross-Reactivity

This protocol allows for the determination of the specificity of an antibody by measuring its binding to potential cross-reactants.

Materials:

  • Microtiter plates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • This compound standard

  • Potential cross-reactants (e.g., other EETs, DHETs, prostaglandins)

  • Primary antibody against this compound

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating: Coat the wells of a microtiter plate with a this compound-protein conjugate in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each potential cross-reactant.

    • In a separate plate or tubes, pre-incubate a fixed concentration of the primary antibody with the varying concentrations of the standard or cross-reactants for 1 hour at room temperature.

    • Add these mixtures to the coated and blocked wells.

  • Incubation: Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Signal Development: Add the substrate solution to each well and incubate in the dark until color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the this compound standard.

    • For each cross-reactant, determine the concentration that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of cross-reactant) x 100

Visualizations

cluster_0 This compound Signaling Pathways cluster_1 GPCR-Mediated Pathway cluster_2 Receptor Tyrosine Kinase Pathway cluster_3 Glucagon Receptor Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EpETE This compound CYP450->EpETE GPCR Putative GPCR EpETE->GPCR Binds EGFR EGFR EpETE->EGFR Activates GCG_R Glucagon Receptor (GCG) EpETE->GCG_R Inhibits Gs Gαs GPCR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Cellular_Response1 Cellular Response (e.g., Vasodilation) PKA->Cellular_Response1 PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK Akt Akt PI3K->Akt Cellular_Response2 Cellular Response (e.g., Proliferation, Anti-apoptosis) Akt->Cellular_Response2 ERK->Cellular_Response2 PKA2 PKA GCG_R->PKA2 Activates SP Substance P Release PKA2->SP Promotes

Figure 1: Simplified signaling pathways of this compound.

cluster_workflow Immunoassay Troubleshooting Workflow Start Inaccurate or Inconsistent Immunoassay Results Check_Protocol Review Assay Protocol & Experimental Technique Start->Check_Protocol Sample_Prep Evaluate Sample Preparation & Handling Check_Protocol->Sample_Prep Protocol OK Optimize Optimize Assay Parameters (Incubation, Blocking, etc.) Check_Protocol->Optimize Errors Found Reagents Check Reagent Quality & Storage Sample_Prep->Reagents Sample Prep OK Sample_Prep->Optimize Errors Found Cross_Reactivity Suspect Cross-Reactivity? Reagents->Cross_Reactivity Reagents OK Reagents->Optimize Issues Found Purify Implement Sample Purification (SPE or HPLC) Cross_Reactivity->Purify Yes Cross_Reactivity->Optimize No Validate Perform Cross-Reactivity Validation (Competitive ELISA) Purify->Validate Validate->Optimize End Reliable Results Optimize->End

Figure 2: Troubleshooting workflow for this compound immunoassays.

cluster_relationship Cross-Reactivity Logical Relationship cluster_analogs Examples of Cross-Reactants Antibody This compound/DHET Antibody Target This compound or 14,15-DHET Antibody->Target High Affinity Binding Cross_Reactant Structurally Similar Analogs Antibody->Cross_Reactant Low Affinity Binding Immunoassay Immunoassay Signal Target->Immunoassay Accurate Signal EETs Other EETs (e.g., 11,12-EET) DHETs Other DHETs (e.g., 11,12-DHET) PGs Prostaglandins Cross_Reactant->Immunoassay False Positive/ Inaccurate Signal

Figure 3: Logical relationship of antibody cross-reactivity.

References

Technical Support Center: Simultaneous Analysis of EETs and DHETs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the simultaneous analysis of Epoxyeicosatrienoic acids (EETs) and Dihydroxyeicosatrienoic acids (DHETs).

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for the simultaneous analysis of EETs and DHETs?

A1: The most widely used method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] This technique offers high sensitivity and specificity, which is crucial for distinguishing between the different regioisomers of EETs and DHETs and quantifying them at low concentrations in complex biological matrices.[4]

Q2: Why is it important to analyze EETs and DHETs simultaneously?

A2: EETs are biologically active signaling molecules that are rapidly metabolized to their corresponding, and generally less active, DHETs by the enzyme soluble epoxide hydrolase (sEH). Analyzing both simultaneously provides a more complete picture of the metabolic pathway, allowing for the assessment of sEH activity and the overall flux through the epoxygenase pathway. The ratio of EETs to DHETs can be an important indicator of sEH activity in various physiological and pathological states.

Q3: What are the key steps in a typical LC-MS/MS workflow for EET and DHET analysis?

A3: A standard workflow includes:

  • Sample Collection and Stabilization: Collection of biological samples (e.g., plasma, tissue homogenates) with precautions to prevent ex vivo degradation of EETs.

  • Internal Standard Spiking: Addition of deuterated internal standards for each analyte to correct for extraction losses and matrix effects.

  • Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analytes from the biological matrix.

  • Chromatographic Separation: Separation of the different EET and DHET regioisomers using a C18 reverse-phase HPLC column.

  • Mass Spectrometric Detection: Quantification using a tandem mass spectrometer, typically in negative ion mode, with multiple reaction monitoring (MRM).

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Recovery of EETs 1. Inefficient Extraction: The chosen extraction method may not be optimal for these lipids.- Consider switching from solid-phase extraction (SPE) to an acetonitrile-based protein precipitation and extraction, which has been shown to improve yields. - Ensure the pH of the sample is optimized for extraction; acidification to pH 3-4 is common before ethyl acetate extraction.
2. Degradation during Sample Preparation: EETs are unstable and can be hydrolyzed to DHETs or oxidized.- Keep samples on ice or at 4°C throughout the preparation process. - Minimize the time between sample collection and extraction. - Consider adding antioxidants like triphenylphosphine (TPP) to the collection tubes.
High DHET Levels/Low EET:DHET Ratio 1. Ex vivo Hydrolysis of EETs: Endogenous soluble epoxide hydrolase (sEH) activity in the sample can convert EETs to DHETs after collection.- Immediately after collection, add an sEH inhibitor to the sample. - Ensure rapid cooling and processing of the sample to minimize enzymatic activity.
2. Acid-catalyzed Hydrolysis: Acidic conditions during sample preparation can lead to non-enzymatic hydrolysis of the epoxide group.- While some acidification may be necessary for extraction, avoid harsh acidic conditions or prolonged exposure.
Poor Chromatographic Resolution of Isomers 1. Suboptimal HPLC Conditions: The mobile phase gradient or column chemistry may not be adequate for separating the structurally similar regioisomers.- Optimize the gradient elution profile of the mobile phase (typically water with a small amount of acid and an organic solvent like acetonitrile/methanol). - Ensure the C18 column is in good condition and consider trying a different brand or phase chemistry if resolution is consistently poor.
Signal Suppression/Matrix Effects 1. Co-eluting Interferences: Other lipids or components from the biological matrix can co-elute with the analytes and suppress their ionization in the mass spectrometer.- Improve sample cleanup by optimizing the SPE wash steps or employing a different extraction technique. - Adjust the chromatographic gradient to better separate the analytes from interfering compounds. - The use of deuterated internal standards for each analyte is crucial to compensate for matrix effects.
Retention Time Shifts 1. Column Degradation: Over time, the stationary phase of the HPLC column can degrade.- Replace the analytical column. - Use a guard column to protect the analytical column.
2. Mobile Phase Inconsistency: Changes in the composition or pH of the mobile phase can affect retention times.- Prepare fresh mobile phases daily. - Ensure accurate and consistent preparation of mobile phase additives.
3. System Leaks or Pressure Fluctuations: Leaks in the HPLC system can lead to inconsistent flow rates.- Check for leaks in the system, particularly at fittings. - Monitor the system pressure for unusual fluctuations.

Experimental Protocols

Detailed LC-MS/MS Method for Simultaneous Analysis of EETs and DHETs

This protocol is a synthesis of methodologies presented in the literature.

1. Sample Preparation and Extraction:

  • Internal Standard Addition: Spike the biological sample (e.g., 1 mL of plasma) with a solution containing deuterated internal standards for each EET and DHET analyte.

  • Protein Precipitation (if using acetonitrile extraction): Add cold acetonitrile to the sample, vortex, and centrifuge to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol) to remove polar interferences.

    • Elute the analytes with methanol or another suitable organic solvent.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography:

  • Column: C18 reverse-phase column (e.g., 2.1 x 250 mm).

  • Mobile Phase A: Water with 0.1% acetic acid or 0.02% formic acid.

  • Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% acetic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic EETs after the more polar DHETs. For example:

    • 0-3 min: 20% B

    • 3-16 min: Gradient to 65% B

    • 16-19 min: Gradient to 95% B

    • 19-23 min: Hold at 95% B

    • 23-23.2 min: Return to 20% B

    • 23.2-25 min: Re-equilibration

  • Injection Volume: 10 µL.

3. Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the precursor to product ion transitions for each analyte and internal standard.

    • Example transitions:

      • EETs [M-H]⁻: m/z 319 -> various product ions

      • DHETs [M-H]⁻: m/z 337 -> various product ions

Quantitative Data Summary

Table 1: Performance Characteristics of a Representative LC-MS/MS Method

AnalyteLinearity Range (nmol/L)LLOQ (nmol/L)Recovery (%)Intra-day Precision (CV%)Inter-day Precision (CV%)
EETs 5 - 2000595.2 - 118< 6< 16.7
DHETs 2 - 2000295.2 - 118< 6< 16.7

Visualizations

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Biological Sample (Plasma, Tissue, etc.) SpikedSample Add Internal Standards Sample->SpikedSample ExtractedSample Solid-Phase or Liquid-Liquid Extraction SpikedSample->ExtractedSample ConcentratedSample Dry Down & Reconstitute ExtractedSample->ConcentratedSample LC HPLC Separation (C18 Column) ConcentratedSample->LC Inject MS Tandem Mass Spectrometry (MRM Detection) LC->MS Data Data Analysis MS->Data

Caption: Experimental workflow for the simultaneous analysis of EETs and DHETs.

G AA Arachidonic Acid CYP Cytochrome P450 Epoxygenases AA->CYP EETs EETs (Epoxyeicosatrienoic Acids) BioActivity Biological Activity (e.g., Vasodilation, Anti-inflammation) EETs->BioActivity sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs DHETs (Dihydroxyeicosatrienoic Acids) CYP->EETs Metabolism sEH->DHETs Hydrolysis

Caption: Simplified signaling pathway of EET and DHET metabolism.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 14(15)-EpETE and 11(12)-EpETE

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of two key epoxyeicosatrienoic acid (EET) regioisomers: 14(15)-EpETE and 11(12)-EpETE. These signaling lipids, derived from the metabolism of arachidonic acid by cytochrome P450 epoxygenases, play crucial roles in vascular homeostasis and inflammation. Understanding their distinct effects is paramount for the development of targeted therapeutic strategies.

At a Glance: Key Biological Differences

Biological Activity11(12)-EpETEThis compound
Inflammation Potent anti-inflammatory effects.[1][2][3]Largely inactive or can exhibit pro-inflammatory properties.[3]
Angiogenesis Pro-angiogenic; stimulates endothelial cell migration and tube formation.[4]Pro-angiogenic; however, some studies show it to be less effective than 11(12)-EpETE in certain models.
Vascular Permeability Generally considered to promote endothelial barrier function.Effects on vascular permeability are less defined and may be context-dependent.

In-Depth Analysis of Biological Activities

Anti-Inflammatory Effects

11(12)-EpETE is a well-established anti-inflammatory agent. It effectively suppresses the expression of key adhesion molecules on endothelial cells, including Vascular Cell Adhesion Molecule-1 (VCAM-1), E-selectin, and Intercellular Adhesion Molecule-1 (ICAM-1). This inhibition mitigates the adhesion and transmigration of leukocytes, a critical step in the inflammatory cascade. The primary mechanism underlying these effects is the inhibition of the NF-κB signaling pathway.

In stark contrast, This compound demonstrates minimal to no anti-inflammatory activity in many experimental settings. Some studies even suggest a pro-inflammatory role, with reports of it enhancing the adhesion of monocytes to endothelial cells.

Pro-Angiogenic Effects

Both 11(12)-EpETE and this compound have been shown to promote angiogenesis, the formation of new blood vessels. They stimulate endothelial cell migration and the formation of capillary-like structures, essential processes in angiogenesis.

However, the signaling mechanisms they employ appear to differ. The pro-angiogenic effects of 11(12)-EpETE are, in part, mediated through a Gs-coupled receptor, leading to the activation of Protein Kinase A (PKA) and the subsequent translocation of the transient receptor potential channel TRPC6. In some comparative studies, 11(12)-EpETE was found to be a more potent inducer of endothelial cell migration and tube formation than this compound.

The pro-angiogenic signaling of This compound is less clearly defined but may involve the activation of the Epidermal Growth Factor Receptor (EGFR), Extracellular signal-regulated kinase (ERK), and PI3K/Akt pathways.

Effects on Vascular Permeability

The direct comparative effects of this compound and 11(12)-EpETE on vascular permeability are not as extensively studied. However, based on their roles in inflammation and angiogenesis, some inferences can be drawn.

11(12)-EpETE , with its potent anti-inflammatory properties and ability to strengthen the endothelial barrier, is generally considered to decrease or maintain low vascular permeability. By inhibiting the expression of adhesion molecules and leukocyte infiltration, it helps to preserve the integrity of the endothelial lining.

The role of This compound on vascular permeability is more ambiguous. Its potential pro-inflammatory actions could contribute to an increase in vascular permeability. However, its pro-angiogenic effects might involve controlled changes in permeability to allow for vessel formation. Further direct comparative studies are needed to elucidate its precise role.

Experimental Protocols

Endothelial Cell Migration Assay (Scratch Assay)

This assay assesses the ability of endothelial cells to migrate and close a "wound" created in a confluent monolayer.

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in 6-well plates.

  • Scratch Creation: A sterile pipette tip is used to create a linear scratch in the cell monolayer.

  • Treatment: The cells are washed to remove debris, and fresh medium containing either 11(12)-EpETE, this compound (typically at concentrations ranging from 0.1 to 1 µM), or a vehicle control is added.

  • Image Acquisition: Images of the scratch are captured at time 0 and at subsequent time points (e.g., 6, 12, and 24 hours).

  • Quantification: The area of the scratch is measured at each time point, and the rate of closure is calculated to determine the extent of cell migration.

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form three-dimensional capillary-like structures on a basement membrane matrix.

  • Plate Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to solidify at 37°C.

  • Cell Seeding: HUVECs are seeded onto the matrix in a medium containing either 11(12)-EpETE, this compound (typically at 1 µM), or a vehicle control.

  • Incubation: The plate is incubated at 37°C for 4 to 18 hours to allow for the formation of tube-like structures.

  • Visualization and Quantification: The formation of tubes is observed using a microscope, and the total tube length and number of branch points are quantified using imaging software.

VCAM-1 Expression Assay (ELISA)

This assay quantifies the expression of VCAM-1 on the surface of endothelial cells in response to an inflammatory stimulus.

  • Cell Seeding and Stimulation: HUVECs are grown to confluence in 96-well plates and then stimulated with an inflammatory agent (e.g., TNF-α) in the presence or absence of 11(12)-EpETE or this compound for a specified period (e.g., 6 hours).

  • Cell Lysis: The cells are lysed to release cellular proteins.

  • ELISA: A sandwich ELISA is performed using a primary antibody specific for VCAM-1 and a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A substrate is added, and the resulting colorimetric change is measured using a microplate reader. The absorbance is proportional to the amount of VCAM-1 present.

Signaling Pathways

Below are diagrams illustrating the key signaling pathways associated with the biological activities of 11(12)-EpETE and this compound.

G 11(12)-EpETE Pro-Angiogenic Signaling Pathway EpETE 11(12)-EpETE Receptor Gs-Coupled Receptor EpETE->Receptor AC Adenylate Cyclase Receptor->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA TRPC6 TRPC6 Translocation PKA->TRPC6 Angiogenesis Angiogenesis (Migration, Tube Formation) TRPC6->Angiogenesis

Caption: 11(12)-EpETE promotes angiogenesis via a Gs-coupled receptor and PKA-dependent pathway.

G 11(12)-EpETE Anti-Inflammatory Signaling Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Inflammatory_Stimulus->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Gene_Expression Adhesion Molecule Expression (VCAM-1, etc.) NFkB->Gene_Expression EpETE 11(12)-EpETE EpETE->IKK

Caption: 11(12)-EpETE exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

G Potential this compound Signaling Pathways cluster_egfr EGFR Pathway cluster_ppar PPARγ Pathway EGFR EGFR ERK ERK EGFR->ERK PI3K PI3K/Akt EGFR->PI3K Proliferation Cell Proliferation ERK->Proliferation PI3K->Proliferation PPARg PPARγ Gene_Transcription Gene Transcription PPARg->Gene_Transcription EpETE This compound EpETE->EGFR EpETE->PPARg

Caption: this compound may signal through EGFR and PPARγ pathways to influence cell behavior.

Conclusion

11(12)-EpETE and this compound, while structurally similar, exhibit distinct and sometimes opposing biological activities. 11(12)-EpETE is a potent anti-inflammatory and pro-angiogenic molecule, making it a promising target for therapeutic interventions aimed at resolving inflammation and promoting tissue repair. In contrast, the biological activities of this compound are more complex, with evidence for both pro-angiogenic and potentially pro-inflammatory roles. A thorough understanding of their differential effects and underlying signaling pathways is essential for the rational design of novel therapeutics targeting the epoxyeicosatrienoic acid signaling cascade.

References

14(15)-EpETE: A Novel Therapeutic Target in Cardiovascular Disease - A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 14(15)-epoxyeicosatrienoic acid (14(15)-EpETE) as a therapeutic target in cardiovascular disease against established alternatives, primarily focusing on inhibitors of the renin-angiotensin system. The content is supported by preclinical experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows.

Validation of this compound as a Therapeutic Target

This compound is a lipid epoxide metabolite of arachidonic acid produced by cytochrome P450 (CYP) epoxygenases, predominantly CYP2C and CYP2J isoforms. It is an endothelium-derived hyperpolarizing factor (EDHF) that plays a crucial role in cardiovascular homeostasis. Its therapeutic potential lies in its multifaceted protective effects, including vasodilation, anti-inflammation, and inhibition of cardiac hypertrophy.

A key strategy to enhance the therapeutic effects of this compound is to inhibit its degradation. This compound is metabolized into the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) by the enzyme soluble epoxide hydrolase (sEH). Therefore, inhibitors of sEH (sEHIs) have emerged as a primary pharmacological approach to augment endogenous this compound levels and exert cardioprotective effects.

Signaling Pathway of this compound

This compound exerts its effects through various signaling pathways. While a specific high-affinity G-protein coupled receptor (GPCR) has been elusive, studies suggest it may act through multiple receptors, including low-affinity interactions with prostanoid receptors and the free fatty acid receptor GPR40. A key mechanism of its vasodilatory effect is the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.

This compound Signaling Pathway cluster_synthesis Synthesis cluster_action Cellular Action cluster_degradation Degradation cluster_therapeutic Therapeutic Intervention AA Arachidonic Acid CYP2J2 CYP2J2/2C AA->CYP2J2 EpETE This compound CYP2J2->EpETE GPR40 GPR40 (low affinity) EpETE->GPR40 Prostanoid_R Prostanoid Receptors EpETE->Prostanoid_R sEH sEH EpETE->sEH PLC PLC GPR40->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release BKCa BKCa Channel Activation Ca_release->BKCa Hyperpolarization Hyperpolarization BKCa->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation DHET 14,15-DHET (less active) sEH->DHET sEHI sEH Inhibitors sEHI->sEH

Figure 1: Simplified signaling pathway of this compound synthesis, action, and degradation, highlighting the therapeutic intervention point for sEH inhibitors.

Performance Comparison: this compound Pathway vs. Renin-Angiotensin System Inhibitors

The renin-angiotensin system (RAS) is a cornerstone target for cardiovascular therapeutics. Angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs) are widely used to treat hypertension, heart failure, and other cardiovascular conditions. This section compares the preclinical efficacy of targeting the this compound pathway (primarily through sEH inhibition) with that of ACE inhibitors and ARBs.

Hypertension
Therapeutic TargetCompound/DrugAnimal ModelKey FindingsReference
This compound Pathway 14,15-EET analog (EET-A) + 20-HETE antagonist (AAA)Young Spontaneously Hypertensive Rats (SHR)Combination treatment prevented blood pressure increase; systolic BP 134 ± 2 mmHg vs. 156 ± 5 mmHg in control.[1][2]
RAS Enalapril (ACEi)Spontaneously Hypertensive Rats (SHR)High dose (25 mg/kg/day) significantly reduced systolic blood pressure.[3]
RAS Losartan (ARB)Spontaneously Hypertensive Rats (SHR)High dose (15 mg/kg/day) significantly reduced systolic blood pressure.[3]
RAS Lisinopril (ACEi)Spontaneously Hypertensive Rats (SHR)Chronic treatment decreased blood pressure.[4]
Cardiac Hypertrophy
Therapeutic TargetCompound/DrugAnimal ModelKey FindingsReference
This compound Pathway sEH inhibitor (TUPS)Angiotensin II-induced cardiac hypertrophy in ratsPrevented Ang II-induced increase in cardiomyocyte size and hypertrophy markers (ANF, β-MHC).
RAS Enalapril (ACEi)Spontaneously Hypertensive Rats (SHR)High dose (25 mg/kg/day) reduced relative left ventricular mass and media/lumen ratio of resistance arteries.
RAS Losartan (ARB)Spontaneously Hypertensive Rats (SHR)High dose (15 mg/kg/day) reduced relative left ventricular mass and media/lumen ratio of resistance arteries.
RAS Losartan (ARB)Radiation-induced heart disease in ratsAlleviated echocardiographic and histological signs of left ventricular hypertrophy and fibrosis at 15 weeks post-irradiation.
RAS Lisinopril (ACEi)Aortic constriction-induced left ventricular hypertrophy in ratsReduced left ventricular mass by decreasing protein synthesis in connective tissue.
Ischemia-Reperfusion Injury
Therapeutic TargetCompound/DrugAnimal ModelKey FindingsReference
This compound Pathway sEH knockout (sEH-/-)Isolated mouse heartEnhanced coronary reactive hyperemia; repayment volume was 28% higher compared to wild-type.
RAS Enalapril (ACEi)Ischemia-reperfusion in isolated rat heartsImproved contractility (0.9 ± 0.2 g vs 0.3 ± 0.3 g in control) and coronary flow (15.6 ± 3.3 vs 11.9 ± 3.1 ml/min/g in control).
RAS Captopril (ACEi)Ischemia-reperfusion in isolated rat heartsReduced release of creatine phosphokinase (CPK) (435 ± 112 vs 640 ± 123 µ/min coronary flow in control).
RAS Enalapril (ACEi)Transient focal cerebral ischemia in ratsNon-hypotensive dose (0.03 mg/kg) reduced cerebral infarction by 45%.
RAS Lisinopril & Captopril (ACEi)Coronary artery ligation in ratsSignificantly reduced the incidence of ventricular tachycardia during ischemia and reperfusion.

Experimental Protocols

This section provides an overview of key experimental methodologies cited in the validation and comparison of these therapeutic targets.

Induction and Assessment of Cardiovascular Disease Models

Experimental_Workflow_CVD_Models cluster_hypertension Hypertension Models cluster_hypertrophy Cardiac Hypertrophy Models cluster_ir Ischemia-Reperfusion Injury Model cluster_assessment Assessment Methods SHR Spontaneously Hypertensive Rat (SHR) BP_measurement Blood Pressure Measurement (Telemetry) SHR->BP_measurement AngII_infusion Angiotensin II Infusion AngII_protocol Protocol: - Osmotic minipump implantation (s.c.) - Ang II at 150-350 ng/kg/min for several days to weeks AngII_infusion->AngII_protocol AngII_infusion->BP_measurement Aortic_constriction Aortic Constriction (e.g., TAC) Echocardiography Echocardiography Aortic_constriction->Echocardiography Histology Histology (Fibrosis, Cell Size) Aortic_constriction->Histology Radiation Thoracic Irradiation Radiation->Echocardiography Coronary_ligation Coronary Artery Ligation Infarct_size Infarct Size Measurement (TTC Staining) Coronary_ligation->Infarct_size Langendorff Langendorff Isolated Heart Perfusion Langendorff_protocol Protocol: 1. Heart isolation and retrograde perfusion. 2. Global ischemia (stop flow). 3. Reperfusion with oxygenated buffer. Langendorff->Langendorff_protocol Biomarkers Biochemical Markers (e.g., CPK, ANF) Langendorff->Biomarkers Echocardiography->Histology

Figure 2: Workflow for inducing and assessing common preclinical models of cardiovascular disease.
Measurement of Soluble Epoxide Hydrolase (sEH) Activity

The activity of sEH is a critical parameter in studies involving sEH inhibitors. Several assay types are available:

  • Radiometric Assay: This method often uses a radiolabeled substrate like [³H]-trans-diphenyl-propene oxide (t-DPPO). The assay measures the formation of the radiolabeled diol product after incubation with a sample containing sEH.

  • Fluorometric Assay: This high-throughput method utilizes a substrate that becomes fluorescent upon hydrolysis by sEH. An example is (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).

  • Mass Spectrometric Assay: This highly sensitive and specific method directly measures the formation of the diol product from the epoxide substrate (e.g., 14,15-EpETE to 14,15-DHET) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Assessment of Cardiac Hypertrophy
  • Echocardiography: A non-invasive technique to measure left ventricular wall thickness, chamber dimensions, and cardiac function (e.g., ejection fraction, fractional shortening) in live animals.

  • Heart Weight to Body Weight Ratio: A simple and widely used post-mortem measure of cardiac hypertrophy.

  • Histological Analysis: Microscopic examination of heart tissue sections stained with agents like hematoxylin and eosin (H&E) to measure cardiomyocyte size or Masson's trichrome to quantify fibrosis.

  • Gene Expression Analysis: Quantitative PCR (qPCR) to measure the expression of hypertrophic markers such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).

Conclusion and Future Directions

The validation of this compound as a therapeutic target for cardiovascular disease is well-supported by a growing body of preclinical evidence. The primary strategy of inhibiting sEH to augment endogenous this compound levels has shown promise in models of hypertension, cardiac hypertrophy, and ischemia-reperfusion injury.

Comparison with RAS Inhibitors:

  • Mechanism of Action: Targeting the this compound pathway offers a distinct mechanism from RAS inhibitors. While ACE inhibitors and ARBs primarily target the vasoconstrictor and pro-hypertrophic effects of angiotensin II, sEH inhibitors enhance the effects of a naturally occurring cardioprotective lipid mediator. This suggests potential for synergistic effects when used in combination with RAS inhibitors.

  • Efficacy: Preclinical data suggest that sEH inhibitors can produce comparable antihypertensive and anti-hypertrophic effects to ACE inhibitors and ARBs in certain models. However, direct comparative studies are limited.

  • Pleiotropic Effects: Both classes of drugs exhibit pleiotropic effects beyond their primary mechanism. RAS inhibitors have well-established anti-inflammatory and anti-fibrotic properties. Similarly, this compound is known to have potent anti-inflammatory effects.

Future research should focus on:

  • Direct comparative preclinical studies to rigorously evaluate the efficacy and safety of sEH inhibitors against standard-of-care cardiovascular drugs.

  • Identification of a high-affinity receptor for this compound to further elucidate its signaling mechanisms and potentially develop direct receptor agonists.

  • Clinical trials to translate the promising preclinical findings of sEH inhibitors into human therapies for cardiovascular diseases.

The continued exploration of the this compound pathway holds significant potential for the development of novel and effective treatments for a range of cardiovascular disorders.

References

A Comparative Analysis of 14(15)-EpETE and its Diol Metabolite 14,15-DHET for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide to the distinct biological roles and mechanisms of action of the epoxy-fatty acid 14(15)-epoxyeicosatrienoic acid (14(15)-EpETE) and its corresponding diol, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET). This document provides a comprehensive comparison of their synthesis, metabolism, signaling pathways, and physiological effects, supported by experimental data and detailed protocols.

Introduction

Eicosanoids are a class of signaling molecules derived from the metabolism of arachidonic acid and other polyunsaturated fatty acids. Among these, the epoxyeicosatrienoic acids (EETs) have garnered significant attention for their diverse biological activities. This guide focuses on a comparative study of this compound, a prominent regioisomer of EETs, and its metabolite, 14,15-DHET. While historically considered an inactive metabolite, recent evidence has unveiled distinct and sometimes opposing roles for 14,15-DHET. Understanding the nuanced differences between these two molecules is critical for researchers in pharmacology, physiology, and drug development targeting the cytochrome P450 (CYP) epoxygenase pathway.

Biosynthesis and Metabolism: A Tale of Two Enzymes

The generation of this compound and its subsequent conversion to 14,15-DHET are tightly regulated by two key enzymes: cytochrome P450 epoxygenases and soluble epoxide hydrolase (sEH).

Synthesis of this compound: Arachidonic acid, released from the cell membrane by phospholipase A2, is metabolized by CYP epoxygenases, particularly isoforms like CYP2C8, CYP2C9, and CYP2J2, to form this compound[1][2][3][4][5]. This reaction involves the epoxidation of the double bond at the 14th and 15th carbon positions of arachidonic acid.

Metabolism to 14,15-DHET: this compound is rapidly hydrolyzed by soluble epoxide hydrolase (sEH) into 14,15-DHET. This conversion is generally considered a deactivating step, as 14,15-DHET often exhibits reduced biological activity compared to its parent epoxide. The stability of 14,15-DHET, however, makes it a useful biomarker for assessing CYP2J2 activity and the in vivo levels of its precursor, this compound.

Below is a diagram illustrating the metabolic relationship between arachidonic acid, this compound, and 14,15-DHET.

cluster_synthesis Synthesis cluster_metabolism Metabolism AA Arachidonic Acid EpETE This compound AA->EpETE CYP Epoxygenases (e.g., CYP2C8, CYP2C9, CYP2J2) DHET 14,15-DHET EpETE->DHET soluble Epoxide Hydrolase (sEH) EpETE This compound GPCR Putative GPCR EpETE->GPCR EGFR EGFR EpETE->EGFR NFkB NF-κB Inhibition EpETE->NFkB PI3K PI3K GPCR->PI3K EGFR->PI3K ERK ERK EGFR->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Angiogenesis Akt->Proliferation ERK->Proliferation DHET 14,15-DHET PPARa PPARα DHET->PPARa Binds & Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Gene Target Gene Transcription PPRE->Gene

References

A Comparative Guide to the Quantification of 14(15)-EpETE: LC-MS/MS vs. Immunoassay

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of 14(15)-epoxyeicosatrienoic acid (14,15-EpETE) is crucial for understanding its role in various physiological and pathological processes. This guide provides a comprehensive cross-validation of two common analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassay. We will delve into the experimental protocols and present a comparative analysis of their performance.

Introduction to 14(15)-EpETE and its Measurement

This compound is a bioactive lipid mediator derived from arachidonic acid through the cytochrome P450 epoxygenase pathway.[1] It plays a significant role in regulating vascular tone and has been implicated in cardiovascular diseases and inflammation.[1][2] Consequently, the precise and reliable quantification of this compound in biological matrices is of paramount importance. LC-MS/MS and immunoassays are the two most prevalent techniques for this purpose, each with its own set of advantages and limitations.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

Sample Preparation:

  • Internal Standard Spiking: Plasma samples are spiked with a deuterated internal standard, such as 14,15-EET-d11, to correct for matrix effects and variations in extraction efficiency.[3][4]

  • Protein Precipitation: Proteins are precipitated by adding a solvent like methanol, followed by vortexing and centrifugation.

  • Solid-Phase Extraction (SPE): The supernatant is loaded onto a preconditioned SPE column (e.g., Oasis HLB) to isolate the lipids. The column is then washed, and the analytes are eluted.

  • Saponification (Optional): To measure total 14,15-EpETE (free and esterified), the lipid extract is saponified to release the ester-bound analytes.

  • Reconstitution: The dried extract is reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Chromatographic Separation: The extracted analytes are separated on a C18 reverse-phase column.

  • Mass Spectrometric Detection: The separated compounds are ionized (typically using electrospray ionization) and detected by a tandem mass spectrometer. Specific precursor-to-product ion transitions are monitored for 14,15-EpETE and its internal standard to ensure high selectivity.

Immunoassay

Immunoassays utilize the specific binding between an antibody and its antigen (in this case, this compound or its derivative) for quantification. A common format is the enzyme-linked immunosorbent assay (ELISA) or fluoroimmunoassay.

General Protocol (Fluoroimmunoassay):

  • Hydrolysis: Since 14,15-EpETE is often measured as its more stable diol metabolite, 14,15-dihydroxyeicosatrienoic acid (14,15-DHET), samples may first be hydrolyzed.

  • Antibody Coating: A microplate is coated with a specific antibody raised against 14,15-DHET.

  • Competitive Binding: The sample (or standard) and a fixed amount of labeled 14,15-DHET (e.g., fluorescein-labeled) are added to the wells. They compete for binding to the antibody.

  • Washing: Unbound reagents are washed away.

  • Signal Detection: The amount of labeled 14,15-DHET bound to the antibody is measured. The signal is inversely proportional to the concentration of 14,15-DHET in the sample.

Performance Comparison

The following table summarizes the key performance characteristics of LC-MS/MS and immunoassay for the measurement of this compound, based on available literature. It is important to note that these values are derived from different studies and direct head-to-head comparisons are limited.

Performance MetricLC-MS/MSImmunoassay (Fluoroimmunoassay)
Lower Limit of Quantification (LLOQ) 10 pg/mL to 0.5 ng/mLApproximately 3.3 pg/mL (2 pg/0.6 mL)
Linearity Range 0.05 - 50 ng/mLNot explicitly stated in the provided abstracts.
Precision (Intra- and Inter-assay CV%) 1.6 - 13.2%Not explicitly stated in the provided abstracts.
Accuracy Generally high, considered the "gold standard".Can be affected by cross-reactivity.
Specificity/Cross-reactivity High, based on specific mass transitions.Antibody cross-reacted ≤ 1% with 11,12-DHET and 14,15-EET, and < 0.1% with other regioisomeric DHETs and arachidonic acid metabolites.
Throughput Can be semi-automated for a throughput of ~200 samples per day.Generally high, suitable for screening large numbers of samples.
Multiplexing Capability Can simultaneously quantify multiple analytes (e.g., other EETs and DHETs).Typically measures a single analyte.
Cost Higher initial instrument cost, lower cost per sample for large batches.Lower initial setup cost, can be more expensive per sample.

Visualizing the Methodologies

Below are diagrams illustrating the experimental workflow for cross-validation and a simplified signaling pathway involving this compound.

experimental_workflow cluster_sample Biological Sample cluster_lcms LC-MS/MS Method cluster_ia Immunoassay Method cluster_validation Cross-Validation sample Plasma/Tissue lcms_prep Sample Prep (SPE, Hydrolysis) sample->lcms_prep ia_prep Sample Prep (Hydrolysis) sample->ia_prep lcms_analysis LC-MS/MS Analysis lcms_prep->lcms_analysis lcms_data Quantitative Data lcms_analysis->lcms_data comparison Data Comparison (Correlation, Bias) lcms_data->comparison ia_analysis Immunoassay ia_prep->ia_analysis ia_data Quantitative Data ia_analysis->ia_data ia_data->comparison

Cross-validation workflow for this compound measurement.

Simplified signaling pathway of this compound.

Conclusion

Both LC-MS/MS and immunoassays are powerful tools for the quantification of this compound. LC-MS/MS offers superior specificity and the ability for multiplexing, making it the gold standard for detailed mechanistic studies and when high accuracy is required. Immunoassays, on the other hand, provide a high-throughput and cost-effective solution for screening large numbers of samples, although they may be susceptible to cross-reactivity. The choice of method will ultimately depend on the specific research question, the required level of accuracy and throughput, and the available resources. For robust and comprehensive studies, a cross-validation of results between these two platforms is highly recommended.

References

Specificity of 14,15-EEZE as a 14(15)-EpETE Antagonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the specificity of 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE) as an antagonist of 14(15)-epoxyeicosatrienoic acid (14(15)-EpETE), a key signaling molecule in various physiological processes. Through a detailed comparison with available alternatives and supported by experimental data, this guide aims to inform researchers on the appropriate use and interpretation of results obtained with this pharmacological tool.

Executive Summary

14,15-EEZE is a widely used antagonist to probe the functional roles of epoxyeicosatrienoic acids (EETs). While it effectively blocks the actions of all EET regioisomers, it exhibits a degree of selectivity, being most potent against 14,15-EET-induced responses.[1] Its specificity is further supported by its lack of effect on several other signaling pathways, including those mediated by nitric oxide, prostacyclin, and certain potassium channel openers. However, researchers should be aware of its partial agonist activity reported in some vascular beds and the existence of more regio-specific antagonists, such as 14,15-EEZE-mSI, for certain applications.

Comparative Analysis of 14,15-EEZE and Alternatives

The following tables summarize the available quantitative and qualitative data comparing the antagonist profile of 14,15-EEZE with its close analog, 14,15-EEZE-mSI.

Table 1: Antagonist Potency against EET-Induced Vasodilation in Bovine Coronary Arteries

AntagonistTarget EET RegioisomerConcentration% Inhibition of Maximal RelaxationReference
14,15-EEZE 14,15-EET10 µmol/L~80%--INVALID-LINK--
11,12-EET10 µmol/LSignificant Inhibition--INVALID-LINK--
8,9-EET10 µmol/LSignificant Inhibition--INVALID-LINK--
5,6-EET10 µmol/LSignificant Inhibition--INVALID-LINK--
14,15-EEZE-mSI 14,15-EET10 µmol/LSignificant Inhibition--INVALID-LINK--
11,12-EET10 µmol/LNo Inhibition --INVALID-LINK--
8,9-EET10 µmol/LNo Inhibition --INVALID-LINK--
5,6-EET10 µmol/LSignificant Inhibition--INVALID-LINK--

Table 2: Specificity Profile of 14,15-EEZE

Target/PathwayEffect of 14,15-EEZEExperimental ModelReference
EET Synthesis No inhibitionRat renal microsomes--INVALID-LINK--
20-HETE Synthesis No inhibitionRat renal microsomes--INVALID-LINK--
Sodium Nitroprusside (NO donor)-induced relaxation No alterationBovine coronary arteries--INVALID-LINK--
Iloprost (Prostacyclin analog)-induced relaxation No alterationBovine coronary arteries--INVALID-LINK--
K+ channel openers (NS1619, bimakalim)-induced relaxation No alterationBovine coronary arteries--INVALID-LINK--
Mitochondrial ATP-sensitive K+ channel (mitoKATP) No blockadeCanine heart--INVALID-LINK--
Bradykinin-induced hyperpolarization and relaxation InhibitionBovine coronary arteries--INVALID-LINK--
Methacholine-induced relaxation InhibitionBovine coronary arteries--INVALID-LINK--
Arachidonic Acid-induced relaxation InhibitionBovine coronary arteries--INVALID-LINK--

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental design, the following diagrams are provided.

EET_Signaling_Pathway cluster_stimulus Stimulus cluster_synthesis Synthesis cluster_eet EETs cluster_antagonist Antagonist cluster_receptor Receptor cluster_downstream Downstream Effects Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase EETs This compound (and other regioisomers) CYP_Epoxygenase->EETs EET_Receptor Putative EET Receptor (GPCR) EETs->EET_Receptor EEZE 14,15-EEZE EEZE->EET_Receptor Blocks Gs_Protein Gαs Activation EET_Receptor->Gs_Protein AC Adenylyl Cyclase Gs_Protein->AC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA K_Channel K+ Channel Activation (e.g., BKCa) PKA->K_Channel Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation Experimental_Workflow cluster_vasodilation Vascular Reactivity Assay cluster_infarct Myocardial Infarct Size Assay BCA Isolate Bovine Coronary Artery Rings Mount Mount in Organ Bath (Myograph) BCA->Mount Preconstrict Pre-constrict with U46619 Mount->Preconstrict Treat Treat with Vehicle, 14,15-EEZE, or Alternative Antagonist Preconstrict->Treat Agonist Cumulative Addition of This compound Treat->Agonist Measure Measure Isometric Tension (Relaxation) Agonist->Measure Induce_Ischemia Induce Myocardial Ischemia (e.g., LAD occlusion in dogs) Reperfusion Reperfusion Induce_Ischemia->Reperfusion Administer Administer Vehicle, 14,15-EET, and/or 14,15-EEZE Reperfusion->Administer Harvest Harvest Heart Administer->Harvest Stain Stain with TTC Harvest->Stain Analyze Quantify Infarct Size (Image Analysis) Stain->Analyze

References

A Comparative Analysis of 14(15)-Epoxyeicosatrienoic Acid (14,15-EpETE) Effects Across Diverse Vascular Beds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

14(15)-Epoxyeicosatrienoic acid (14,15-EpETE) is a cytochrome P450-derived metabolite of arachidonic acid that plays a crucial role in regulating vascular tone.[1][2] As an endothelium-derived hyperpolarizing factor (EDHF), its effects can vary significantly across different vascular beds, influencing blood flow and pressure regulation.[3][4][5] This guide provides a comparative overview of the vascular effects of 14,15-EpETE, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways. The information presented is intended to aid researchers in understanding the nuanced role of this lipid mediator in vascular physiology and its potential as a therapeutic target.

Data Presentation: Quantitative Comparison of 14(15)-EpETE-Induced Vasodilation

The vasodilatory potency of 14,15-EpETE exhibits considerable variability depending on the specific vascular bed and species. The following table summarizes the observed effects and, where available, the half-maximal effective concentration (EC50) for vasodilation.

Vascular BedSpeciesPreparationVasoactive EffectEC50 / Concentration for EffectKey Findings & Citations
Coronary Arteries BovineIsolated ArteriesVasodilationPotent (specific EC50 not consistently reported, but active in nanomolar range)14(S),15(R)-EET is the more active enantiomer, causing relaxation via activation of large-conductance Ca2+-activated K+ (BKCa) channels.
Renal Arteries RatSmall Renal ArteriesLittle to no effectInactive even at 100 nMIn contrast to 11,12-EET which is a potent dilator in this vascular bed, both R,S- and S,R-isomers of 14,15-EET had minimal effect. However, other studies suggest 14,15-EET can dilate renal arterioles.
Mesenteric Arteries RatIsolated ArteriesVasodilationResponses are greater in smaller secondary branches.The vasorelaxant effect is mediated through the prostaglandin EP2 receptor, leading to activation of the cAMP/PKA pathway and subsequent opening of BKCa channels.
Cerebral Arteries Cat, RatIsolated Arteries / In vivoVasodilationDose-dependentEETs, including 14,15-EpETE, are implicated in neurogenic vasodilation and contribute to the regulation of cerebral blood flow by activating K+ channels.
Peripheral Arteries RatSciatic Nerve Vasa NervorumVasodilationNot specifiedContributes to acetylcholine-induced vasodilation.

Experimental Protocols

The following methodologies are commonly employed to investigate the vascular effects of this compound.

Isolated Vessel Myography

This technique is used to measure the isometric tension of isolated arterial rings.

  • Vessel Preparation: Arteries from the desired vascular bed (e.g., coronary, mesenteric) are carefully dissected and cleaned of surrounding connective tissue in cold physiological salt solution (PSS). The endothelium can be mechanically removed to assess endothelium-dependent versus -independent effects.

  • Mounting: Arterial rings (typically 2-4 mm in length) are mounted on two wires in an organ bath chamber. One wire is fixed, and the other is connected to a force transducer.

  • Equilibration: The rings are equilibrated in PSS at 37°C, bubbled with 95% O2 and 5% CO2, under a resting tension for a period of 60-90 minutes.

  • Viability Check: The viability of the arterial rings is assessed by contracting them with a high-potassium solution (e.g., 60 mM KCl). Endothelial integrity is often checked by observing relaxation to an endothelium-dependent vasodilator like acetylcholine or bradykinin after pre-constriction with an agent such as phenylephrine or U46619.

  • Experimental Procedure: After washing and returning to baseline tension, the arterial rings are pre-constricted. A cumulative concentration-response curve to this compound is then generated by adding increasing concentrations of the compound to the organ bath.

  • Data Analysis: The relaxation responses are expressed as a percentage of the pre-constriction tension. The EC50 values are calculated from the concentration-response curves.

Pressure Arteriography

This method allows for the study of small resistance arteries under pressurized, no-flow conditions, mimicking a more physiological state.

  • Vessel Isolation and Cannulation: A small artery is dissected and transferred to the chamber of a pressure arteriograph. The vessel is then cannulated at both ends with glass micropipettes and secured with sutures.

  • Pressurization: The vessel is pressurized to a specific transmural pressure (e.g., 60 mmHg) and superfused with warmed, aerated PSS.

  • Myogenic Tone Development: The artery is allowed to develop spontaneous myogenic tone.

  • Drug Application: this compound is added to the superfusing solution in increasing concentrations.

  • Diameter Measurement: Changes in the internal diameter of the vessel are continuously monitored using a video-based system.

  • Data Analysis: Vasodilation is calculated as the percentage increase in internal diameter relative to the baseline diameter after the development of myogenic tone.

Mandatory Visualization

Signaling Pathways of this compound-Induced Vasodilation

The following diagrams illustrate the key signaling pathways involved in the vasodilatory effects of this compound in different vascular beds.

G cluster_coronary Coronary Artery Smooth Muscle Cell 14,15-EpETE_C 14(S),15(R)-EpETE Receptor_C Putative Receptor 14,15-EpETE_C->Receptor_C G_Protein_C Gs Receptor_C->G_Protein_C AC_C Adenylate Cyclase G_Protein_C->AC_C cAMP_C cAMP AC_C->cAMP_C PKA_C PKA cAMP_C->PKA_C BKCa_C BKCa Channel PKA_C->BKCa_C activates K_efflux_C K+ efflux BKCa_C->K_efflux_C Hyperpolarization_C Hyperpolarization Vasodilation_C Vasodilation Hyperpolarization_C->Vasodilation_C K_efflux_C->Hyperpolarization_C G cluster_mesenteric Mesenteric Artery Smooth Muscle Cell 14,15-EpETE_M 14,15-EpETE EP2_Receptor_M EP2 Receptor 14,15-EpETE_M->EP2_Receptor_M G_Protein_M Gs EP2_Receptor_M->G_Protein_M AC_M Adenylate Cyclase G_Protein_M->AC_M cAMP_M cAMP AC_M->cAMP_M PKA_M PKA cAMP_M->PKA_M BKCa_M BKCa Channel PKA_M->BKCa_M activates K_efflux_M K+ efflux BKCa_M->K_efflux_M Hyperpolarization_M Hyperpolarization Vasodilation_M Vasodilation Hyperpolarization_M->Vasodilation_M K_efflux_M->Hyperpolarization_M G Start Start Vessel_Isolation Isolate Artery from Vascular Bed Start->Vessel_Isolation Mounting Mount in Myograph or Arteriograph Vessel_Isolation->Mounting Equilibration Equilibrate under Physiological Conditions Mounting->Equilibration Viability Assess Viability and Endothelial Integrity Equilibration->Viability Pre-constriction Pre-constrict with Agonist (e.g., Phenylephrine) Viability->Pre-constriction CRC Generate Cumulative Concentration-Response Curve to this compound Pre-constriction->CRC Data_Analysis Analyze Data: Calculate % Relaxation and EC50 CRC->Data_Analysis End End Data_Analysis->End

References

Safety Operating Guide

Personal protective equipment for handling 14(15)-EpETE

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of all laboratory reagents is paramount. This guide provides immediate, essential safety and logistical information for handling 14(15)-Epoxy-5Z,8Z,11Z,17Z-eicosatetraenoic acid (14(15)-EpETE). Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Compound Information: this compound is supplied as a solution in ethanol. It is crucial to recognize that this substance should be considered hazardous. Standard laboratory procedures for handling potentially hazardous chemicals and flammable liquids must be strictly followed.

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment (PPE). Below is a summary of the recommended PPE for handling this compound.

Activity Recommended PPE Rationale
Receiving and Storage - Standard lab coat- Safety glasses- Nitrile glovesProtects against incidental contact during unpacking and transfer to storage.
Preparing Solutions - Flame-retardant lab coat- Chemical splash goggles- Nitrile gloves (or other chemically resistant gloves)- Face shield (if splash potential is high)Provides enhanced protection against splashes and the flammability hazard of the ethanol solvent.
Experimental Use - Flame-retardant lab coat- Chemical splash goggles- Nitrile gloves (or other chemically resistant gloves)Ensures protection during routine experimental procedures.
Spill Cleanup - Flame-retardant lab coat or chemical-resistant apron- Chemical splash goggles- Heavy-duty nitrile or butyl rubber gloves- Face shieldOffers maximum protection when handling a concentrated spill of the hazardous material and flammable solvent.
Waste Disposal - Flame-retardant lab coat- Chemical splash goggles- Nitrile gloves (or other chemically resistant gloves)Protects against splashes and contact with contaminated waste materials.

Operational Plan

A systematic approach to handling this compound will minimize risks. The following step-by-step operational plan should be integrated into your laboratory's standard operating procedures.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the container in a designated, well-ventilated, and secure flammable liquid storage cabinet.

  • Maintain the storage temperature as recommended by the supplier, typically -20°C.

  • Ensure the storage area is away from sources of ignition.

2. Preparation of Solutions:

  • All handling of the stock solution and preparation of dilutions must be performed within a certified chemical fume hood to minimize inhalation exposure and vapor buildup.

  • Before handling, ensure that a fire extinguisher (typically ABC or carbon dioxide) is readily accessible.[1]

  • Ground and bond containers when transferring large volumes to prevent static electricity discharge.

  • Use only spark-proof tools and equipment.

  • Keep the container tightly closed when not in use.[1]

3. Use in Experiments:

  • Conduct all experimental procedures involving this compound within a chemical fume hood.

  • Avoid the use of open flames or other ignition sources in the vicinity.[1]

  • Work with the smallest quantity of the substance necessary for the experiment.

  • Do not eat, drink, or smoke in the laboratory.

4. Spill Cleanup:

  • In the event of a spill, immediately alert others in the laboratory.

  • For small spills within a fume hood, use a spill kit containing absorbent pads suitable for flammable liquids.

  • For larger spills, or any spill outside of a fume hood, evacuate the area and follow your institution's emergency procedures.

  • Control all sources of ignition.[2]

  • Absorb the spill with an inert, non-combustible material such as vermiculite or commercial spill absorbents.

  • Collect the absorbed material using spark-proof tools and place it in a designated, labeled hazardous waste container.[3]

  • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • All waste materials contaminated with this compound, including unused solutions, pipette tips, gloves, and absorbent materials, must be collected as hazardous waste.

  • Use a designated, properly labeled, and leak-proof waste container. The label should clearly state "Hazardous Waste" and identify the contents, including the presence of ethanol.

  • Do not mix this waste with other waste streams unless compatibility has been confirmed.

2. Disposal Procedures:

  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound or its solutions down the drain.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Workflow for Safe Handling and Disposal of this compound

cluster_prep Preparation and Handling cluster_disposal Waste and Spill Management cluster_spill Spill Response start Receive and Inspect Shipment store Store in Flammable Cabinet at -20°C start->store ppe Don Appropriate PPE store->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood prepare Prepare Experimental Solutions fume_hood->prepare experiment Conduct Experiment prepare->experiment collect_waste Collect Contaminated Waste experiment->collect_waste label_waste Label as Hazardous Waste collect_waste->label_waste dispose Dispose via EHS label_waste->dispose spill Spill Occurs alert Alert Personnel spill->alert evacuate Evacuate (if necessary) alert->evacuate Large Spill cleanup Clean with Spill Kit alert->cleanup Small Spill spill_waste Collect Spill Waste cleanup->spill_waste spill_waste->label_waste

Workflow for Handling this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
14(15)-EpETE
Reactant of Route 2
Reactant of Route 2
14(15)-EpETE

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.